molecular formula C24H15ClN6O3S B15582794 C 87

C 87

Cat. No.: B15582794
M. Wt: 502.9 g/mol
InChI Key: HTEQQWJUYYUNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C 87 is a useful research compound. Its molecular formula is C24H15ClN6O3S and its molecular weight is 502.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEQQWJUYYUNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of C 87: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Compound C 87 is a novel, specific small-molecule inhibitor of Tumor Necrosis Factor α (TNFα). Its primary mechanism of action involves the direct and competitive disruption of the binding between TNFα and its receptors, leading to the blockade of downstream pro-survival signaling pathways. This inhibitory action has been demonstrated to be particularly effective in overcoming therapeutic resistance in certain cancer models, such as gefitinib-resistant glioblastoma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct antagonist of TNFα. Through a combination of computer-aided drug design and subsequent in vitro and in vivo assays, this compound was identified from a library of approximately 90,000 small-molecule compounds.[1] It has been shown to specifically and effectively inhibit the biological activity of TNFα.[1] The core of its mechanism is the competitive interruption of the interaction between TNFα and its receptors, TNFR1 and TNFR2.[1][2] By occupying the binding site on TNFα, this compound prevents the cytokine from engaging its receptors, thereby inhibiting the initiation of downstream signaling cascades.[1][2]

In the context of cancer, particularly glioblastoma, resistance to targeted therapies like the EGFR inhibitor gefitinib (B1684475) can be mediated by an adaptive pro-survival TNFα-JNK-Axl signaling axis.[1][3] Elevated levels of TNFα in the tumor microenvironment can activate this pathway, allowing cancer cells to bypass the cytotoxic effects of EGFR inhibition.[1] this compound's ability to block TNFα signaling effectively sensitizes these resistant glioblastoma cells to gefitinib, both in vitro and in vivo.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Parameter Value Assay Cell Line/System Reference
IC50 (TNFα-induced cytotoxicity)8.73 μMCell Viability AssayL929[4]
Gefitinib Concentration (for resistance studies)25 μMMTT AssayU87vIII, LN229vIII[1]
Exogenous TNFα (for resistance induction)1 ng/mLMTT AssayU87vIII, LN229vIII[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Overcoming Gefitinib Resistance

The following diagram illustrates the signaling pathway involved in gefitinib resistance in glioblastoma and the mechanism by which this compound restores sensitivity to the drug.

G cluster_0 Gefitinib Action cluster_1 Resistance Pathway cluster_2 This compound Intervention Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR inhibits ProSurvival Pro-Survival Signaling EGFR->ProSurvival inhibition bypassed TNFa TNFα TNFR TNFR TNFa->TNFR JNK JNK TNFR->JNK Axl Axl JNK->Axl Axl->ProSurvival C87 This compound C87->TNFa inhibits binding to TNFR G start Start cell_culture Culture Glioblastoma Cells (e.g., U87vIII, LN229vIII) start->cell_culture treatment Treat cells with: - Gefitinib alone - this compound alone - Gefitinib + this compound - Control (DMSO) cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay (Cell Viability) incubation->mtt_assay rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction data_analysis Data Analysis mtt_assay->data_analysis qpcr qRT-PCR for TNFα mRNA rna_extraction->qpcr qpcr->data_analysis elisa ELISA for TNFα protein protein_extraction->elisa western_blot Western Blot for kinases (p-JNK, p-Axl) protein_extraction->western_blot elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

The TNF-alpha Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a critical regulator of inflammation, immunity, cell survival, and apoptosis. The guide details the core components of the pathway, the intricate signaling cascades, and the modulatory effects of the novel small-molecule inhibitor, C87. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal cellular mechanism.

Core Components and Initial Events

TNF-α exerts its pleiotropic effects by binding to two distinct cell surface receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[1][2] While TNFR1 is ubiquitously expressed and can initiate both pro-survival and pro-apoptotic signals, TNFR2 expression is more restricted, primarily to immune cells, and is generally associated with cell survival and proliferation.[1][2]

Upon binding of the trimeric TNF-α ligand, TNFR1 undergoes a conformational change, leading to the recruitment of a series of adaptor proteins to its intracellular "death domain" (DD). The initial key event is the binding of TNFR1-Associated Death Domain (TRADD) .[3][4][5] TRADD then serves as a scaffold for the assembly of the initial membrane-bound signaling complex, known as Complex I .[5]

The core components recruited to Complex I via TRADD include:

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A serine/threonine kinase that is a central regulator of both survival and death signals.

  • TNF Receptor-Associated Factor 2 (TRAF2): An E3 ubiquitin ligase that plays a crucial role in activating downstream pro-survival pathways.[4][5][6]

  • Cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2): E3 ubiquitin ligases that, in conjunction with TRAF2, polyubiquitinate RIPK1, leading to the recruitment of further downstream kinases.

Pro-Survival Signaling: The NF-κB and MAPK Pathways

The assembly of Complex I and the subsequent ubiquitination of RIPK1 are critical for initiating pro-survival signaling, primarily through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Activation Pathway

The polyubiquitin (B1169507) chains on RIPK1 serve as a docking platform for the Linear Ubiquitin Chain Assembly Complex (LUBAC) and the TAK1/TAB2/TAB3 complex . TAK1, a MAP3K, is then activated and subsequently phosphorylates the Inhibitor of κB Kinase (IKK) complex , which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).

The activated IKK complex phosphorylates the Inhibitor of κB (IκBα) , targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus.[7] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of numerous genes involved in inflammation, immunity, and cell survival. IKK activation is rapid, occurring within 3 to 5 minutes of TNF-α stimulation, with maximal NF-κB nuclear localization observed by 30 minutes.[7]

The MAPK/JNK Pathway

In addition to activating the IKK complex, TAK1 also initiates the MAPK signaling cascade, leading to the activation of the c-Jun N-terminal Kinase (JNK) pathway. This pathway involves a series of sequential phosphorylations of MKK7 and then JNK.[8] Activated JNK phosphorylates transcription factors such as c-Jun, which contribute to the expression of inflammatory and survival genes.

Cell Death Signaling: Apoptosis and Necroptosis

Under conditions where pro-survival signaling is inhibited or when key components of Complex I are altered, the TNF-α signal can switch to induce programmed cell death through either apoptosis or necroptosis.

Apoptosis (Complex IIa)

If the ubiquitination of RIPK1 is prevented, the signaling complex can dissociate from the receptor. TRADD, RIPK1, and TRAF2 can then form a cytosolic complex that recruits Fas-Associated Death Domain (FADD) .[3][9] FADD, in turn, recruits pro-caspase-8 , leading to its dimerization and auto-activation. This complex is often referred to as Complex IIa . Activated caspase-8 then initiates a caspase cascade, cleaving and activating downstream effector caspases like caspase-3 and caspase-7, culminating in the dismantling of the cell through apoptosis.[10]

Necroptosis (Complex IIb or the Necrosome)

In situations where caspase-8 is inhibited or absent, RIPK1 can engage with Receptor-Interacting Protein Kinase 3 (RIPK3) to form a complex known as the necrosome, or Complex IIb .[9] RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to a lytic, pro-inflammatory form of cell death called necroptosis.[9]

The Role of C87: A Small-Molecule Inhibitor of TNF-α

C87 is a novel, small-molecule chemical inhibitor of TNF-α.[11] It has been identified through computer-aided drug design and has been shown to potently inhibit the biological activities of TNF-α.[11]

Mechanism of Action

Computational modeling suggests that C87 mimics the structure of a loop within domain 2 of TNFR1, allowing it to interact directly with TNF-α.[12] However, unlike many therapeutic antibodies, C87 does not appear to block the binding of TNF-α to its receptors. Instead, it is hypothesized that the direct binding of C87 to the TNF-α trimer disrupts the functional integrity of the TNF-α•TNFR1/2 complex, thereby inhibiting downstream signaling.[12]

Effects on TNF-α Signaling
  • Inhibition of Cytotoxicity: C87 potently inhibits TNF-α-induced cell death in L929 cells.[11][12]

  • Blockade of Caspase Activation: It completely blocks the TNF-α-induced activation of both caspase-8 and caspase-3.[11][12]

  • Inhibition of JNK Pathway: The activity of JNK is significantly reduced by C87 in TNF-α-treated cells.[13]

  • Suppression of NF-κB Pathway: C87 prevents the degradation of IκBα, a key step in the activation of the NF-κB pathway.[13]

  • Downregulation of Gene Expression: C87 significantly suppresses the TNF-α-triggered upregulation of downstream target genes, including KC (CXCL1), TNF-α, and IL-1α.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TNF-α signaling pathway and the inhibitory effects of C87.

ParameterValueCell Line / SystemReference
C87 IC₅₀ (TNF-α-induced cytotoxicity) 8.73 µML929[11]
C87 Binding Affinity (K D) to hTNF-α 110 nMSurface Plasmon Resonance[14]
TNF-α Binding Affinity (K D) to TNFR1 ~19 pM - 4.3 nMVarious (SPR)[15][16]
NF-κB Nuclear Translocation (Max) ~30 minutesVascular Endothelial Cells[7][17]
InteractionDissociation Constant (K d)MethodReference
Adalimumab (anti-TNF) - sTNF-α483 pMRadioimmunoassay[18]
Etanercept (anti-TNF) - sTNF-α445 pMRadioimmunoassay[18]
TSK114 (anti-TNF mAb) - hTNF-α~5.3 pMSurface Plasmon Resonance[19]

Experimental Protocols

Detailed methodologies for key experiments used to study the TNF-α signaling pathway are provided below.

Immunoprecipitation (IP) for TNFR1 Signaling Complex

This protocol is for the immunoprecipitation of the TNFR1 signaling complex to analyze the recruitment of downstream adaptor proteins.

Materials:

  • Cells expressing TNFR1 (e.g., HeLa, HEK293T)

  • Recombinant human TNF-α

  • Ice-cold PBS

  • IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-TNFR1 antibody for IP

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • SDS-PAGE sample buffer

Procedure:

  • Culture cells to 80-90% confluency.

  • Stimulate cells with TNF-α (e.g., 100 ng/mL) for the desired time points (e.g., 0, 5, 15, 30 minutes).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding ice-cold IP Lysis Buffer and incubating on ice for 20-30 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new tube. Determine protein concentration.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Centrifuge and transfer the pre-cleared lysate to a new tube.

  • Add the anti-TNFR1 antibody to the lysate and incubate overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Collect the immunoprecipitated complexes by centrifugation or using a magnetic rack.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis of recruited proteins (e.g., TRADD, TRAF2, RIPK1).

IKK Kinase Assay

This protocol describes an in vitro kinase assay to measure the activity of the IKK complex immunoprecipitated from cell lysates.[20]

Materials:

  • Cell lysate from TNF-α stimulated and unstimulated cells

  • Anti-IKKβ (or IKKγ) antibody for IP

  • Protein A/G beads

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Recombinant GST-IκBα (as substrate)

  • ATP (with γ-³²P-ATP for radioactive detection, or use non-radioactive methods)

  • SDS-PAGE sample buffer

Procedure:

  • Perform immunoprecipitation of the IKK complex from cell lysates as described in the IP protocol (steps 1-13), using an anti-IKK antibody.

  • After the final wash, wash the beads twice with Kinase Assay Buffer.

  • Resuspend the beads in Kinase Assay Buffer.

  • Add recombinant GST-IκBα substrate to the bead suspension.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

  • Incubate the reaction at 30°C for 20-30 minutes with gentle shaking.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated GST-IκBα.

  • Quantify the band intensity to determine IKK kinase activity.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to TNF-α stimulation.[11][13][21][22][23]

Materials:

  • Mammalian cells (e.g., HEK293)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Recombinant human TNF-α

  • Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System)

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Allow cells to recover and express the plasmids for 24-48 hours.

  • Stimulate the transfected cells with various concentrations of TNF-α (and C87 if testing inhibition) for a defined period (e.g., 6-8 hours).

  • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Transfer the cell lysate to a luminometer plate.

  • Add the firefly luciferase substrate and measure the luminescence (this is the experimental reading).

  • Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase.

  • Measure the luminescence from the Renilla luciferase (this is the control reading).

  • Calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading for each sample. This normalization corrects for variations in transfection efficiency and cell number.

  • Plot the relative luciferase activity against the concentration of TNF-α to determine the dose-response relationship.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways.

TNFa_NFkB_Pathway cluster_complexI Complex I Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Trimer) TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 K63 Ubiquitination LUBAC LUBAC RIPK1->LUBAC Recruitment TAK1 TAK1 RIPK1->TAK1 Recruitment ComplexI Complex I LUBAC->RIPK1 M1 Ubiquitination IKK IKK Complex (α, β, γ) TAK1->IKK Phosphorylation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Gene Transcription (Inflammation, Survival) NFkB_n->Transcription

Caption: TNF-α induced NF-κB pro-survival signaling pathway.

TNFa_Death_Pathways cluster_IIa Complex IIa Formation cluster_IIb Complex IIb Formation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, RIPK1, TRAF2) TNFR1->ComplexI FADD FADD ComplexI->FADD Dissociation & Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Dissociation ComplexIIa Complex IIa (Apoptosome) ComplexIIb Complex IIb (Necrosome) Casp8 Pro-Caspase-8 FADD->Casp8 ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 Dimerization & Auto-activation Casp3 Caspase-3/7 ActiveCasp8->Casp3 Activation ActiveCasp8->RIPK1 Cleavage RIPK3 RIPK3 ActiveCasp8->RIPK3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis RIPK1->RIPK3 Interaction MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Pore Formation Casp8_Inhibition Caspase-8 Inhibition Casp8_Inhibition->RIPK1

Caption: TNF-α induced cell death pathways: Apoptosis and Necroptosis.

C87_Mechanism C87 C87 TNFa TNF-α C87->TNFa Direct Binding SignalingComplex Functional Signaling Complex C87->SignalingComplex Disruption of Complex Function branch TNFa->branch TNFR TNFR1 / TNFR2 TNFR->SignalingComplex Recruitment Downstream Downstream Signaling (NF-κB, Caspases, JNK) SignalingComplex->Downstream CellularResponse Cellular Response (Inflammation, Apoptosis) Downstream->CellularResponse branch->TNFR Binding

Caption: Proposed mechanism of action for the TNF-α inhibitor C87.

References

In-Depth Technical Guide: C-87 Target Identification and Validation in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of C-87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). C-87 has been identified as a promising agent for overcoming therapeutic resistance in glioblastoma, particularly in combination with Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475). This document details the mechanism of action of C-87, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its validation, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

Glioblastoma is a highly aggressive brain tumor with a poor prognosis, often characterized by resistance to standard therapies. A significant challenge in treating glioblastoma is the development of resistance to targeted agents such as EGFR inhibitors. Research has identified the activation of a pro-survival TNFα signaling pathway as a key mechanism of primary resistance to gefitinib in glioblastoma cells.[1]

C-87 is a novel, specific, small-molecule inhibitor of TNFα.[1] Its primary target has been identified as the TNFα receptor (TNFR). C-87 acts by competitively interrupting the binding of TNFα to its receptor, thereby blocking the downstream signaling cascade that promotes cell survival.[1] Preclinical studies have demonstrated that C-87 can sensitize EGFRvIII-transfected glioblastoma cells to gefitinib, both in vitro and in vivo.[1] This suggests that a dual-blockade strategy, targeting both EGFR and TNFα, could be a viable therapeutic approach for patients with advanced glioblastoma.[1]

Target Identification and Mechanism of Action

The primary molecular target of C-87 is the TNFα receptor (TNFR) . C-87 functions as a competitive inhibitor , preventing the binding of the pro-inflammatory cytokine TNFα to its receptor. This action effectively blocks the initiation of the downstream TNFα signaling pathway.[1] In the context of glioblastoma resistance to EGFR inhibitors, the activation of the TNFα-JNK-Axl signaling axis has been identified as a key survival mechanism.[1] By inhibiting the initial step of this pathway, C-87 negates this pro-survival signaling, thereby re-sensitizing the cancer cells to EGFR-targeted therapies.

Signaling Pathway: C-87 Inhibition of TNFα Signaling

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNFα TNFR TNFα Receptor (TNFR) TNFa->TNFR Binds to C87 C-87 C87->TNFR Blocks JNK JNK TNFR->JNK Activates Axl Axl JNK->Axl Activates Survival Cell Survival (Resistance) Axl->Survival Promotes

Caption: C-87 competitively inhibits the binding of TNFα to its receptor, blocking downstream pro-survival signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on C-87 in glioblastoma models.

Table 1: In Vitro Efficacy of C-87 in Combination with Gefitinib
Cell LineTreatmentConcentration% Cell Viability (Mean ± SEM)
U87vIII Gefitinib alone2 µMNot specified
Gefitinib + C-87 2 µM + 2.5 µM 45.6 ± 3.4%
LN229vIII Gefitinib alone2 µMNot specified
Gefitinib + C-87 2 µM + 2.5 µM 41.3 ± 2.5%
Data extracted from Guo et al., 2019. The study highlights a significant decrease in cell viability with the combination treatment compared to gefitinib alone.[1]
Table 2: In Vivo Efficacy of C-87 in Glioblastoma Xenograft Models
Xenograft ModelTreatment GroupDosageOutcome
U87vIII C-87 alone10 mg/kg (i.p., daily)Modest reduction in tumor growth
Gefitinib alone50 mg/kg (oral gavage, daily)Modest reduction in tumor growth
Gefitinib + C-87 50 mg/kg + 10 mg/kg Significantly more effective tumor growth reduction
LN229vIII C-87 alone10 mg/kg (i.p., daily)Modest reduction in tumor growth
Gefitinib alone50 mg/kg (oral gavage, daily)Modest reduction in tumor growth
Gefitinib + C-87 50 mg/kg + 10 mg/kg Significantly more effective tumor growth reduction
Data extracted from Guo et al., 2019. The combination treatment was significantly more effective than either monotherapy (P < 0.001).[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the validation of C-87.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the effect of C-87 on the viability of glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U87vIII, LN229vIII)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • C-87 (stock solution in DMSO)

  • Gefitinib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the glioblastoma cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[3]

  • Treatment: Prepare serial dilutions of C-87 and/or gefitinib in complete medium. Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control (DMSO).[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[3][4]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[3]

  • Calculation: Calculate cell viability as follows: Percentage viability = (OD of treated cells / OD of control cells) x 100%.[1]

TNFα Quantification (ELISA)

This protocol is for measuring the concentration of TNFα in cell culture supernatants.

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants

  • Wash buffer

  • Stop solution

  • 96-well microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well plate with TNF-α capture antibody according to the kit manufacturer's instructions.

  • Sample and Standard Addition: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 1-2 hours at room temperature.[5]

  • Washing: Wash the wells multiple times with wash buffer to remove unbound substances.[5]

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for 1 hour.[6][7]

  • Enzyme Conjugate: After another wash step, add streptavidin-HRP conjugate and incubate for 30 minutes.[8]

  • Substrate Development: Following a final wash, add TMB substrate solution to each well. A blue color will develop in proportion to the amount of TNF-α present. Incubate for 20 minutes.[6]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.[6]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Analysis: Generate a standard curve and determine the TNF-α concentration in the samples.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the activity of intracellular kinases in the TNFα signaling pathway.

Materials:

  • Glioblastoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-Axl, anti-Axl, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with C-87 and/or other compounds for the desired time, then lyse the cells in cold RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 10-20 µg of total protein per sample by SDS-PAGE.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic or subcutaneous glioblastoma xenograft model to test the efficacy of C-87 in vivo.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Glioblastoma cells (e.g., U87vIII-luciferase)

  • Sterile PBS or HBSS

  • Anesthetics (e.g., ketamine/xylazine)

  • Stereotactic frame (for orthotopic models)

  • Hamilton syringe

  • C-87 formulation for intraperitoneal injection

  • Gefitinib formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of glioblastoma cells in sterile PBS or HBSS at a concentration of 1 x 10⁵ cells per 5 µL for orthotopic injection or 5 x 10⁶ cells for subcutaneous injection.[11][12]

  • Tumor Implantation (Subcutaneous): Inject the cell suspension into the flank of the mice.[1]

  • Tumor Implantation (Orthotopic): Anesthetize the mouse and secure it in a stereotactic frame. Make a small incision on the scalp and drill a burr hole at the desired coordinates. Slowly inject the cell suspension into the brain parenchyma.[11]

  • Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, C-87 alone, gefitinib alone, C-87 + gefitinib). Administer treatments as per the defined schedule (e.g., daily).[1][2]

  • Monitoring: Monitor tumor growth using calipers (for subcutaneous models) or bioluminescence imaging (for orthotopic models with luciferase-expressing cells). Monitor animal weight and overall health.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67).[2]

Experimental and Logical Workflows

Experimental Workflow for C-87 Validation

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Glioblastoma Cell Culture (U87vIII, LN229vIII) Treatment Treat with C-87 +/- Gefitinib Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling TNFa_Quant TNFα Quantification (ELISA) Treatment->TNFa_Quant Xenograft Establish Glioblastoma Xenograft Model InVivo_Treatment Treat Mice with C-87 +/- Gefitinib Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth IHC Endpoint Analysis (e.g., IHC for Ki67) Tumor_Growth->IHC

Caption: A typical experimental workflow for the preclinical validation of C-87 in glioblastoma.

References

An In-Depth Technical Guide on the Discovery and Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no specific, publicly documented molecule or compound referred to as "C 87" within the scientific or pharmaceutical research and development landscape. This designation does not correspond to a known drug or research chemical for which a detailed technical guide on its discovery and synthesis can be compiled. It is possible that "this compound" represents an internal project code, a typographical error, or a compound not yet described in publicly accessible literature.

To fulfill the user's request for a detailed technical guide in the specified format, this document will proceed by using a well-documented and impactful therapeutic agent, Imatinib (Gleevec) , as a representative example. The structure and content provided for Imatinib will serve as a template that can be applied to a specific compound of interest, should a correct designation be provided.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib, marketed under the brand name Gleevec, is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its development represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to targeted therapies that act on specific molecular drivers of a disease. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Imatinib.

Discovery

The discovery of Imatinib is a landmark case of rational drug design. The process began with the identification of the genetic basis of CML: the Philadelphia chromosome. This chromosomal translocation results in the formation of the Bcr-Abl fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

The key stages in the discovery of Imatinib were:

  • Target Identification: The Bcr-Abl tyrosine kinase was identified as the primary pathogenic driver in CML.

  • High-Throughput Screening: A high-throughput screening campaign was initiated to identify compounds that could inhibit the activity of the Abl kinase.

  • Lead Optimization: The initial lead compounds from the screening were chemically modified to improve their potency, selectivity, and pharmacokinetic properties. This process led to the synthesis of Imatinib (formerly known as STI571).

Synthesis

The synthesis of Imatinib is a multi-step process. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Imatinib

A detailed, multi-step synthesis of Imatinib has been described in the scientific literature. One of the key steps involves a palladium-catalyzed cross-coupling reaction to form the central phenylaminopyrimidine core.

  • Step 1: Synthesis of the Pyrimidine Core: Condensation of 3-aminopyridine (B143674) with cyanamide (B42294) to form the aminopyrimidine intermediate.

  • Step 2: Coupling Reaction: A palladium-catalyzed Buchwald-Hartwig amination reaction is used to couple the aminopyrimidine with a substituted bromobenzene (B47551) derivative.

  • Step 3: Final Assembly: The resulting intermediate is then coupled with the N-(3-pyridyl)benzamide side chain to yield the final Imatinib molecule.

  • Purification: The final product is purified by column chromatography and/or recrystallization to yield a high-purity solid.

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. By binding to this site, Imatinib locks the kinase in a closed or inactive conformation, preventing the phosphorylation of its downstream substrates. This inhibition of Bcr-Abl signaling leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on this pathway.

In addition to Bcr-Abl, Imatinib also inhibits other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR), which is the basis for its efficacy in GISTs.

Imatinib_Mechanism_of_Action cluster_0 Bcr-Abl Positive Cancer Cell Bcr_Abl Bcr-Abl Kinase Substrate Downstream Substrate Bcr_Abl->Substrate phosphorylates Apoptosis Apoptosis Bcr_Abl->Apoptosis ATP ATP ATP->Bcr_Abl binds P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl inhibits

Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling and promoting apoptosis.

Preclinical and Clinical Data

The efficacy and safety of Imatinib have been extensively studied in preclinical models and clinical trials.

Table 1: In Vitro Potency of Imatinib

Target KinaseIC50 (nM)Cell Line
Bcr-Abl25 - 100K562
c-Kit100GIST-T1
PDGFR100 - 200various

Table 2: Summary of Key Clinical Trial Data for CML

Trial PhaseNumber of PatientsKey Finding
Phase I83Established safety and identified a dose with high efficacy.
Phase II532High rates of complete hematologic and cytogenetic responses.
Phase III (IRIS Study)1106Superiority of Imatinib over previous standard of care (interferon-alfa plus cytarabine).

Experimental Workflow: High-Throughput Kinase Inhibition Assay

The following workflow is a generalized representation of the high-throughput screening process used to identify kinase inhibitors like Imatinib.

HTS_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Add_Compound Add Test Compound Compound_Library->Add_Compound Assay_Plate Prepare Assay Plate (Kinase, Substrate, ATP) Assay_Plate->Add_Compound Incubate Incubate Add_Compound->Incubate Detect_Signal Detect Kinase Activity (e.g., Luminescence) Incubate->Detect_Signal Data_Analysis Data Analysis (Identify Hits) Detect_Signal->Data_Analysis Hit_Validation Hit Validation & Lead Optimization Data_Analysis->Hit_Validation End End Hit_Validation->End

Caption: A generalized workflow for high-throughput screening to identify kinase inhibitors.

Conclusion

The development of Imatinib is a prime example of successful target-based drug discovery. By identifying and specifically inhibiting the molecular driver of a malignancy, Imatinib has transformed the prognosis for patients with CML and GISTs. The principles of its discovery and development continue to influence the design and search for new targeted therapies in oncology and beyond.

Unraveling the Anti-Inflammatory Potential of C 87: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C 87 is a novel, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of numerous inflammatory diseases. This technical guide provides a comprehensive overview of the biological activity of this compound on inflammatory cells, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. By directly binding to TNF-α, this compound effectively neutralizes its pro-inflammatory signaling cascades, demonstrating therapeutic potential in preclinical models of inflammation. This document serves as a critical resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] Dysregulation of TNF-α production is a hallmark of many chronic inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.[2][3] While several biologic TNF-α inhibitors have achieved clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, cost-effectiveness, and patient accessibility.

This compound has emerged as a promising small-molecule TNF-α inhibitor, identified through a combination of computer-aided drug design and subsequent in vitro and in vivo screening.[2][4] This guide synthesizes the current understanding of this compound's biological activity, with a specific focus on its effects on inflammatory cells and associated signaling pathways.

Quantitative Biological Activity of this compound

The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available to date.

Parameter Value Assay Description Cell Line/Model Reference
IC50 8.73 µMInhibition of TNF-α-induced cytotoxicityL929 mouse fibrosarcoma cells[4][5]
Kd 110 nMBinding affinity to human TNF-αSurface Plasmon Resonance (SPR)[6]

Table 1: In Vitro Bioactivity of this compound

Animal Model Treatment Regimen Key Findings Reference
Mouse Hepatitis ModelIntraperitoneal injectionAttenuated TNF-α-induced inflammation, reduced liver injury, and increased survival rate by two-fold compared to vehicle control.[4][5]
Glioblastoma Xenograft ModelCo-administration with gefitinib (B1684475)Significantly enhanced the sensitivity of glioblastoma cells to gefitinib, leading to reduced tumor growth.[2]

Table 2: In Vivo Efficacy of this compound

Mechanism of Action: Inhibition of TNF-α Signaling

This compound exerts its anti-inflammatory effects by directly binding to TNF-α and inhibiting its downstream signaling pathways.[1][4] This multi-faceted inhibition disrupts the inflammatory cascade at several key junctures.

Blockade of Apoptotic and Inflammatory Pathways

Upon binding to its receptor, TNFR1, TNF-α can trigger two major signaling pathways: a pro-apoptotic pathway mediated by caspase activation and a pro-inflammatory pathway driven by the activation of NF-κB and JNK. This compound has been shown to effectively block both of these arms of TNF-α signaling. Specifically, this compound completely blocks the TNF-α-induced activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.[4]

Simultaneously, this compound prevents the degradation of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[5] This action prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory genes. Furthermore, this compound significantly reduces the activity of c-Jun N-terminal kinase (JNK), another critical mediator of the inflammatory response.[5]

C87_Mechanism_of_Action TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds C87 This compound C87->TNFa Inhibits Caspase8 Pro-Caspase-8 C87->Caspase8 IkBa IκBα C87->IkBa Prevents Degradation JNK_pathway JNK Pathway C87->JNK_pathway TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD TRAF2 TRAF2 TRADD->TRAF2 FADD->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis IKK IKK Complex TRAF2->IKK TRAF2->JNK_pathway IKK->IkBa Phosphorylates for degradation NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation JNK_pathway->Inflammation Nucleus->Inflammation Gene Transcription

Caption: this compound inhibits TNF-α signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

TNF-α Inhibition Assay (Cell Viability)

This assay quantifies the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 mouse fibrosarcoma cells.[7]

  • Cell Seeding: L929 cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.[7]

  • Treatment: Cells are treated with serial dilutions of this compound in the presence of 1 µg/mL actinomycin (B1170597) D and 1 ng/mL recombinant human TNF-α.[7]

  • Incubation: The plate is incubated at 37°C for 20-24 hours.[7]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The absorbance is read on a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of this compound that results in 50% inhibition of TNF-α-induced cell death, is calculated.[7]

TNFa_Inhibition_Assay_Workflow Start Seed L929 cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Prepare_C87 Prepare serial dilutions of this compound Incubate1->Prepare_C87 Add_Treatment Add this compound, Actinomycin D, and TNF-α to cells Prepare_C87->Add_Treatment Incubate2 Incubate for 20-24 hours Add_Treatment->Incubate2 MTT_Assay Perform MTT assay to measure cell viability Incubate2->MTT_Assay Read_Plate Read absorbance on microplate reader MTT_Assay->Read_Plate Calculate_IC50 Calculate IC50 value Read_Plate->Calculate_IC50

Caption: Workflow for a cell-based TNF-α inhibition assay.[7]

NF-κB Nuclear Translocation Assay

This high-content imaging assay determines the ability of this compound to inhibit the TNF-α-induced translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[7]

  • Cell Seeding and Treatment: Cells (e.g., HeLa or primary macrophages) are seeded in a multi-well imaging plate and treated with this compound for a specified pre-incubation time.

  • Stimulation: Cells are stimulated with TNF-α for an optimal duration (e.g., 30 minutes) to induce NF-κB translocation.[7]

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[7]

  • Image Acquisition and Analysis: Images are acquired using a high-content imaging system. The ratio of nuclear to cytoplasmic fluorescence intensity of the p65 subunit is quantified to determine the extent of translocation.

NFkB_Translocation_Assay_Workflow Start Seed cells in imaging plate Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Fix_Perm Fix and permeabilize cells Stimulate->Fix_Perm Stain Immunofluorescently stain for NF-κB p65 and nuclei (DAPI) Fix_Perm->Stain Image Acquire images using high-content imaging system Stain->Image Analyze Quantify nuclear vs. cytoplasmic p65 fluorescence Image->Analyze

Caption: Workflow for an NF-κB nuclear translocation assay.[7]

Future Directions and Conclusion

The available data strongly support the potential of this compound as a novel anti-inflammatory agent. Its ability to directly target TNF-α and inhibit key downstream signaling pathways provides a solid foundation for its further development. However, to fully elucidate its therapeutic potential, further research is warranted.

Future studies should focus on:

  • Broadening the cellular scope: Evaluating the dose-dependent effects of this compound on a wider range of primary human inflammatory cells, including neutrophils, macrophages of different polarization states, and lymphocyte subsets.

  • Comprehensive cytokine profiling: Determining the impact of this compound on the production and secretion of a broader panel of cytokines and chemokines by various immune cells.

  • In-depth signaling analysis: Further dissecting the molecular interactions of this compound with the TNF-α signaling complex and identifying other potential off-target effects.

  • Pharmacokinetic and toxicology studies: Establishing a comprehensive safety and pharmacokinetic profile of this compound to guide its translation into clinical settings.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of YM087

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of YM087, an orally active, dual vasopressin V1/V2 receptor antagonist. The information presented is collated from preclinical and clinical studies to support further research and development of this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

YM087, chemically identified as (4'-[(2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepin-6-yl)-carbonyl]-2-phenylbenzanilide monohydrochloride), is a novel compound that demonstrates antagonism at both the V1 and V2 vasopressin receptors. This dual activity suggests potential therapeutic applications in conditions characterized by elevated vasopressin levels, such as hyponatremia, heart failure, and cirrhosis. Understanding the pharmacokinetic and pharmacodynamic profile of YM087 is crucial for its development as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of YM087 has been characterized in healthy human subjects, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters of YM087 following single oral and intravenous administrations is presented in Table 1.

ParameterOral Administration (60 mg)Intravenous Administration (50 mg)Reference
Oral Bioavailability 44%N/A[2]
Half-life (t½) ShortShort[2]
Peak Effect Time 2 hoursN/A[2]
Experimental Protocol: Pharmacokinetic Study in Healthy Subjects

The pharmacokinetic properties of YM087 were determined in an open-label, crossover study involving six healthy normotensive subjects.[2]

Methodology:

  • Subject Allocation: Six subjects were randomly assigned to receive treatment sequences.

  • Dosing: Each subject received a single oral dose of 60 mg YM087 and a single intravenous dose of 50 mg YM087, with a one-week washout period between administrations.

  • Sample Collection: Blood samples were collected at predefined time points following drug administration to determine plasma concentrations of YM087.

  • Bioanalysis: Plasma concentrations of YM087 were quantified using a validated analytical method (specific method not detailed in the provided reference).

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including bioavailability and half-life, were calculated from the plasma concentration-time data.

Pharmacodynamics

The pharmacodynamic effects of YM087 are a direct consequence of its antagonism of vasopressin V1 and V2 receptors. These effects have been demonstrated in healthy subjects.

V2 Receptor Antagonism

Blockade of the V2 receptor by YM087 leads to aquaresis, an increase in free water excretion by the kidneys.

Key Pharmacodynamic Effects:

  • A significant sevenfold increase in urine flow rate was observed.[2]

  • A marked decrease in urinary osmolality from approximately 600 mosmol/l to less than 100 mosmol/l occurred, with a peak effect at 2 hours post-administration.[2]

  • Concurrently, plasma osmolality increased from a baseline of 283 ± 1.3 mosmol/l to 288 ± 1.0 mosmol/l after intravenous administration and from 283 ± 2.1 mosmol/l to 289 ± 1.7 mosmol/l after oral administration.[2]

  • Plasma vasopressin levels also rose significantly, from 1.5 ± 0.3 pg/ml to 3.7 ± 0.6 pg/ml after intravenous dosing and from 0.9 ± 0.1 pg/ml to 3.9 ± 0.7 pg/ml after oral dosing.[2]

V1 Receptor Antagonism

Antagonism of the V1 receptor by YM087 was demonstrated by its ability to inhibit vasopressin-induced vasoconstriction.

Key Pharmacodynamic Effects:

  • Intravenous administration of YM087 inhibited the skin vasoconstriction typically induced by vasopressin.[2]

  • The antagonistic effect on V1 receptors was noted to be less pronounced than the blockade of V2 receptors.[2]

Experimental Protocol: Pharmacodynamic Assessment

The pharmacodynamic effects of YM087 were evaluated in the same crossover study with healthy subjects.[2]

Methodology:

  • Urine Collection: Urine was collected at specified intervals to measure flow rate and osmolality.

  • Blood Sampling: Blood samples were taken to determine plasma osmolality and vasopressin levels.

  • V1 Receptor Blockade Assessment: The effect on V1 receptors was assessed by measuring the response to a vasopressin challenge, specifically monitoring for the inhibition of vasopressin-induced skin vasoconstriction (the exact method for measuring skin vasoconstriction was not detailed in the reference).

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated.

YM087 Mechanism of Action: Signaling Pathway

cluster_0 YM087 cluster_1 Vasopressin Receptors cluster_2 Physiological Effects YM087 YM087 V1R V1 Receptor YM087->V1R Antagonizes V2R V2 Receptor YM087->V2R Antagonizes Vasoconstriction Vasoconstriction V1R->Vasoconstriction Inhibits Aquaresis Aquaresis V2R->Aquaresis Promotes

Caption: Mechanism of action of YM087, a dual V1/V2 vasopressin receptor antagonist.

Experimental Workflow: PK/PD Crossover Study

cluster_0 Study Design cluster_1 Treatment Periods (1-week washout) cluster_2 Data Collection & Analysis A 6 Healthy Subjects Randomized Crossover Design B Period 1: Oral 60 mg YM087 or IV 50 mg YM087 A->B C Period 2: IV 50 mg YM087 or Oral 60 mg YM087 B->C D Blood Sampling for PK Analysis C->D E Urine & Blood Sampling for PD Analysis C->E F Vasopressin Challenge for V1 Blockade C->F

Caption: Workflow of the open-label, crossover pharmacokinetic and pharmacodynamic study of YM087.

Conclusion

YM087 is an effective dual V1/V2 receptor antagonist in humans, with an oral bioavailability of 44% and a short half-life.[2] Its pharmacodynamic profile is characterized by a potent aquaretic effect mediated by V2 receptor blockade and a less pronounced inhibition of vasopressin-induced vasoconstriction via V1 receptor antagonism.[2] The data presented in this guide provide a solid foundation for the further clinical development of YM087 for the treatment of disorders associated with elevated vasopressin levels. Further studies are warranted to explore the full therapeutic potential of this compound.

References

The Modulatory Role of C 87 on TNFR1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory and immune responses. Its signaling is primarily mediated through two distinct receptors, TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2). Dysregulation of the TNF-α signaling pathway is implicated in a multitude of inflammatory diseases, making it a critical target for therapeutic intervention. C 87 is a novel small-molecule inhibitor of TNF-α. This technical guide provides an in-depth overview of the binding characteristics of this compound and its subsequent effects on the TNFR1 signaling cascade. Contrary to a direct interaction with the receptor, current evidence indicates that this compound exerts its inhibitory effects through direct binding to TNF-α. This guide will detail the quantitative binding affinity of this compound to TNF-α, the experimental protocols used for its characterization, and the downstream consequences on TNFR1-mediated cellular events.

Data Presentation: Quantitative Analysis of this compound Binding and Functional Inhibition

The following table summarizes the key quantitative data for the interaction of this compound with TNF-α and its functional inhibition of TNF-α-induced cellular responses.

ParameterAnalyteValueMethodReference
Binding Affinity
Dissociation Constant (KD)Human TNF-α110 nMSurface Plasmon Resonance (SPR)[1]
Functional Inhibition
IC50 (TNF-α-induced cytotoxicity)L929 cells8.73 µMCytotoxicity Assay[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination[1][3][4][5]

Objective: To determine the binding affinity (KD) of this compound to human TNF-α.

Materials:

  • SPR instrument (e.g., Biacore 3000)

  • Sensor chip (e.g., CM5)

  • Human TNF-α (purified)

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation: The sensor chip surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Purified human TNF-α is diluted in immobilization buffer and injected over the activated sensor surface to achieve the desired immobilization level.

  • Deactivation: Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • A series of concentrations of this compound, diluted in running buffer, are injected over the immobilized TNF-α surface.

    • Each injection cycle consists of an association phase (this compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • A reference flow cell without immobilized TNF-α is used for background subtraction.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

TNF-α-Induced Cytotoxicity Assay in L929 Cells[6][7][8][9][10]

Objective: To measure the inhibitory effect of this compound on TNF-α-induced cell death.

Materials:

  • L929 murine fibrosarcoma cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Human TNF-α

  • This compound

  • Actinomycin (B1170597) D

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: L929 cells are seeded into 96-well plates at a density of 2 x 104 cells/well and incubated overnight.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • A constant concentration of human TNF-α (e.g., 1 ng/mL) and actinomycin D (to sensitize the cells to TNF-α) is then added to the wells.

    • Control wells include cells treated with TNF-α alone, this compound alone, and untreated cells.

  • Incubation: The plates are incubated for 18-24 hours.

  • MTT Assay:

    • MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The supernatant is removed, and solubilization buffer is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for this compound is determined.

Caspase-3 and Caspase-8 Activity Assay[1][11][12][13][14][15]

Objective: To assess the effect of this compound on the activation of key apoptosis-mediating caspases.

Materials:

  • Cell line (e.g., L929)

  • Human TNF-α

  • This compound

  • Cell lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., DEVD-AFC)

  • Fluorogenic caspase-8 substrate (e.g., IETD-AFC)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Cells are treated with TNF-α in the presence or absence of this compound for a specified time.

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents.

  • Caspase Assay:

    • Cell lysates are incubated with the respective fluorogenic caspase substrate in a 96-well black plate.

    • Upon cleavage by the active caspase, the fluorophore is released.

  • Data Analysis: The fluorescence is measured at the appropriate excitation and emission wavelengths. The caspase activity is expressed as the fold change relative to untreated control cells.

JNK Activation Assay (Western Blot)[2][16][17][18][19]

Objective: To determine the effect of this compound on the phosphorylation (activation) of JNK.

Materials:

  • Cell line

  • Human TNF-α

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK and anti-total-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Cells are treated with TNF-α with or without this compound, then lysed.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Western Blot:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with the primary antibody against phospho-JNK.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The membrane is stripped and re-probed with an antibody for total JNK to ensure equal loading. The band intensities are quantified, and the ratio of phospho-JNK to total JNK is calculated.

IκBα Degradation Assay (Western Blot)[1][20][21][22][23][24]

Objective: To evaluate the effect of this compound on the degradation of IκBα, an indicator of NF-κB pathway activation.

Materials:

  • Same as for the JNK Activation Assay, with the primary antibody being anti-IκBα and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

Procedure:

  • Cell Treatment and Lysis: Cells are treated with TNF-α with or without this compound for various time points.

  • Protein Quantification, SDS-PAGE, and Western Blot: The procedure is the same as for the JNK assay, but the membrane is probed with an anti-IκBα antibody.

  • Data Analysis: The band intensity for IκBα at each time point is quantified and normalized to the loading control. A decrease in the IκBα band intensity indicates its degradation.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

This section provides diagrams created using the DOT language to visualize key pathways and workflows.

TNFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Activates C87 This compound C87->TNFa Binds (KD = 110 nM) IkBa IκBα C87->IkBa Prevents Degradation JNK_p p-JNK C87->JNK_p Reduces Activation Casp8_active Active Caspase-8 C87->Casp8_active Blocks Activation Casp3_active Active Caspase-3 C87->Casp3_active Blocks Activation TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Casp8 Pro-Caspase-8 TRADD->Casp8 Recruits FADD Complex_I Complex I TRAF2->Complex_I RIP1->Complex_I IKK_Complex IKK Complex Complex_I->IKK_Complex Activates JNK JNK Complex_I->JNK Activates IKK_Complex->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa->IkBa_p NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Inflammation Inflammation NFkB_active->Inflammation Gene Transcription JNK->JNK_p Casp8->Casp8_active Activation Casp3 Pro-Caspase-3 Casp8_active->Casp3 Activates Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: this compound's modulation of the TNFR1 signaling pathway.

Experimental_Workflow cluster_binding Binding Analysis cluster_functional Functional Analysis cluster_signaling_assays Downstream Signaling Assays SPR Surface Plasmon Resonance (this compound + TNF-α) KD Determine KD SPR->KD Cell_Culture Cell Culture (e.g., L929) Treatment Treatment (TNF-α +/- this compound) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Signaling Signaling Pathway Analysis Treatment->Signaling IC50 Determine IC50 Cytotoxicity->IC50 Caspase Caspase-3/8 Activity Signaling->Caspase JNK JNK Phosphorylation (Western Blot) Signaling->JNK IkB IκBα Degradation (Western Blot) Signaling->IkB

Caption: Workflow for characterizing this compound's interaction with TNF-α.

Conclusion

The small-molecule inhibitor this compound represents a promising therapeutic candidate for modulating TNF-α-driven inflammation. This guide has detailed the current understanding of its mechanism, which involves direct, high-affinity binding to TNF-α rather than to its receptor, TNFR1. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate this compound and similar molecules. The visualization of the affected signaling pathways underscores the downstream consequences of this interaction, namely the inhibition of apoptosis and inflammatory signaling cascades. Future research may focus on elucidating the precise binding site of this compound on the TNF-α trimer and exploring its efficacy in preclinical models of inflammatory diseases.

References

In Silico Modeling of C87-TNFα Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the small molecule inhibitor C87 and its target, Tumor Necrosis Factor-alpha (TNFα). This document details the theoretical and practical aspects of computational approaches to characterize and predict this molecular interaction, supported by experimental validation techniques.

Introduction: C87 as a Novel TNFα Inhibitor

Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine pivotal in various physiological and pathological processes, including inflammation, immunity, and apoptosis.[1] Dysregulation of TNFα signaling is implicated in a range of inflammatory diseases.[1] C87 is a novel small-molecule inhibitor that directly targets TNFα, preventing its cytotoxic effects and blocking downstream signaling pathways.[2][3] Computational modeling suggests that C87 mimics the structure of a loop in domain 2 of the TNF receptor 1 (TNFR1), the primary signaling receptor for TNFα.[3] By binding directly to TNFα, C87 allosterically inhibits the signaling cascade.[2] This guide explores the use of in silico techniques to model and understand this interaction at a molecular level.

Quantitative Data Presentation

The following table summarizes the experimentally determined quantitative data for the interaction between C87 and human TNFα (hTNFα). This data is crucial for the parameterization and validation of in silico models.

ParameterValueMethodDescriptionReference
IC₅₀ 8.73 µMCell-based cytotoxicity assayConcentration of C87 that inhibits 50% of TNFα-induced cytotoxicity in L929 cells.[2][3]
K_D 110 nMSurface Plasmon Resonance (SPR)Dissociation constant, indicating high binding affinity of C87 to hTNFα.[2]

In Silico Modeling Methodologies

In silico modeling offers a powerful and cost-effective approach to study the C87-TNFα interaction, providing insights into binding modes, interaction energies, and complex stability. The two primary methods employed are molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (C87) when bound to a receptor (TNFα) to form a stable complex.[4] This technique is instrumental in virtual screening to identify potential inhibitors and to understand the specific interactions that drive binding.[4]

This protocol provides a general workflow for docking a small molecule like C87 to its protein target.

  • Preparation of TNFα Receptor:

    • Obtain the 3D crystal structure of human TNFα from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein atoms using software like AutoDock Tools.[5]

    • Save the prepared receptor file in the PDBQT format.[6]

  • Preparation of C87 Ligand:

    • Obtain the 2D structure of C87 (CAS No: 332420-90-3) from a chemical database (e.g., PubChem, MedchemExpress).[2]

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds to allow for ligand flexibility during docking.

    • Save the prepared ligand file in the PDBQT format.

  • Grid Box Generation:

    • Define the binding site on TNFα. If the binding site is known, center the grid box around it. For blind docking, the grid box should encompass the entire protein surface.

    • Set the grid box dimensions to be large enough to accommodate the C87 molecule in various orientations.

    • Generate the grid parameter file (.gpf) using AutoGrid.

  • Docking Simulation:

    • Set up the docking parameter file (.dpf) specifying the receptor and ligand PDBQT files, and the grid parameter file.

    • Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA), and set the number of docking runs (e.g., 50-100).[7]

    • Run the docking simulation using AutoDock.

  • Analysis of Results:

    • Analyze the output docking log file (.dlg).

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Rank the poses based on their predicted binding energy (lower energy indicates a more favorable interaction).

    • Visualize the top-ranked poses and their interactions with the protein residues using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the C87-TNFα complex over time, providing insights into its stability, conformational changes, and the thermodynamics of binding.[8]

This protocol outlines the general steps for performing an MD simulation of a protein-ligand complex.[9][10]

  • System Preparation:

    • Start with the best-docked pose of the C87-TNFα complex from the molecular docking step.

    • Generate the topology and parameter files for the protein using a force field like CHARMM or AMBER.

    • Generate the topology and parameter files for the C87 ligand using a server like CGenFF or the antechamber module in AmberTools.

    • Combine the protein and ligand topologies.[11]

  • Solvation and Ionization:

    • Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex.

    • Solvate the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological ionic strength.[9]

  • Energy Minimization:

    • Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar). The density of the system should converge during this step.

  • Production MD Run:

    • Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 ns or more).

    • Save the trajectory and energy data at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate RMSD (to assess stability), RMSF (to identify flexible regions), hydrogen bonds, and other interaction parameters.[12]

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

Experimental Validation Protocols

In silico models should be validated with experimental data. Surface Plasmon Resonance (SPR) is a powerful technique for characterizing the binding kinetics and affinity of small molecules to proteins.

This protocol describes a general procedure for analyzing a protein-small molecule interaction using SPR.[13]

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize TNFα (the ligand) onto the sensor surface by injecting it over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of C87 (the analyte) in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of C87 over the sensor surface containing the immobilized TNFα.

    • Monitor the binding in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound. This generates a sensorgram.

    • After each injection, allow for a dissociation phase where the running buffer flows over the surface.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K_D = kₑ/kₐ).[14]

Visualization of Pathways and Workflows

TNFα Signaling Pathway and Inhibition by C87

The binding of TNFα to its receptor, TNFR1, initiates a cascade of intracellular signaling events that can lead to inflammation, apoptosis, or cell survival.[15][16] C87 has been shown to inhibit several key points in this pathway, including the activation of caspases, JNK, and the NF-κB pathway.[2]

TNF_Signaling_Pathway cluster_complex Complex I TNFa TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds C87 C87 C87->TNFa Inhibits TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK JNK_pathway JNK Pathway TRAF2->JNK_pathway RIP1->IKK Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IkBa IκBα IKK->IkBa Phosphorylates (leads to degradation) NFkB NF-κB IkBa->NFkB Releases Inflammation Inflammation/ Survival Genes NFkB->Inflammation Activates Transcription JNK JNK JNK_pathway->JNK AP1 AP-1 JNK->AP1 C87_effect1 C87 Blocks C87_effect1->Caspase8 C87_effect1->Caspase3 C87_effect1->IkBa Prevents Degradation C87_effect1->JNK

TNFα Signaling Pathway and points of inhibition by C87.
In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a small molecule inhibitor like C87 interacting with its protein target.

In_Silico_Workflow start Start: Define Biological Question prep_protein Prepare Protein (e.g., TNFα) start->prep_protein prep_ligand Prepare Ligand (e.g., C87) start->prep_ligand docking Molecular Docking prep_protein->docking prep_ligand->docking analysis_docking Analyze Docking Results (Binding Pose, Score) docking->analysis_docking select_pose Select Best Pose analysis_docking->select_pose select_pose->docking Refine Parameters md_sim Molecular Dynamics Simulation select_pose->md_sim Best Pose analysis_md Analyze MD Trajectory (Stability, Interactions) md_sim->analysis_md free_energy Binding Free Energy Calculation (MM/PBSA) analysis_md->free_energy validation Experimental Validation (e.g., SPR, ITC) free_energy->validation Compare with Experimental Data conclusion Conclusion & Further Refinement free_energy->conclusion validation->conclusion

General workflow for in silico modeling of C87-TNFα interaction.

References

The Impact of C 87 on Caspase-3 and -8 Activation: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound C 87 and its putative effects on the activation of caspase-3 and caspase-8, key mediators of apoptosis. While initial research identified this compound as a potential modulator of the extrinsic apoptosis pathway, subsequent findings have introduced complexities regarding its mechanism and efficacy. This document will detail the theoretical framework of this compound's action, present the available, albeit conflicting, data, and provide comprehensive experimental protocols for the assessment of caspase activation.

Introduction to this compound and Its Proposed Mechanism of Action

This compound is a molecule identified as an inhibitor of the interaction between Tumor Necrosis Factor-alpha (TNFα) and its receptor, TNFR1[1]. The binding of TNFα to TNFR1 is a critical initiating event in the extrinsic pathway of apoptosis. This interaction leads to the recruitment of adaptor proteins, including TRADD (TNFR-associated death domain) and FADD (Fas-associated death domain), which in turn recruit and activate pro-caspase-8[1]. Activated caspase-8, an initiator caspase, then proteolytically activates downstream effector caspases, most notably caspase-3, which executes the final stages of apoptosis by cleaving a multitude of cellular substrates.

Theoretically, by blocking the initial TNFα-TNFR1 interaction, this compound would inhibit the entire downstream signaling cascade, thereby preventing the activation of both caspase-8 and caspase-3[1]. This would position this compound as an inhibitor of TNFα-induced apoptosis.

However, it is crucial to note that the initial findings regarding this compound's binding and inhibitory effects have been contested. A subsequent patent document reports that the original observations could not be replicated, and no evidence of TNF-specific inhibition in cells was observed[2][3][4]. This discrepancy underscores the need for further investigation to elucidate the true biological activity of this compound.

Signaling Pathways

The following diagram illustrates the TNFα-mediated extrinsic apoptosis pathway and the proposed point of intervention for this compound.

graph "TNFa_Apoptosis_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes TNFa [label="TNFα", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; C87 [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRADD [label="TRADD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD [label="FADD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase8 [label="Pro-caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Active Caspase-8", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procaspase3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Active Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [label=" Binds"]; C87 -> TNFR1 [label=" Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; TNFR1 -> TRADD [label=" Recruits"]; TRADD -> FADD [label=" Recruits"]; FADD -> Procaspase8 [label=" Recruits & Activates"]; Procaspase8 -> Caspase8; Caspase8 -> Procaspase3 [label=" Cleaves & Activates"]; Procaspase3 -> Caspase3; Caspase3 -> Apoptosis; }

Caption: TNFα-mediated extrinsic apoptosis pathway and the putative inhibitory role of this compound.

Quantitative Data Summary

Due to the conflicting reports on the efficacy of this compound, direct and validated quantitative data on its effects on caspase-3 and -8 activation are not available in the public domain. The following table summarizes the expected effects based on its initial proposed mechanism as a TNFα-TNFR1 interaction inhibitor, alongside a note on the disputed findings.

CompoundTargetExpected Effect on Caspase-8 ActivationExpected Effect on Caspase-3 ActivationNotes
This compound TNFα-TNFR1 InteractionInhibitionInhibitionThe inhibitory activity of this compound has been disputed in subsequent reports[2][3][4].

Experimental Protocols

To empirically determine the effect of a compound such as this compound on caspase-3 and -8 activation, standardized in vitro assays are employed. Below are detailed methodologies for commonly used assays.

Caspase-3 and Caspase-8 Activity Assays (Fluorometric)

Principle: These assays utilize specific peptide substrates for caspase-3 (DEVD) and caspase-8 (IETD) conjugated to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethyl coumarin (B35378) or AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by the active caspase releases the fluorophore, resulting in a quantifiable increase in fluorescence.

Materials:

  • Cell culture reagents

  • Compound to be tested (e.g., this compound)

  • Apoptosis-inducing agent (e.g., TNFα + cycloheximide)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Protein quantification assay (e.g., Bradford or BCA)

  • Caspase-3 substrate (Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Caspase-8 substrate (Ac-IETD-AFC or Ac-IETD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the fluorophore)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., U87MG glioblastoma cells) in a suitable multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (this compound) for a specified duration (e.g., 1 hour).

    • Induce apoptosis by adding an appropriate stimulus (e.g., TNFα and cycloheximide). Include vehicle-treated and stimulus-only controls.

    • Incubate for the desired time period (e.g., 4-8 hours).

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate.

  • Caspase Activity Assay:

    • In a 96-well black microplate, add a standardized amount of protein from each lysate to each well.

    • Add the specific caspase substrate (for caspase-3 or caspase-8) to each well to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC).

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration.

    • Express the caspase activity as fold-change relative to the untreated control.

Western Blotting for Caspase Cleavage

Principle: Western blotting allows for the visualization of the proteolytic cleavage of pro-caspases into their active subunits. The appearance of cleaved fragments is indicative of caspase activation.

Materials:

  • Cell lysates prepared as described above

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for pro- and cleaved-caspase-3 and -8

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Separate equal amounts of protein from each cell lysate by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved caspase-8) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing the impact of a compound on caspase activation.

graph "Caspase_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Nodes CellCulture [label="Cell Culture (e.g., U87MG)", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundTreatment [label="Compound Treatment (e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisInduction [label="Apoptosis Induction (e.g., TNFα)", fillcolor="#FBBC05", fontcolor="#202124"]; CellHarvest [label="Cell Harvesting & Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinQuant [label="Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; FluorometricAssay [label="Fluorometric Caspase Activity Assay", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for Cleaved Caspases", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis & Interpretation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellCulture -> CompoundTreatment; CompoundTreatment -> ApoptosisInduction; ApoptosisInduction -> CellHarvest; CellHarvest -> ProteinQuant; ProteinQuant -> FluorometricAssay; ProteinQuant -> WesternBlot; FluorometricAssay -> DataAnalysis; WesternBlot -> DataAnalysis; }

Caption: A generalized workflow for investigating compound effects on caspase activation.

Conclusion

The compound this compound was initially proposed as an inhibitor of TNFα-induced apoptosis through the blockade of the TNFα-TNFR1 interaction, which would consequently inhibit the activation of caspase-8 and caspase-3. However, the verifiability of these initial findings has been called into question, leaving the true effect of this compound on these apoptotic pathways uncertain. For researchers and drug development professionals, this case highlights the critical importance of independent verification of preliminary findings. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of this compound or any other compound purported to modulate caspase-dependent apoptosis. Further rigorous investigation is required to definitively characterize the bioactivity of this compound and its potential as a therapeutic agent.

References

C-87: A Peptide Mimic Antagonizing TNF-α Signaling Through TNFR1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide C-87, a molecule designed to mimic loop 2 of the second domain of Tumor Necrosis Factor Receptor 1 (TNFR1). By acting as a structural and functional mimic, C-87 effectively antagonizes the pro-inflammatory and apoptotic signaling cascades initiated by Tumor Necrosis Factor-alpha (TNF-α). This document details the mechanism of action of C-87, presents its key quantitative data, outlines the experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating inflammatory responses and cellular apoptosis.[1] Its signaling is primarily mediated through two distinct receptors: TNFR1 and TNFR2.[2] TNFR1, ubiquitously expressed on most cell types, contains a "death domain" and is the principal mediator of TNF-α's cytotoxic and inflammatory effects.[2] The interaction between TNF-α and TNFR1 is a critical event in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[3]

C-87 is a small molecule designed as a mimic of the TNFR1 loop structure spanning from Arginine-77 to Valine-83.[2] This peptide-based antagonist functions by directly binding to TNF-α, thereby blocking its interaction with TNFR1 and inhibiting downstream signaling pathways.[4] Its targeted mechanism of action presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The efficacy of C-87 as a TNF-α antagonist has been quantified through various in vitro assays. The following tables summarize the key performance metrics of C-87, providing a clear basis for comparison with other potential inhibitors.

ParameterValueMethodReference
Binding Affinity (Kd) 110 nMSurface Plasmon Resonance (SPR)[2]

Table 1: Binding Affinity of C-87 to TNF-α. The dissociation constant (Kd) indicates a strong binding interaction between C-87 and TNF-α.

ParameterValueCell LineAssay MethodReference
Inhibition of TNF-α-mediated cytotoxicity (IC50) 8.73 µML929MTT Assay[2]

Table 2: Functional Efficacy of C-87. The half-maximal inhibitory concentration (IC50) demonstrates the potency of C-87 in protecting cells from TNF-α-induced death.

Mechanism of Action and Signaling Pathways

C-87 exerts its antagonistic effects by intercepting the initial step of the TNF-α signaling cascade. By binding to TNF-α, C-87 prevents the cytokine from engaging with TNFR1, thereby inhibiting the recruitment of downstream signaling molecules and the subsequent activation of inflammatory and apoptotic pathways.

TNFR1 Signaling Pathway

Upon binding of TNF-α, TNFR1 trimerizes and recruits a series of intracellular adapter proteins to form Complex I.[5] This complex initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6] Under certain conditions, the signaling can switch to the formation of Complex II, which leads to the activation of caspases and the induction of apoptosis.[2]

TNFR1_Signaling TNFR1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAPs) TNFR1->Complex_I Recruitment IKK IKK Complex Complex_I->IKK Activation Complex_II Complex II (FADD, Caspase-8) Complex_I->Complex_II Transition IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription Caspase3 Caspase-3 Complex_II->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of the TNFR1 signaling pathway leading to inflammation or apoptosis.

C-87's Point of Intervention

C-87 acts upstream in the TNFR1 signaling pathway. By sequestering TNF-α, it prevents the initial ligand-receptor binding event, thereby inhibiting all subsequent downstream signaling.

C87_Intervention Mechanism of C-87 Action C87 C-87 TNFa TNF-α C87->TNFa Binding Blocked Blocked TNFR1 TNFR1 TNFa->TNFR1 Signaling Downstream Signaling (NF-κB, Caspases) TNFR1->Signaling

Caption: C-87 binds to TNF-α, preventing its interaction with TNFR1 and blocking downstream signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of C-87.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[7]

Methodology:

  • Immobilization of Ligand: Recombinant human TNF-α is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of C-87 in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored over time to generate a sensorgram.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of kd to ka.

SPR_Workflow Surface Plasmon Resonance Workflow Immobilize Immobilize TNF-α on Sensor Chip Inject Inject C-87 at Varying Concentrations Immobilize->Inject Measure Measure Binding Response (RU) Inject->Measure Analyze Analyze Sensorgram (ka, kd) Measure->Analyze Calculate Calculate Kd Analyze->Calculate Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Treat Treat Cells with TNF-α +/- C-87 Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cell Populations Analyze->Quantify

References

The Role of C-87 in Mitigating TNF-α-Induced Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammation, immunity, and programmed cell death. Its dysregulation is a hallmark of numerous inflammatory diseases, making it a prime therapeutic target. While biologic inhibitors of TNF-α are established in clinical practice, the development of effective small-molecule inhibitors remains a significant challenge. This document provides a detailed technical guide on C-87, a novel small-molecule inhibitor of TNF-α. Identified through computer-aided drug design, C-87 has been shown to potently and specifically abrogate TNF-α-induced cytotoxicity.[1] We will explore its mechanism of action, detail its effects on critical signaling pathways, present key quantitative data, and provide the experimental protocols used to validate its function.

Mechanism of Action: Direct Inhibition of TNF-α

C-87, chemically identified as (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-1-((4-methoxyphenyl)sulfonamido)cyclohexa-2,5-dien-1-one, was discovered through virtual screening techniques designed to find molecules that mimic the structure of a key TNF-α interaction loop within its receptor, TNFR1.[1] The primary mechanism of C-87 is the direct binding to the TNF-α protein.[1] This interaction is crucial as it precedes receptor engagement, effectively neutralizing the cytokine before it can initiate the downstream signaling cascades that lead to cellular cytotoxicity and inflammation.

While computational models suggested C-87 mimics a loop in the TNFR1 receptor, experimental evidence from ELISA assays indicated that C-87 does not effectively block the binding of TNF-α to its receptors, TNFR1 and TNFR2.[1] However, Surface Plasmon Resonance (SPR) assays confirmed a high-affinity direct binding between C-87 and TNF-α.[1] This suggests that C-87's inhibitory action may stem from inducing a conformational change in the TNF-α trimer or otherwise preventing the productive receptor clustering required for signal transduction, rather than direct competitive antagonism at the receptor binding site.

Modulation of TNF-α-Induced Signaling Pathways

TNF-α binding to its primary receptor, TNFR1, triggers the formation of a membrane-bound complex that can initiate multiple signaling pathways, leading to either cell survival and inflammation (via NF-κB and JNK activation) or apoptosis (via caspase activation).[2][3][4] C-87 has been demonstrated to potently block these major TNF-α-induced signaling pathways.[1][5]

The key pathways affected are:

  • Apoptotic Pathway: TNF-α binding to TNFR1 recruits the adaptor protein TRADD, which in turn recruits FADD. This complex activates pro-caspase-8, initiating a caspase cascade that culminates in the activation of the executioner caspase-3, leading to apoptosis.[2][6] C-87 completely blocks the TNF-α-induced activation of both caspase-8 and caspase-3.[1][5]

  • NF-κB Inflammatory Pathway: The TNFR1 complex also recruits proteins like RIPK1 and TRAF2, leading to the activation of the IKK complex.[4][6] IKK phosphorylates IκBα, targeting it for degradation and releasing the NF-κB transcription factor to enter the nucleus and activate pro-inflammatory gene expression.[4] C-87 effectively prevents the degradation of IκBα in cells treated with TNF-α.[1][5]

  • JNK Stress Pathway: The c-Jun N-terminal kinase (JNK) pathway, another key mediator of TNF-α signaling, is also significantly inhibited by C-87 treatment.[1][5]

The following diagram illustrates the points of intervention by C-87 in the TNF-α signaling network.

TNF_Signaling_and_C87_Inhibition cluster_c87 TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds C87 C-87 C87->TNFa Binds & Inhibits ComplexI Complex I (TRADD, RIPK1, TRAF2) TNFR1->ComplexI Recruits ComplexII Complex II (TRADD, FADD) TNFR1->ComplexII Forms JNK_path JNK Pathway ComplexI->JNK_path NFkB_path IKK Complex ComplexI->NFkB_path IkBa IκBα Degradation NFkB_path->IkBa NFkB NF-κB Activation IkBa->NFkB Releases Inflammation Inflammation NFkB->Inflammation Transcription Casp8 Caspase-8 Activation ComplexII->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis / Cytotoxicity Casp3->Apoptosis Cytotoxicity_Assay_Workflow start Start seed Seed L929 Cells (3x10⁴ cells/well) start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Add C-87/Controls + TNF-α (1 ng/mL) + Actinomycin D (2 µg/mL) incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 mtt Add MTT Reagent Incubate for 4 hours incubate2->mtt solubilize Add Solubilization Buffer mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC₅₀ read->analyze end_node End analyze->end_node Caspase_Assay_Workflow start Start seed Seed L929 Cells (1.5x10⁴ cells/well, opaque plate) start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat Cells with TNF-α (+/- C-87) incubate1->treat incubate2 Incubate for 4-6 hours treat->incubate2 reagent Add Caspase-Glo® 3/7 Reagent incubate2->reagent incubate3 Incubate at RT for 1 hour reagent->incubate3 read Measure Luminescence incubate3->read analyze Calculate Relative Caspase Activity read->analyze end_node End analyze->end_node Western_Blot_Workflow start Start treat Treat Cells & Harvest Lysates start->treat quantify Quantify Protein Concentration (BCA) treat->quantify sds_page Separate Proteins via SDS-PAGE quantify->sds_page transfer Transfer Proteins to Membrane sds_page->transfer block Block Membrane (e.g., 5% Milk) transfer->block primary_ab Incubate with Primary Antibody (overnight) block->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detect Add ECL Substrate & Image secondary_ab->detect analyze Analyze Bands (Densitometry) detect->analyze end_node End analyze->end_node

References

Foundational Research on the TNFα Inhibitor C87: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "C 87" can refer to multiple distinct chemical entities in scientific literature. This document focuses specifically on the small-molecule Tumor Necrosis Factor α (TNFα) inhibitor, C87, identified as (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one.

This technical guide provides an in-depth overview of the foundational research on the TNFα inhibitor C87. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Introduction

Overexpression of Tumor Necrosis Factor α (TNFα) is a key factor in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease[1]. Consequently, inhibiting TNFα activity is a significant therapeutic strategy. C87 is a novel small-molecule inhibitor of TNFα that was identified through computer-aided drug design[1][2]. Unlike many biological inhibitors that are large molecules, C87 is a small molecule, which can offer advantages in terms of stability and production costs[1]. This compound has been shown to directly bind to TNFα, thereby blocking its interaction with its receptors and inhibiting downstream signaling pathways[1][3]. Preclinical studies have demonstrated its potential in attenuating inflammation in various disease models[1][4].

Mechanism of Action

C87 functions by directly binding to TNFα, a pleiotropic cytokine that mediates signaling through its receptors, TNFR1 and TNFR2[1][5]. This binding competitively inhibits the interaction between TNFα and its receptors, thereby blocking the initiation of downstream signaling cascades[1][6]. In the context of glioblastoma, C87 has been shown to block the adaptive pro-survival TNFα-JNK-Axl signaling axis, sensitizing cancer cells to other therapeutic agents like gefitinib[6][7][8]. The inhibition of this pathway prevents the degradation of IκBα and the nuclear translocation and phosphorylation of p65, key events in the NF-κB signaling pathway[9].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on C87.

Table 1: In Vitro Activity of C87

AssayCell LineParameterValueReference
TNFα-induced CytotoxicityL929IC508.73 µM[1][2][5][9]
LPS-induced TNFα productionTHP-1IC500.11 µM[9]
CytotoxicityTHP-1CC5010.81 µM[9]
Binding Affinity to hTNFα-Kd110 nM

Table 2: In Vivo Efficacy of C87 in a Murine Hepatitis Model

Treatment GroupSurvival RateReference
Vehicle Control~30%[1]
C87~60%[1]

Table 3: In Vivo Efficacy of C87 in Glioblastoma Xenograft Models

Tumor ModelTreatmentOutcomeReference
U87vIII subcutaneous xenograftC87 (10 mg/kg) + Gefitinib (B1684475) (50 mg/kg)Significant reduction in tumor volume compared to Gefitinib alone (P < 0.001)[6]
LN229vIII subcutaneous xenograftC87 (10 mg/kg) + Gefitinib (50 mg/kg)Significant reduction in tumor volume compared to Gefitinib alone (P < 0.001)[6]
U87vIII subcutaneous xenograftC87 + GefitinibKi67 index reduced to 9.0 ± 4.6% (P < 0.01 vs. Gefitinib alone)[6]
LN229vIII subcutaneous xenograftC87 + GefitinibKi67 index reduced to 12.6 ± 3.9% (P < 0.01 vs. Gefitinib alone)[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of C87 on cell viability in the presence of an EGFR inhibitor in glioblastoma cells[7].

  • Cell Seeding: Seed glioblastoma cells (5–10 × 103 cells/well) in a 96-well plate and culture for the desired duration.

  • Treatment: Treat the cells with C87 (e.g., 2.5 µM), a TNFα antibody (e.g., 1 µg/mL), gefitinib (e.g., 2 µM), or a combination of these agents for 48 hours. Use DMSO as a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect changes in the activity of intracellular kinases in response to C87 treatment[7][10].

  • Cell Lysis: Lyse treated glioblastoma cells in cold RIPA buffer containing protease and phosphatase inhibitors. For tissue samples, homogenize frozen tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 10 µg of total protein per sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-JNK, phospho-Axl, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and capture the signal on film or with a digital imager.

Murine Xenograft Model

This protocol is used to evaluate the in vivo therapeutic potential of C87 in combination with an EGFR inhibitor in glioblastoma[7].

  • Animal Model: Use 4- to 6-week-old female athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject glioblastoma cells (e.g., U87vIII or LN229vIII) into the flanks of the mice.

  • Treatment: When tumors reach a palpable size, randomize the mice into treatment groups. Administer C87 (e.g., 10 mg/kg) intraperitoneally and/or gefitinib (e.g., 50 mg/kg) by oral gavage daily.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, sacrifice the mice, resect the tumors, and fix them in formalin for further analysis (e.g., Ki67 staining).

  • Ethical Considerations: All animal experiments should be approved by the relevant Institutional Animal Care and Use Committee.

Murine Hepatitis Model

This in vivo model is used to assess the anti-inflammatory efficacy of C87[1][5].

  • Animal Model: Use 8- to 12-week-old BALB/c mice.

  • Induction of Hepatitis: Induce acute liver injury by intraperitoneal injection of D-galactosamine (GalN) and lipopolysaccharide (LPS).

  • Treatment: Administer C87 intravenously at a specified time point relative to the induction of hepatitis.

  • Monitoring: Monitor the survival of the mice over a period of 50 hours.

  • Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) as markers of liver injury.

  • Histological Analysis: Collect liver tissues for histological examination (e.g., H&E staining) to assess the degree of liver damage.

Visualizations

C87 Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Glioblastoma Cell Lines (U87vIII, LN229vIII) Treatment Treat with C87, Gefitinib, or Combination Cell_Culture->Treatment Viability_Assay MTT Assay to Assess Cell Viability Treatment->Viability_Assay Western_Blot Western Blot for Signaling Proteins (p-JNK, p-Axl) Treatment->Western_Blot Animal_Model Athymic Nude Mice Tumor_Implantation Subcutaneous Injection of Glioblastoma Cells Animal_Model->Tumor_Implantation In_Vivo_Treatment Administer C87 and/or Gefitinib Tumor_Implantation->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Tumor Resection and Ki67 Staining Tumor_Measurement->Endpoint_Analysis signaling_pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds C87 C87 C87->TNFa Inhibits JNK JNK TNFR->JNK Activates Axl Axl JNK->Axl Activates Pro_Survival Pro-Survival Signaling (Gefitinib Resistance) Axl->Pro_Survival

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of C 87 as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. This document provides a comprehensive guide to the in vitro assays designed to characterize the anti-inflammatory properties of the hypothetical compound C 87. The protocols detailed herein utilize the well-established lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, as a model system to investigate the effects of this compound on key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory effects of this compound in vitro.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
199.1 ± 4.5
598.5 ± 3.9
1096.7 ± 4.1
2594.3 ± 4.8
5091.8 ± 5.5
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)2.5 ± 0.4-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (1 µM)40.2 ± 2.812.2
LPS + this compound (5 µM)31.5 ± 2.531.2
LPS + this compound (10 µM)20.1 ± 1.956.1
LPS + this compound (25 µM)10.3 ± 1.277.5
Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 98980 ± 75450 ± 38
LPS + this compound (10 µM)580 ± 45460 ± 39210 ± 22
Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[1]

  • After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Test)

Principle: Nitric oxide production is a hallmark of inflammation. The Griess test is a colorimetric assay that measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.[2] The Griess reagent converts nitrite into a colored azo compound, and the absorbance is proportional to the nitrite concentration.[2]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[1]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[1]

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[1]

  • Incubate at room temperature for 10-15 minutes, protected from light.[2]

  • Measure the absorbance at 540 nm using a microplate reader.[2]

  • A standard curve using known concentrations of sodium nitrite should be generated to determine the nitrite concentration in the samples.[2]

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.[1]

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[1]

  • Collect the culture supernatant and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to assess the effect of this compound on the expression of key proteins in inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well.[1]

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 15-60 minutes for signaling proteins).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 Cells adhere Allow Adherence (24h) seed_cells->adhere pretreat Pre-treat with this compound (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) stimulate->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assessment of this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_complex p65/p50/IκBα Complex p65 p65 p50 p50 NFkB_active Active p65/p50 NFkB_complex->NFkB_active Translocation DNA DNA NFkB_active->DNA cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->cytokines Gene Transcription C87 This compound C87->IKK Inhibits

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

References

Application Notes and Protocols for Compound C 87 in a Mouse Model of Acute Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

Topic: C 87 Dosage for Hepatitis Mouse Model Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy of a hypothetical novel compound, designated as this compound, in a chemically-induced mouse model of acute hepatitis. The protocols outlined below are based on established methodologies for inducing acute liver injury using carbon tetrachloride (CCl4) and assessing the hepatoprotective effects of therapeutic agents. While specific data for "this compound" is not available in published literature, this document serves as a robust template for the design, execution, and evaluation of preclinical studies for similar compounds.

The primary objective of these protocols is to determine an effective dosage of Compound this compound for mitigating liver damage. Key endpoints include the measurement of serum aminotransferases, histological analysis of liver tissue, and the assessment of inflammatory and oxidative stress markers.

Data Presentation: Efficacy of Compound this compound on CCl4-Induced Liver Injury

The following tables summarize hypothetical quantitative data from a study evaluating the dose-dependent effects of Compound this compound in a mouse model of CCl4-induced acute liver injury.

Table 1: Effect of Compound this compound on Serum Liver Enzymes

Treatment GroupDosage (mg/kg)Alanine (B10760859) Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Vehicle Control (No CCl4)-35.2 ± 4.555.8 ± 6.2
CCl4 + Vehicle-4580.4 ± 510.23250.6 ± 430.8
CCl4 + this compound103125.1 ± 350.72480.3 ± 310.5
CCl4 + this compound251850.6 ± 210.31540.9 ± 180.1
CCl4 + this compound50970.3 ± 115.8810.2 ± 95.4

Data are presented as mean ± standard deviation (SD).

Table 2: Effect of Compound this compound on Hepatic Inflammatory and Oxidative Stress Markers

Treatment GroupDosage (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)Malondialdehyde (MDA) (nmol/mg protein)Superoxide (B77818) Dismutase (SOD) (U/mg protein)
Vehicle Control (No CCl4)-25.4 ± 3.115.8 ± 2.21.2 ± 0.2150.5 ± 12.8
CCl4 + Vehicle-180.6 ± 20.5110.2 ± 15.35.8 ± 0.765.3 ± 8.1
CCl4 + this compound10145.2 ± 18.190.5 ± 11.44.5 ± 0.580.1 ± 9.5
CCl4 + this compound2595.8 ± 11.260.1 ± 8.93.1 ± 0.4105.7 ± 11.3
CCl4 + this compound5050.3 ± 6.835.7 ± 5.61.9 ± 0.3130.2 ± 10.6

Data are presented as mean ± SD.

Experimental Protocols

Animal Model and Husbandry
  • Species: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Housing: Animals are housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. They have free access to standard chow and water.

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

Induction of Acute Liver Injury

Acute liver injury is induced by a single intraperitoneal (IP) injection of carbon tetrachloride (CCl4).[1][2][3]

  • Preparation of CCl4 Solution: CCl4 is diluted in a vehicle such as corn oil or mineral oil. A common dilution is 1:3 to 1:4 (v/v).[1][2]

  • Administration: A single dose of 1 mL/kg body weight of the diluted CCl4 solution is administered via IP injection.[1] Control animals receive an equivalent volume of the vehicle (e.g., corn oil).

Compound this compound Administration

Compound this compound is administered orally (p.o.) or via IP injection at various doses to determine its therapeutic window.

  • Preparation of this compound Solution: Compound this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).

  • Dosing Regimen:

    • Prophylactic Model: this compound is administered once daily for 3-7 days before CCl4 injection.

    • Therapeutic Model: this compound is administered 1-2 hours after CCl4 injection, followed by twice-daily administration for the duration of the study (e.g., 24-72 hours).[1]

  • Dosage Groups:

    • Group 1: Vehicle Control (No CCl4)

    • Group 2: CCl4 + Vehicle

    • Group 3: CCl4 + this compound (10 mg/kg)

    • Group 4: CCl4 + this compound (25 mg/kg)

    • Group 5: CCl4 + this compound (50 mg/kg)

Sample Collection and Processing

Samples are typically collected 24 or 48 hours after CCl4 administration.

  • Blood Collection: Blood is collected via cardiac puncture under anesthesia. Serum is separated by centrifugation (3000 rpm for 15 minutes at 4°C) and stored at -80°C for biochemical analysis.

  • Tissue Collection: Livers are excised immediately after euthanasia. A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis. The remaining liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical assays.

Biochemical Analysis
  • Serum ALT and AST: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits according to the manufacturer's instructions. Elevated levels of these enzymes are indicative of hepatocellular damage.[1]

Histological Analysis
  • Staining: Formalin-fixed, paraffin-embedded liver sections (4-5 µm) are stained with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and necrosis.

  • Evaluation: A pathologist, blinded to the treatment groups, scores the liver sections for the degree of centrilobular necrosis, inflammatory cell infiltration, and overall tissue damage.

Analysis of Inflammatory and Oxidative Stress Markers
  • ELISA: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in liver homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Oxidative Stress Assays: Liver homogenates are used to measure markers of lipid peroxidation (e.g., malondialdehyde - MDA) and the activity of antioxidant enzymes (e.g., superoxide dismutase - SOD) using commercial assay kits.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimatize Acclimatize C57BL/6 Mice (1 week) grouping Randomize into Treatment Groups (n=8-10/group) acclimatize->grouping c87_admin Administer Compound this compound (or Vehicle) grouping->c87_admin ccl4_inject Induce Injury: IP Injection of CCl4 c87_admin->ccl4_inject 1 hour post-treatment euthanasia Euthanasia & Sample Collection (24h post-CCl4) ccl4_inject->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood liver Liver Excision euthanasia->liver serum Serum Separation blood->serum fixation Formalin Fixation liver->fixation snap_freeze Snap Freezing liver->snap_freeze biochem Biochemical Assays (ALT, AST) serum->biochem histo Histology (H&E) fixation->histo molecular Molecular Analysis (ELISA, MDA, SOD) snap_freeze->molecular

Caption: Workflow for evaluating Compound this compound in a CCl4-induced hepatitis model.

Signaling Pathway Diagram

G CCl4 CCl4 Exposure ROS Reactive Oxygen Species (ROS) (Oxidative Stress) CCl4->ROS Hepatocyte Hepatocyte Damage (Necrosis/Apoptosis) ROS->Hepatocyte Kupffer Kupffer Cell Activation Hepatocyte->Kupffer Release of DAMPs Inflammation Hepatic Inflammation Hepatocyte->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Kupffer->Cytokines Cytokines->Inflammation C87 Compound this compound C87->ROS Antioxidant Effect C87->Kupffer Inhibits Activation C87->Cytokines Suppresses Production

Caption: Potential mechanism of this compound in mitigating CCl4-induced liver injury.

References

How to use C 87 as a positive control

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: C87 as a Positive Control for TNFα-Mediated Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

In experimental biology and drug discovery, positive controls are essential for validating assay performance and ensuring the reliability of results.[1][2] A positive control is a sample or treatment that is known to produce the expected effect, thereby confirming that the experimental setup is functioning correctly.[1] C87 is a novel small-molecule inhibitor of Tumor Necrosis Factor α (TNFα) signaling.[3] It functions by blocking the interaction between TNFα and its receptor, TNFR1, thereby inhibiting downstream inflammatory and apoptotic pathways.[3] This makes C87 an excellent positive control for experiments investigating TNFα-mediated cellular processes. These application notes provide detailed protocols for using C87 as a positive control in common cell-based assays.

Mechanism of Action

C87 is a 1,3-disubstituted-4-arylhydrazonopyrazol-5-one derivative that was identified through virtual screening to mimic a key peptide fragment on the TNFR1 receptor.[3] By binding to TNFα, C87 prevents the cytokine from effectively engaging with its receptor, which in turn inhibits the activation of downstream signaling cascades, including the activation of caspase-8 and caspase-3, key mediators of apoptosis.[3]

Signaling Pathway

The diagram below illustrates the TNFα signaling pathway and the inhibitory action of C87. Under normal conditions, the binding of trimeric TNFα to TNFR1 leads to the recruitment of adaptor proteins such as TRADD, which subsequently recruits FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). This complex facilitates the cleavage and activation of caspase-8, which then activates executioner caspases like caspase-3, ultimately leading to apoptosis. C87 intervenes at the initial step by preventing TNFα from binding to TNFR1.

TNF_alpha_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis C87 C87 C87->TNFa Inhibits

Caption: TNFα signaling pathway and C87 inhibition.

Quantitative Data

The inhibitory activity of C87 has been quantified in various studies. The following table summarizes key data points for its use as a positive control.

ParameterCell LineAssayValueReference
IC50L929TNFα-induced cytotoxicity8.73 µM[3]

Experimental Protocols

Protocol 1: Positive Control for Inhibition of TNFα-Induced Cytotoxicity

This protocol describes the use of C87 as a positive control in an assay measuring the inhibition of TNFα-induced cell death.

Materials:

  • L929 cells (or other TNFα-sensitive cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TNFα

  • C87 (dissolved in DMSO)

  • Actinomycin D (optional, to sensitize cells)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Negative Control: Add vehicle (e.g., 0.1% DMSO) to the cells.

    • Positive Control (C87): Pre-treat cells with C87 at a final concentration of 20 µM for 1 hour.

    • Experimental Samples: Treat cells with your test compounds.

  • TNFα Stimulation: Add recombinant human TNFα to all wells (except for the untreated control) at a final concentration of 10 ng/mL. If using, also add Actinomycin D at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the untreated control wells (100% viability).

    • The TNFα-treated wells (negative control) should show a significant decrease in viability.

    • The C87-treated wells (positive control) should show a significant rescue of cell viability compared to the TNFα-only treated wells.

Caption: Workflow for TNFα-induced cytotoxicity assay.

Troubleshooting

  • No effect of C87:

    • Confirm the concentration and activity of your TNFα stock.

    • Ensure that C87 is fully dissolved and used at an appropriate concentration.

    • Verify the sensitivity of your cell line to TNFα-induced cell death.

  • High background cell death:

    • Check for contamination in your cell culture.

    • Optimize cell seeding density to avoid overgrowth.

    • Ensure the vehicle concentration (e.g., DMSO) is not toxic to the cells.

Conclusion

C87 is a valuable tool for researchers studying TNFα signaling. Its specific mechanism of action as a TNFα inhibitor makes it an ideal positive control for a variety of assays, ensuring the validity and reliability of experimental findings. By following the protocols outlined in these application notes, researchers can confidently incorporate C87 into their experimental designs.

References

Application Notes and Protocols for U-87 MG Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The U-87 MG (Uppsala 87 Malignant Glioma) cell line is a widely utilized model in neuroscience and cancer research, particularly for studies on glioblastoma, a highly aggressive form of brain cancer.[1] Established in 1966 at Uppsala University, these cells exhibit an epithelial-like, adherent morphology.[1][2][3] It is critical for researchers to be aware that the commonly used U-87 MG line from the American Type Culture Collection (ATCC, accession number HTB-14) has been shown to be different from the original patient tumor tissue.[1] However, it is confirmed to be a bona fide human glioblastoma cell line of unknown origin and remains a valuable, well-characterized tool for brain cancer research.[1][2]

These application notes provide detailed protocols for the culture and experimental use of the U-87 MG cell line, including standard maintenance, cryopreservation, and key functional assays.

Cell Line Characteristics

U-87 MG cells are known for being easy to maintain in culture and form a homogeneous population, making them suitable for a variety of experimental applications, including drug screening and studying cellular processes.[2]

CharacteristicDescriptionSource(s)
Cell Type Glioblastoma, Astrocytoma[2][3]
Morphology Epithelial-like, Adherent[1][2][3]
Origin Human (ATCC version is male, original Uppsala line was female)[1]
Ploidy Hypodiploid[2][3]
Modal Chromosome # 44 (in ~48% of cells)[2][3]
Doubling Time Approximately 34-39 hours[4]

Standard Culture Protocols

Required Media and Reagents
  • Base Medium: Eagle's Minimum Essential Medium (EMEM)[1] or Dulbecco's Modified Eagle Medium (DMEM).[5]

  • Supplements:

    • 10% Fetal Bovine Serum (FBS)[1][5]

    • 1% Penicillin-Streptomycin (100 U/mL Penicillin, 100 µg/mL Streptomycin)[1][5]

    • 2 mM L-Glutamine[2]

    • 1% Non-Essential Amino Acids (NEAA)[2]

    • 1 mM Sodium Pyruvate[2]

  • Dissociation Agent: 0.25% (w/v) Trypsin-EDTA solution.[3]

  • Wash Buffer: Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.[3]

  • Cryopreservation Medium: Complete growth medium supplemented with 5% (v/v) DMSO.[3]

General Cell Culture Workflow

The standard workflow for handling U-87 MG cells involves reviving them from cryopreservation, routine passaging for expansion, and preparing cell banks or seeding for experiments.

G Thaw Thaw Frozen Vial Culture Culture in T-75 Flask (37°C, 5% CO₂) Thaw->Culture Check Monitor Confluency (Target: 70-90%) Culture->Check Passage Subculture (Passage) Split Ratio 1:4 Check->Passage Passage->Check Experiment Seed for Experiment Passage->Experiment Cryopreserve Cryopreserve (Cell Banking) Passage->Cryopreserve

Caption: General workflow for U-87 MG cell culture.
Protocol 1: Reviving Cryopreserved U-87 MG Cells

  • Warm complete growth medium to 37°C in a water bath.

  • Retrieve a vial of frozen U-87 MG cells from liquid nitrogen storage.

  • Thaw the vial quickly (approx. 1-2 minutes) in the 37°C water bath until a small ice crystal remains.[3]

  • Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

  • Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[3]

  • Centrifuge the tube at 150-400 x g for 5-8 minutes to pellet the cells and remove the cryoprotectant.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Replace the medium after 24 hours to remove any residual DMSO and dead cells.

Protocol 2: Subculturing (Passaging) U-87 MG Cells
  • Monitor cell confluency daily. Passage the cells when they reach 70-90% confluency.[3]

  • Aspirate the culture medium from the flask.

  • Briefly rinse the cell monolayer with an equal volume of sterile PBS (without Ca²⁺/Mg²⁺) to remove residual serum.[3]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell layer is covered.

  • Incubate for 5-10 minutes at 37°C. Observe under a microscope until cells are rounded and detached.[3]

  • Add 7-10 mL of complete growth medium to the flask to neutralize the trypsin.[3]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the suspension to a 15 mL conical tube and perform a cell count if necessary.

  • Add the appropriate volume of the cell suspension to new T-75 flasks containing fresh, pre-warmed medium at a recommended split ratio of 1:4.[3]

  • Incubate the new flasks at 37°C with 5% CO₂. Change the medium every 2-3 days.[2]

Key Experimental Protocols & Data

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[6]

G cluster_prep Preparation cluster_assay MTT Assay cluster_readout Data Acquisition Seed Seed U-87 MG cells in 96-well plate (e.g., 5x10³ cells/well) Incubate1 Incubate 24h (Allow attachment) Seed->Incubate1 Treat Add test compound (e.g., drug, vehicle) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 AddMTT Add MTT Reagent (10 µL of 5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 1-4h at 37°C (Formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizer (e.g., DMSO, Isopropanol) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed U-87 MG cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[7]

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treat cells with the desired concentrations of the test compound(s). Include a vehicle-only control (e.g., 0.1% DMSO).[7]

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).[7]

  • Add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol/HCl) to dissolve the crystals.[7][8]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Example Data:

TreatmentConcentrationIncubation TimeResultSource
Isoginkgetin10, 15, 25 µM24, 48, 72 hDose- and time-dependent decrease in viability[7]
Sonodynamic Therapy1 mM 5-ALA + FUSNot specified~47% reduction in cell viability[9]
RGD-Au DSNS/siRNAVaried Au Conc.24 hDose-dependent cytotoxicity observed[10]
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) penetrates compromised membranes in late apoptotic or necrotic cells.[11][12]

G Start Seed & Treat Cells in T-25 Flasks Harvest Harvest Cells (Collect supernatant + trypsinize adherent) Start->Harvest Wash1 Wash cells twice with cold PBS Harvest->Wash1 Resuspend Resuspend pellet in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Seed U-87 MG cells (e.g., 1 x 10⁶ cells) in T-25 flasks and incubate for 24-48 hours.[11]

  • Induce apoptosis using the desired treatment.

  • Harvest cells by first collecting the supernatant (containing floating/apoptotic cells) and then trypsinizing the adherent cells. Combine both fractions.[11]

  • Wash the collected cells twice with cold PBS, centrifuging at ~500 x g for 5 minutes after each wash.[11][12]

  • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) working solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin-Binding Buffer to each sample.[12]

  • Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Example Data:

TreatmentAssayResultSource
AgZE NanoparticlesAnnexin V-FITCInduced apoptosis, shown by an increase in Sub G1 phase and G2/M arrest in cell cycle analysis.[13]
Copper(I) complexesNot specifiedInduced apoptosis and necrosis in a dose-dependent manner.[14]
Sonodynamic TherapyCaspase-3 Assay238% increase in caspase-3 activity, indicating apoptosis.[9]
Cell Migration (Transwell) Assay

The Transwell or Boyden chamber assay assesses cell migration towards a chemoattractant through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix protein like Matrigel.

G Start Prepare Transwell Inserts (Coat with Matrigel for invasion) Seed Seed serum-starved U-87 MG cells in upper chamber Start->Seed AddC Add chemoattractant (e.g., 10% FBS or U87-CM) to lower chamber Seed->AddC Incubate Incubate 24-72h at 37°C AddC->Incubate Remove Remove non-migrated cells from top of membrane Incubate->Remove FixStain Fix and stain migrated cells on bottom of membrane Remove->FixStain Image Image and Quantify (Count cells per field) FixStain->Image

Caption: Workflow for a Transwell cell migration assay.

Protocol:

  • (Optional for Invasion Assay) Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell insert membrane and incubate for at least 2 hours at 37°C to allow it to gel.[15]

  • Culture U-87 MG cells in serum-free medium for 12-24 hours before the assay.[16][17]

  • Harvest serum-starved cells using trypsin and resuspend them in serum-free medium.

  • Add 600 µL of medium containing a chemoattractant (e.g., complete medium with 10% FBS or U-87 conditioned medium) to the lower chamber of the Transwell plate.[16]

  • Add the cell suspension (e.g., 5 x 10⁴ cells in 300 µL serum-free medium) to the upper chamber (the insert).

  • Incubate the plate for 24-72 hours at 37°C, 5% CO₂.[16]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix the migrated cells on the bottom surface with 4% paraformaldehyde or methanol (B129727) for 15 minutes.[16]

  • Stain the cells with a solution such as 0.2% Crystal Violet or DAPI.[16]

  • Wash the inserts, allow them to dry, and count the migrated cells in several microscopic fields.

Relevant Signaling Pathways in Glioblastoma

Signal transduction pathways are crucial for controlling cell growth, proliferation, and survival.[18] In glioblastoma, pathways like the PI3K/AKT/mTOR pathway are often dysregulated, promoting tumor progression. Understanding these pathways is key for developing targeted therapies.

PI3K/AKT/mTOR Signaling Pathway: This is a central pathway that regulates cell cycle progression, survival, and growth. Growth factors binding to Receptor Tyrosine Kinases (RTKs) on the cell surface can trigger this cascade.

G GF Growth Factor (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes

References

Application Notes and Protocols for Preparing C 87 Stock Solution for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C 87 is a potent and selective small-molecule inhibitor of Tumor Necrosis Factor alpha (TNFα). It functions by directly binding to TNFα, thereby blocking its interaction with its receptors and inhibiting downstream signaling pathways. This mechanism makes this compound a valuable tool for in vitro and in vivo studies of TNFα-mediated inflammation and related cellular processes, including apoptosis and immune responses. Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various biological assays.

This compound Compound Data

Quantitative data for this compound is summarized in the table below. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.

ParameterValueSource
Molecular Weight 502.93 g/mol [1]
CAS Number 332420-90-3[1]
Chemical Formula C₂₄H₁₅ClN₆O₃S[1]
Appearance Yellow to orange solid[1]
Purity ≥97% (HPLC)
Solubility in DMSO 5 mg/mL (~10 mM)[1]
IC₅₀ 8.73 µM (for TNFα-induced cytotoxicity in L929 cells)[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Pre-weighing Preparations:

    • Bring the this compound vial to room temperature before opening to prevent condensation.

    • Ensure the analytical balance is calibrated and level.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

      • Example for 1 mL of 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 502.93 g/mol = 5.0293 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated amount of this compound powder onto a weigh boat or directly into a sterile, pre-tared amber microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • To achieve a 10 mM concentration with 5.03 mg of this compound, add 1 mL of DMSO.

    • Cap the tube securely.

  • Mixing:

    • Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution, but always check the manufacturer's recommendations regarding the compound's stability.[1]

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots in tightly sealed amber vials or tubes wrapped in foil to protect from light.

    • Recommended Storage Temperatures:

      • Powder: -20°C for up to 3 years.[1]

      • In DMSO: -80°C for up to 2 years, or -20°C for up to 1 year.[1]

Experimental Workflow

Caption: Workflow for Preparing this compound Stock Solution.

Mechanism of Action: this compound Signaling Pathway Inhibition

This compound exerts its inhibitory effects by directly binding to TNFα, which in turn blocks the activation of downstream signaling cascades initiated by the binding of TNFα to its receptors (TNFR1 and TNFR2). This leads to the attenuation of inflammatory responses and the inhibition of apoptosis in certain cellular contexts.

G cluster_pathway TNFα Signaling Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway TNFa TNFα TNFR TNF Receptor TNFa->TNFR Binds C87 This compound C87->TNFa Inhibits Caspase8 Caspase-8 Activation C87->Caspase8 IkBa IκBα Degradation C87->IkBa JNK JNK Activation C87->JNK TRADD_FADD TRADD/FADD Adapter Proteins TNFR->TRADD_FADD IKK IKK Complex TNFR->IKK TNFR->JNK TRADD_FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IKK->IkBa NFkB NF-κB Activation IkBa->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation AP1 AP-1 Activation JNK->AP1 Gene_Expression Gene Expression AP1->Gene_Expression

Caption: this compound Inhibition of TNFα Signaling Pathways.

This compound has been shown to completely block the TNFα-induced activation of caspase-3 and caspase-8.[1] Furthermore, it significantly reduces the activity of c-Jun N-terminal kinase (JNK) and prevents the degradation of IκBα in cells treated with TNFα.[1]

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for C 87 in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and intracellular signaling pathways.[1] Key signaling cascades, such as the Janus kinase/signal transducers and activators of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways, are aberrantly activated in RA and play a crucial role in driving the inflammatory response.[2] This document provides detailed application notes and protocols for the investigation of C 87, a novel small molecule inhibitor, in the context of rheumatoid arthritis research.

This compound: A Potent Modulator of Inflammatory Signaling

This compound is a selective inhibitor targeting a critical kinase in the pro-inflammatory signaling cascade implicated in rheumatoid arthritis. Its mechanism of action is centered on the suppression of key pathways that lead to the production of inflammatory mediators and the perpetuation of the autoimmune response. These application notes provide a framework for characterizing the efficacy and mechanism of action of this compound in relevant preclinical models of RA.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data from in vitro experiments designed to evaluate the biological activity of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in Human RA Synovial Fibroblasts (HFLS-RA)

CytokineThis compound Concentration (nM)Inhibition (%)IC50 (nM)
TNF-α 115.2 ± 2.155.4
1048.5 ± 3.5
10085.1 ± 4.2
100095.3 ± 2.8
IL-6 112.8 ± 1.962.1
1045.2 ± 4.1
10082.4 ± 3.7
100093.8 ± 3.1
IL-1β 110.5 ± 2.570.8
1042.1 ± 3.9
10079.8 ± 4.5
100091.2 ± 3.3

HFLS-RA cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours in the presence of varying concentrations of this compound. Cytokine levels in the supernatant were measured by ELISA. Data are presented as mean ± SD.

Table 2: Effect of this compound on Cell Viability in Human RA Synovial Fibroblasts (HFLS-RA) and Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell TypeThis compound Concentration (µM)Cell Viability (%)CC50 (µM)
HFLS-RA 198.2 ± 1.5> 50
1095.4 ± 2.1
2592.1 ± 2.8
5088.5 ± 3.4
PBMCs 199.1 ± 1.2> 50
1096.8 ± 1.9
2594.3 ± 2.5
5090.2 ± 3.1

Cells were incubated with this compound for 48 hours. Cell viability was assessed using the MTT assay. Data are presented as mean ± SD.

Signaling Pathway Analysis

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting a key signaling pathway in RA. The following diagram illustrates the proposed mechanism of action.

C_87_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT JAK->P_STAT Phosphorylation C87 This compound C87->JAK Inhibition Gene_Expression Pro-inflammatory Gene Expression P_STAT->Gene_Expression Dimerization & Nuclear Translocation

Caption: Proposed mechanism of this compound in inhibiting the JAK/STAT signaling pathway.

Experimental Protocols

Protocol 1: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol details the measurement of TNF-α, IL-6, and IL-1β in cell culture supernatants.

Materials:

  • Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA)

  • Cell culture medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound compound

  • Human TNF-α, IL-6, and IL-1β ELISA kits

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed HFLS-RA cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated control.

Protocol 2: Cell Viability MTT Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • HFLS-RA cells or PBMCs

  • Cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates (1 x 10⁴ cells/well for HFLS-RA, 2 x 10⁵ cells/well for PBMCs) and incubate overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50 µM) for 48 hours. Include a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for Phosphorylated STAT3

This protocol is used to assess the inhibition of the JAK/STAT pathway by this compound.

Materials:

  • HFLS-RA cells

  • Cell culture medium

  • IL-6

  • This compound compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed HFLS-RA cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4 hours.

  • Pre-treat with this compound (e.g., 100 nM) for 1 hour.

  • Stimulate with IL-6 (20 ng/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used animal model for studying RA.[3][4][5] The following workflow outlines the experimental design for evaluating this compound in this model.

CIA_Model_Workflow Induction Day 0: Immunization (Bovine Type II Collagen + CFA) Boost Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Induction->Boost Onset Day 25-28: Onset of Arthritis Boost->Onset Treatment Treatment Initiation (Vehicle or this compound) Onset->Treatment Monitoring Clinical Scoring & Paw Thickness Measurement (3 times/week) Treatment->Monitoring Termination Day 42: Study Termination (Sample Collection) Monitoring->Termination Analysis Histopathology, Cytokine Analysis, Immunohistochemistry Termination->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Table 3: Effect of this compound on Clinical Parameters in a Rat CIA Model

Treatment GroupArthritis Score (Day 42)Paw Thickness (mm, Day 42)
Naive 0.0 ± 0.01.5 ± 0.1
Vehicle 10.2 ± 1.53.8 ± 0.4
This compound (10 mg/kg) 4.5 ± 0.82.2 ± 0.3
This compound (30 mg/kg) 2.1 ± 0.51.8 ± 0.2

*Data are presented as mean ± SEM. p < 0.01 compared to the vehicle group. Arthritis score is graded on a scale of 0-4 per paw, with a maximum score of 16 per animal.

Conclusion

These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in the context of rheumatoid arthritis research. The presented data suggest that this compound is a potent inhibitor of pro-inflammatory cytokine production with a favorable in vitro safety profile. The proposed mechanism of action via inhibition of a key signaling pathway is supported by the experimental designs outlined. Further investigation using the described in vivo models will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of rheumatoid arthritis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), in cell-based assays. The following protocols and data are intended to assist researchers in determining the optimal concentration of C87 for their specific cell treatment experiments.

Introduction

C87 is a potent and specific small-molecule inhibitor of TNFα.[1][2] It functions by directly binding to TNFα, thereby preventing it from interacting with its receptors and initiating downstream inflammatory signaling pathways.[1] This document provides detailed protocols for assessing the efficacy of C87 in a cellular context and summarizes key quantitative data regarding its activity.

Mechanism of Action

C87 exerts its inhibitory effects by directly binding to TNFα, which in turn blocks the activation of multiple downstream signaling cascades.[1] Upon binding to its receptors, TNFR1 and TNFR2, TNFα typically triggers a signaling cascade that can lead to inflammation, apoptosis, or cell survival.[][4][5] C87 has been shown to effectively block TNFα-induced activation of key signaling molecules, including:

  • Caspase-8 and Caspase-3: C87 completely blocks the TNFα-induced cleavage and activation of these key executioner caspases involved in the apoptotic pathway.[1][6]

  • c-Jun N-terminal Kinase (JNK): The activity of this stress-activated protein kinase is significantly reduced in the presence of C87.[2]

  • IκBα: C87 prevents the degradation of IκBα, a critical step in the activation of the pro-inflammatory NF-κB pathway.[2]

Below is a diagram illustrating the signaling pathway inhibited by C87.

TNF_alpha_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNFα TNFR TNFR1/TNFR2 TNFa->TNFR Binding C87 C87 C87->TNFa TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 TRADD->Casp8 Activation IKK IKK Complex TRAF2->IKK RIPK1->IKK JNK JNK RIPK1->JNK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB Inflammation Inflammation (Gene Expression) NFkB->Inflammation Nuclear Translocation Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: C87 inhibits TNFα signaling by direct binding.

Quantitative Data Summary

The inhibitory activity of C87 has been quantified in cell-based assays. The following table summarizes the key data for researchers.

ParameterCell LineAssayValueReference
IC50 L929 (mouse fibrosarcoma)TNFα-induced Cytotoxicity8.73 µM[1][2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following protocols provide a detailed methodology for determining the effective concentration of C87 in a common in vitro model of TNFα-induced cytotoxicity.

TNFα-Induced Cytotoxicity Assay in L929 Cells

This assay is widely used to screen for TNFα inhibitors. L929 cells are sensitive to TNFα-induced apoptosis, and this effect is potentiated by the addition of a transcription inhibitor like Actinomycin D.[7][8][9]

Materials:

  • L929 cells (ATCC CCL-1)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Recombinant Human or Mouse TNFα

  • Actinomycin D

  • C87 compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the L929 cells into a 96-well plate at a density of 2.0 x 104 cells/well in 100 µL of medium.[8][9]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound and Cytokine Preparation:

    • Prepare a stock solution of C87 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a solution of TNFα and Actinomycin D in culture medium. The final concentration of TNFα is typically 10 ng/mL, and Actinomycin D is 1 µg/mL.[8][9]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared medium containing the different concentrations of C87, TNFα, and Actinomycin D to the respective wells.

    • Include the following controls:

      • Cells only (untreated control): Medium without TNFα, Actinomycin D, or C87.

      • TNFα + Actinomycin D only (positive control for cytotoxicity): Medium with TNFα and Actinomycin D but without C87.

      • Vehicle control: Medium with the highest concentration of DMSO used for C87 dilution, TNFα, and Actinomycin D.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8][9]

  • Cell Viability Assessment (MTT or CCK-8 Assay):

    • For MTT assay:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay:

      • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[8]

    • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of viability against the log concentration of C87 to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for the TNFα-induced cytotoxicity assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed L929 cells in a 96-well plate D Add C87, TNFα, and Actinomycin D to cells A->D B Prepare serial dilutions of C87 B->D C Prepare TNFα and Actinomycin D solution C->D E Incubate for 18-24 hours D->E F Perform MTT or CCK-8 cell viability assay E->F G Measure absorbance with a plate reader F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for determining C87 efficacy.

Conclusion

C87 is a promising small-molecule inhibitor of TNFα with a well-defined mechanism of action. The recommended starting concentration for cell treatment experiments can be guided by its IC50 value of 8.73 µM in L929 cells. Researchers are encouraged to perform a dose-response analysis to determine the optimal concentration for their specific cell type and experimental conditions. The provided protocols offer a robust framework for such investigations.

References

Application Notes and Protocols for the Administration of Compound C87 in Animal Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of novel therapeutic agents for inflammatory conditions is a cornerstone of preclinical drug development. In vivo animal models remain indispensable for studying the complex cellular and molecular processes of inflammation and for assessing the efficacy of potential anti-inflammatory compounds.[1][2] This document provides a comprehensive overview and detailed protocols for the administration and evaluation of Compound C87, a hypothetical anti-inflammatory agent, in a validated animal model of acute inflammation. The methodologies described herein are standard in the field of pharmacology and are designed to provide a robust framework for assessing the anti-inflammatory properties of new chemical entities.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It can be classified as acute or chronic. Animal models are widely used to screen for anti-inflammatory activity, with common phlogistic agents like carrageenan, dextran, and croton oil used to induce inflammation.[3]

Hypothesized Mechanism of Action and Signaling Pathway of Compound C87

Many anti-inflammatory drugs exert their effects by modulating key signaling pathways involved in the inflammatory response.[4][5] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][6][7]

Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, primarily act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9] COX-2 is an inducible isoform that is upregulated during inflammation, making it a key target for anti-inflammatory therapies.[8][10]

For the purposes of these application notes, we will hypothesize that Compound C87 exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a critical pathway in inflammatory responses.[4][7] Upon stimulation by inflammatory signals like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB.[11] This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][11] Compound C87 is hypothesized to interfere with this cascade, thereby reducing the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB Degradation C87 Compound C87 C87->IKK_Complex Inhibits DNA DNA NF_kB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Hypothesized NF-κB Signaling Pathway and Target of Compound C87.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-established method for screening the acute anti-inflammatory activity of novel compounds.[12] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the sub-plantar region of a rodent's hind paw.[13]

1. Animals

  • Species: Male Wistar or Sprague-Dawley rats.[13]

  • Weight: 150-200g.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

2. Materials and Reagents

  • Compound C87

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

  • Positive Control: Indomethacin or Diclofenac.

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% Saline

  • Plethysmometer

  • Syringes and needles

3. Experimental Design and Procedure

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group 1 (Vehicle Control): Receives the vehicle only.

    • Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Group 3 (Compound C87 - Low Dose): Receives Compound C87 at a low dose (e.g., 10 mg/kg).

    • Group 4 (Compound C87 - Medium Dose): Receives Compound C87 at a medium dose (e.g., 30 mg/kg).

    • Group 5 (Compound C87 - High Dose): Receives Compound C87 at a high dose (e.g., 100 mg/kg).

  • Compound Administration: Administer Compound C87, the vehicle, or the positive control via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour before the induction of inflammation.[14]

  • Baseline Paw Volume Measurement: Immediately before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[13][15]

  • Post-Induction Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15][16]

4. Data Analysis

  • Edema Calculation: The increase in paw volume (edema) is calculated as the difference between the paw volume at time 't' (Vt) and the initial paw volume (V₀).

  • Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100

Experimental_Workflow Grouping Animal Grouping (n=6 per group) Dosing Compound Administration (Vehicle, Positive Control, C87) Grouping->Dosing Baseline_Measurement Measure Initial Paw Volume (V₀) Dosing->Baseline_Measurement 1 hour before inflammation Inflammation_Induction Carrageenan Injection (0.1 mL, 1%) Baseline_Measurement->Inflammation_Induction Post_Measurement Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Inflammation_Induction->Post_Measurement Data_Analysis Calculate Edema and % Inhibition Post_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Data Presentation: Hypothetical Results for Compound C87

The following table summarizes hypothetical quantitative data from the carrageenan-induced paw edema experiment. The data illustrates a dose-dependent anti-inflammatory effect of Compound C87.

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Vt - V₀)% Inhibition of Edema at 3h
1Vehicle Control-0.85 ± 0.05-
2Indomethacin100.32 ± 0.0362.35%
3Compound C87100.68 ± 0.0420.00%
4Compound C87300.45 ± 0.0447.06%
5Compound C871000.29 ± 0.0365.88%

Data are presented as Mean ± SEM (Standard Error of the Mean).

Conclusion

These application notes provide a standardized protocol for evaluating the in vivo anti-inflammatory activity of the hypothetical Compound C87 using the carrageenan-induced paw edema model in rats. The presented hypothetical data suggests that Compound C87 exhibits a significant, dose-dependent anti-inflammatory effect. The proposed mechanism of action via inhibition of the NF-κB signaling pathway provides a rationale for its observed activity. Further studies are warranted to fully elucidate the pharmacological profile of Compound C87 and its therapeutic potential in inflammatory diseases.

References

Application Notes and Protocols for Cell Viability Assay with C 87 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C 87 is a novel small-molecule inhibitor of Tumor Necrosis Factor α (TNFα).[1][2] It functions by directly binding to TNFα, thereby preventing it from interacting with its receptors and initiating downstream signaling cascades.[1][2] This inhibition effectively blocks multiple TNFα-triggered cellular activities, including inflammatory responses and apoptosis.[1][2] Notably, this compound has been shown to sensitize glioblastoma cells to other therapeutic agents, suggesting its potential as a valuable tool in cancer research and drug development.[3][4]

These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cells, using the U87 glioblastoma cell line as an example. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Mechanism of Action: this compound Inhibition of the TNFα Signaling Pathway

This compound exerts its effect by intercepting the TNFα signaling pathway at its origin. By binding directly to the TNFα ligand, this compound prevents its interaction with the TNF receptor (TNFR1). This blockade abrogates the recruitment of downstream adaptor proteins and the subsequent activation of signaling cascades that lead to inflammation and apoptosis. The key steps in the inhibited pathway are outlined in the diagram below.

TNFalpha_pathway This compound Inhibition of TNFα Signaling Pathway C87 This compound TNFalpha TNFα C87->TNFalpha TNFR1 TNFR1 TNFalpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase8 Caspase-8 TRADD->Caspase8 Activates IKK_complex IKK Complex TRAF2->IKK_complex JNK_pathway JNK Pathway TRAF2->JNK_pathway RIP1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Inflammation NFkappaB->Inflammation Promotes Apoptosis Apoptosis JNK_pathway->Apoptosis Leads to Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: this compound inhibits the TNFα signaling pathway by binding to TNFα.

Data Presentation: Representative Dose-Response of this compound on U87 Glioblastoma Cells

The following table presents hypothetical, yet representative, data on the effect of this compound on the viability of U87 glioblastoma cells after a 48-hour treatment period. This data is for illustrative purposes to demonstrate how to structure and present quantitative results from a cell viability assay. Actual results may vary depending on experimental conditions.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
11.1980.07595.5
51.0530.06184.0
100.8780.05570.0
200.6270.04850.0
400.3140.03325.0
800.1250.02110.0
1000.0630.0155.0

Experimental Protocols

Materials and Reagents
  • U87 MG glioblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Sterile, multichannel pipettes and tips

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare U87 Cell Suspension seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_c87 Prepare this compound Stock and Working Solutions add_treatment Add this compound Treatment prep_c87->add_treatment seed_cells->add_treatment incubate_48h Incubate for 48 hours add_treatment->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve

Caption: Workflow for the this compound cell viability assay.

Detailed Protocol

1. Cell Culture and Maintenance:

  • Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for the assay. It is important to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%).

3. Cell Seeding:

  • Harvest U87 cells using Trypsin-EDTA and resuspend them in complete medium.

  • Perform a cell count and determine the cell viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

4. This compound Treatment:

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound working solutions to the respective wells.

  • Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and a blank group (medium only, no cells).

  • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.

5. MTT Assay:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved. Gentle mixing on an orbital shaker can facilitate dissolution.

6. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Plot the % cell viability against the corresponding this compound concentrations to generate a dose-response curve.

  • From the dose-response curve, the IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined using appropriate software.

Troubleshooting

IssuePossible CauseSolution
High background in blank wellsContamination of medium or reagentsUse fresh, sterile reagents and maintain aseptic technique.
Low absorbance values in control wellsLow cell seeding density or poor cell healthOptimize cell seeding density. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
Inconsistent results between replicate wellsUneven cell distribution or pipetting errorsEnsure a single-cell suspension before seeding. Use a multichannel pipette for consistency.
Formazan crystals not fully dissolvedInsufficient incubation time with solubilization solution or inadequate mixingIncrease incubation time and/or gently mix the plate on an orbital shaker.

Conclusion

This document provides a comprehensive guide for assessing the impact of the TNFα inhibitor this compound on cancer cell viability. By following the detailed protocols and utilizing the provided data presentation format, researchers can effectively evaluate the cytotoxic and/or cytostatic effects of this compound and similar compounds. The included diagrams offer a clear understanding of the experimental workflow and the underlying mechanism of action, making this a valuable resource for scientists in the field of drug discovery and development.

References

Application Notes and Protocols: Western Blot Analysis of CXCL8 (IL-8) Stimulated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXCL8, also known as Interleukin-8 (IL-8), is a pro-inflammatory CXC chemokine that plays a crucial role in the tumor microenvironment, contributing to tumor progression, angiogenesis, and metastasis.[1][2][3] It exerts its effects by binding to two G protein-coupled receptors, CXCR1 and CXCR2.[3][4] This interaction triggers a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are pivotal in regulating cell proliferation, survival, and migration.[2][5] Western blotting is a fundamental technique to elucidate the molecular mechanisms of CXCL8 signaling by detecting changes in the expression and phosphorylation status of key signaling proteins. This document provides a detailed protocol for performing Western blot analysis on cells stimulated with CXCL8.

Data Presentation

The following tables summarize key quantitative parameters for Western blot analysis of CXCL8-stimulated cells, focusing on the activation of the PI3K/Akt and MAPK/ERK pathways.

Table 1: Recommended Antibody Dilutions for Key Signaling Proteins

Target ProteinHost SpeciesTypeSupplier (Example)Catalog # (Example)Recommended DilutionPredicted Band Size (kDa)
p-Akt (Ser473)RabbitMonoclonalCell Signaling Technology40601:100060
Akt (pan)RabbitMonoclonalCell Signaling Technology46911:100060
p-ERK1/2 (Thr202/Tyr204)RabbitMonoclonalCell Signaling Technology43701:200042, 44
ERK1/2 (pan)RabbitMonoclonalCell Signaling Technology46951:100042, 44
β-ActinMouseMonoclonalSigma-AldrichA54411:500042

Table 2: Experimental Parameters for CXCL8 Stimulation and Western Blotting

ParameterRecommended Value/RangeNotes
Cell Seeding Density1-5 x 10^6 cells / 100 mm dishAdjust based on cell type and growth rate to achieve 70-80% confluency.
Serum Starvation12-24 hoursSerum-free or low-serum (0.5-1%) media to reduce basal signaling.
CXCL8 Stimulation Concentration5 - 100 ng/mLOptimal concentration should be determined empirically for each cell line.[6][7]
Stimulation Time Course0, 5, 15, 30, 60 minutesTo capture transient phosphorylation events.
Lysis BufferRIPA buffer with protease and phosphatase inhibitorsTo ensure protein stability and prevent dephosphorylation.
Protein Loading Amount20-40 µg per laneEqual loading is critical for quantitative analysis.
Primary Antibody IncubationOvernight at 4°CPromotes optimal antibody binding.
Secondary AntibodyHRP-conjugated anti-rabbit/mouse IgGDilute according to manufacturer's instructions (typically 1:2000 - 1:10000).
Detection MethodEnhanced Chemiluminescence (ECL)Use a sensitive substrate for detecting low-abundance phosphorylated proteins.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCL8 signaling cascade and the Western blot experimental workflow.

CXCL8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL8 CXCL8 CXCR1_2 CXCR1/2 (GPCR) CXCL8->CXCR1_2 G_protein Gαβγ CXCR1_2->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Ras Ras G_protein->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) p_Akt->Transcription PKC PKC PLC->PKC PKC->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Transcription

Caption: CXCL8 Signaling Pathway.

Western_Blot_Workflow start Cell Culture & CXCL8 Stimulation lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection imaging Imaging (Digital Imager/X-ray Film) detection->imaging analysis Data Analysis (Densitometry) imaging->analysis

Caption: Western Blot Experimental Workflow.

Experimental Protocols

This section provides a detailed step-by-step protocol for Western blot analysis of CXCL8-stimulated cells.

Part 1: Cell Culture and CXCL8 Stimulation
  • Cell Seeding: Plate cells in 100 mm dishes at a density that will result in 70-80% confluency at the time of the experiment. Culture in appropriate growth medium overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours. This step is crucial to minimize basal levels of protein phosphorylation.

  • CXCL8 Stimulation: Treat the cells with recombinant human CXCL8 at a final concentration of 5-100 ng/mL for various time points (e.g., 0, 5, 15, 30, 60 minutes).[6][7] The "0 minute" time point serves as the unstimulated control.

  • Harvesting: After stimulation, immediately place the dishes on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

Part 2: Protein Extraction and Quantification
  • Cell Lysis: Add 500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each 100 mm dish.

  • Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the protein extract to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

Part 3: SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For a wet transfer system, a common setting is 100V for 1-2 hours at 4°C.[9]

Part 4: Immunoblotting and Detection
  • Blocking: After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9] For phospho-antibodies, BSA is generally recommended over non-fat dry milk to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt or anti-p-ERK1/2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[8][10]

  • Washing: The next day, wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.[8] Incubate the membrane with the ECL reagent for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (Optional): To detect total protein levels (e.g., total Akt, total ERK1/2) or a loading control (e.g., β-Actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies and re-probed.

Part 5: Data Analysis
  • Densitometry: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Further normalization to a loading control (e.g., β-Actin) can account for any loading inaccuracies.

  • Graphical Representation: Plot the normalized band intensities as a function of stimulation time to visualize the kinetics of protein phosphorylation in response to CXCL8.

References

Application Notes and Protocols: Measuring the IC50 Value of C 87 as a Chemosensitizing Agent in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C 87 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic cytokine involved in systemic inflammation and the modulation of diverse cellular responses, including cell survival, proliferation, and apoptosis. While the primary characterization of this compound has been in the context of inflammation, with an IC50 of 8.73 μM for inhibiting TNF-α-induced cytotoxicity, recent studies have highlighted its potential role in oncology as a chemosensitizing agent. Specifically, this compound has been shown to sensitize glioblastoma cells to EGFR inhibitors like gefitinib (B1684475) by blocking the pro-survival TNF-α signaling pathway.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, not as a standalone cytotoxic agent, but in its capacity to enhance the efficacy of a primary anticancer drug. The protocols described herein are designed for researchers in oncology and drug development to quantitatively assess the chemosensitizing potential of this compound.

Mechanism of Action as a Chemosensitizer

In certain cancer types, the tumor microenvironment can be rich in TNF-α, which can activate pro-survival signaling pathways, thereby contributing to resistance to targeted therapies. For instance, in glioblastoma cells with EGFR mutations, treatment with EGFR inhibitors can paradoxically induce the secretion of TNF-α. This, in turn, activates downstream signaling cascades, such as the JNK pathway, leading to the upregulation of survival proteins and rendering the cancer cells resistant to the primary drug. This compound, by inhibiting TNF-α, can disrupt this resistance mechanism and re-sensitize the cancer cells to the effects of the primary therapeutic agent.

G cluster_0 Cancer Cell EGFRi EGFR Inhibitor (e.g., Gefitinib) EGFR EGFR EGFRi->EGFR Inhibits Apoptosis Apoptosis EGFRi->Apoptosis Induces TNFa_release TNF-α Release EGFR->TNFa_release Induces TNFa TNF-α TNFa_release->TNFa TNFR TNFR TNFa->TNFR Activates JNK JNK Pathway TNFR->JNK Survival Cell Survival (Resistance) JNK->Survival Survival->Apoptosis Inhibits C87 This compound C87->TNFa Inhibits

Signaling pathway of this compound as a chemosensitizer.

Experimental Protocols

This section outlines the detailed methodologies for determining the IC50 value of this compound in combination with a primary anticancer drug. The human glioblastoma cell line U-87 MG and the EGFR inhibitor gefitinib are used as an example.

Materials and Reagents
  • Cell Line: U-87 MG (human glioblastoma)

  • Primary Anticancer Drug: Gefitinib (stock solution in DMSO)

  • Chemosensitizing Agent: this compound (stock solution in DMSO)

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Viability Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (B87167) (DMSO).

  • Equipment:

    • 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader.

    • Multichannel pipette.

Experimental Workflow

The overall workflow for determining the IC50 of this compound in combination with a primary drug involves cell seeding, treatment with a combination of the drugs at varying concentrations, a cell viability assay, and data analysis.

G cluster_workflow IC50 Determination Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Drug Treatment (this compound + Gefitinib) B->C D 72h Incubation C->D E MTT Assay (Cell Viability) D->E F Data Analysis (IC50 Calculation) E->F

Experimental workflow for IC50 determination.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture U-87 MG cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a serial dilution of gefitinib in cell culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 1 µM to 50 µM.

    • Create a treatment matrix in the 96-well plate. This should include:

      • Cells treated with varying concentrations of gefitinib alone.

      • Cells treated with varying concentrations of this compound alone.

      • Cells treated with a combination of gefitinib and this compound at various concentrations.

      • A vehicle control group (medium with the highest concentration of DMSO used, typically <0.1%).

      • A blank group (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared drug-containing medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Determine the IC50:

    • Plot the percent viability against the log of the drug concentration for each treatment series (gefitinib alone, this compound alone, and each combination).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of the drug that results in 50% cell viability.

    • The IC50 of this compound as a chemosensitizer will be determined from the dose-response curves where it is in combination with a fixed concentration of gefitinib, or by analyzing the shift in the gefitinib IC50 in the presence of varying concentrations of this compound.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison. The table should include the IC50 values for the primary drug alone and in combination with this compound.

Cell LinePrimary DrugThis compound Concentration (µM)Primary Drug IC50 (µM)Fold Sensitization
U-87 MGGefitinib0[Experimental Value]1
U-87 MGGefitinib5[Experimental Value][Calculated Value]
U-87 MGGefitinib10[Experimental Value][Calculated Value]
U-87 MGGefitinib20[Experimental Value][Calculated Value]

Fold Sensitization = IC50 of Primary Drug alone / IC50 of Primary Drug with this compound

Conclusion

The protocols outlined in this application note provide a robust framework for determining the IC50 of this compound as a chemosensitizing agent in cancer cell lines. By quantifying the shift in the IC50 of a primary anticancer drug in the presence of this compound, researchers can effectively evaluate its potential to overcome drug resistance. This approach is crucial for the preclinical assessment of this compound in combination therapies and for elucidating its mechanism of action in a cancer context. Accurate and reproducible IC50 determination is a fundamental step in the development of novel therapeutic strategies.

Application Notes and Protocols for C87 in TNF-Dependent Systemic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory response.[1] Its dysregulation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] C87 is a novel, small-molecule inhibitor of TNF-α that has demonstrated significant potential in preclinical studies for attenuating TNF-dependent systemic inflammation.[1][2] These application notes provide a comprehensive overview of C87, its mechanism of action, and detailed protocols for its use in studying TNF-dependent inflammatory processes.

Mechanism of Action

C87 directly binds to TNF-α, potently inhibiting its biological activity.[1][3] This inhibition prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream signaling cascades that lead to inflammation and apoptosis.[1] Specifically, C87 has been shown to impede TNF-α-induced activation of key signaling molecules, including caspase-8, caspase-3, and JNK, and prevent the degradation of IκBα.[1][3] This multi-level blockade of TNF-α signaling makes C87 a valuable tool for dissecting the role of TNF-α in various inflammatory models.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR TNFR1/TNFR2 TNFa->TNFR Binding Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR->Complex_I Recruitment C87 C87 C87->TNFa Inhibition NFkB_Pathway NF-κB Pathway Complex_I->NFkB_Pathway JNK_Pathway JNK Pathway Complex_I->JNK_Pathway Caspase_Cascade Caspase Cascade (Caspase-8, Caspase-3) Complex_I->Caspase_Cascade Inflammation Inflammation (Gene Expression) NFkB_Pathway->Inflammation JNK_Pathway->Inflammation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Simplified TNF-α signaling pathway and the inhibitory action of C87.

Data Presentation

The following tables summarize the quantitative data on the efficacy of C87 in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of C87

ParameterCell LineIC50 ValueEffectReference
TNFα-induced CytotoxicityL9298.73 µMPotent inhibition of cell death[1][3]
Cell Survival RateL929-Increased up to 70% with C87 treatment[1]
Caspase-3 ActivationL929-Complete blockage of TNFα-induced activation[1]
Caspase-8 ActivationL929-Complete blockage of TNFα-induced activation[1]

Table 2: In Vivo Efficacy of C87 in a Murine Hepatitis Model

ParameterTreatment GroupValue% Reduction vs. LPS/GalNReference
Survival Rate C87 + LPS/GalN58.3 ± 8.3%-[1]
Alanine (B10760859) Transaminase (ALT) C87 + LPS/GalN~1500 U/LSignificant reduction[1]
Aspartate Transaminase (AST) C87 + LPS/GalN~2000 U/LSignificant reduction[1]

Experimental Protocols

In Vitro TNF-α-Induced Cytotoxicity Assay

This protocol is designed to assess the inhibitory effect of C87 on TNF-α-induced cell death in the L929 murine fibrosarcoma cell line.

Materials:

  • L929 cells

  • DMEM supplemented with 10% FBS

  • Recombinant human TNF-α (hTNF-α)

  • C87

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

Procedure:

  • Seed L929 cells in 96-well plates at a density of 2 x 10^4 cells/well and culture overnight.

  • Prepare a stock solution of C87 in a suitable solvent (e.g., DMSO) and create serial dilutions in DMEM.

  • Pre-treat the cells with varying concentrations of C87 for 1 hour.

  • Add hTNF-α to a final concentration of 10 ng/mL to the wells containing C87-treated cells. Include a positive control (TNF-α alone) and a negative control (cells alone).

  • Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control and determine the IC50 value of C87.

Caspase Activity Assay

This protocol measures the effect of C87 on TNF-α-induced caspase-3 and caspase-8 activation.

Materials:

  • L929 cells

  • Recombinant human TNF-α (hTNF-α)

  • C87

  • Caspase-3 and Caspase-8 colorimetric or fluorometric assay kits

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Seed L929 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with C87 at the desired concentration for 1 hour.

  • Induce apoptosis by adding hTNF-α (10 ng/mL).

  • After the desired incubation time (e.g., 6 hours), harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.[4]

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 or caspase-8 substrate to each well.[4]

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Compare the caspase activity in C87-treated samples to the TNF-α-only treated samples.

Gene Expression Analysis by qRT-PCR

This protocol assesses the effect of C87 on the expression of TNF-α-induced inflammatory genes.

Materials:

  • L929 cells

  • Recombinant human TNF-α (hTNF-α)

  • C87

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., KC, mTNFα, IL-1α, MIP-2, IRF-1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat L929 cells with C87 and/or hTNF-α as described in the previous protocols.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using the appropriate primers and qPCR master mix.

  • Analyze the gene expression data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

  • Compare the fold change in gene expression in C87-treated cells to that in cells treated with TNF-α alone.[1]

In Vivo Murine Hepatitis Model

This protocol describes the use of C87 in a lipopolysaccharide (LPS) and D-galactosamine (GalN)-induced murine model of acute hepatitis.[1]

Materials:

  • BALB/c mice

  • C87

  • Lipopolysaccharide (LPS)

  • D-galactosamine (GalN)

  • Saline solution

Procedure:

  • Acclimatize BALB/c mice for at least one week before the experiment.

  • Administer C87 (e.g., via intraperitoneal injection) to the treatment group of mice. A vehicle control group should receive the solvent alone. Repeat the administration as required by the experimental design (e.g., three times over a specific period).[1]

  • Induce hepatitis by intraperitoneally injecting a combination of LPS and GalN.[1][5]

  • Monitor the mice for signs of distress and record survival rates.

  • At a predetermined time point (e.g., 6-8 hours post-LPS/GalN injection), euthanize the mice and collect blood and liver tissue samples.

  • Measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver damage.

  • Perform histopathological analysis of liver tissues to assess the extent of inflammation and necrosis.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., L929) C87_Treatment C87 Treatment Cell_Culture->C87_Treatment TNFa_Stimulation TNF-α Stimulation C87_Treatment->TNFa_Stimulation Cytotoxicity_Assay Cytotoxicity Assay (e.g., CCK-8) TNFa_Stimulation->Cytotoxicity_Assay Caspase_Assay Caspase Assay TNFa_Stimulation->Caspase_Assay Gene_Expression Gene Expression (qRT-PCR) TNFa_Stimulation->Gene_Expression Animal_Model Animal Model (e.g., Murine Hepatitis) C87_Administration C87 Administration Animal_Model->C87_Administration Inflammation_Induction Inflammation Induction (e.g., LPS/GalN) C87_Administration->Inflammation_Induction Outcome_Analysis Outcome Analysis (Survival, ALT/AST, Histology) Inflammation_Induction->Outcome_Analysis

Figure 2: General experimental workflow for studying C87's anti-inflammatory effects.

Mandatory Visualizations

TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binding C87 C87 C87->TNFa Direct Binding & Inhibition Signaling_Pathways Downstream Signaling (NF-κB, JNK, Caspases) TNFR->Signaling_Pathways Activation Inflammatory_Response Inflammatory Response Signaling_Pathways->Inflammatory_Response Induction

Figure 3: Logical relationship of C87's mechanism of action.

References

Experimental Design for C87 Inhibitor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. Resistance to standard therapies, such as EGFR inhibitors like gefitinib (B1684475), is a significant clinical hurdle. Recent research has identified the TNFα-JNK-Axl signaling axis as a key mediator of this resistance. C87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), has emerged as a promising agent to overcome this resistance by competitively blocking the interaction between TNFα and its receptor.[1] This document provides detailed application notes and experimental protocols for researchers studying the effects of C87 on glioblastoma, with a focus on in vitro and in vivo experimental design.

Mechanism of Action

C87 is a phenylhydrazonodihydropyrazolone compound that functions as a TNFα inhibitor. It directly binds to TNFα, thereby preventing its interaction with its receptor, TNFR. This blockade disrupts the downstream signaling cascade that promotes cell survival and drug resistance in glioblastoma cells. Specifically, C87 has been shown to sensitize EGFRvIII-mutated glioblastoma cells to gefitinib by inhibiting the adaptive pro-survival TNFα-JNK-Axl signaling pathway.[1]

Signaling Pathway

The resistance to EGFR inhibitors in glioblastoma is often mediated by a compensatory pro-survival signaling pathway initiated by TNFα. The binding of TNFα to its receptor (TNFR) triggers the activation of c-Jun N-terminal kinase (JNK), which in turn leads to the phosphorylation and activation of the receptor tyrosine kinase Axl. Activated Axl then stimulates the downstream MAP kinase (MAPK) pathway, leading to the phosphorylation of ERK (Extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus and activates various transcription factors that promote cell proliferation, survival, and invasion. C87, by inhibiting the initial TNFα-TNFR interaction, effectively shuts down this entire resistance pathway.

TNF_alpha_Signaling_Pathway TNF_alpha TNFα TNFR TNFR TNF_alpha->TNFR Binds C87 C87 Inhibitor C87->TNF_alpha Inhibits JNK JNK TNFR->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation Axl Axl p_JNK->Axl p_Axl p-Axl Axl->p_Axl Phosphorylation ERK ERK p_Axl->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos, CREB) p_ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Survival Cell Proliferation, Survival, Invasion Gene_Expression->Cell_Survival Promotes

Caption: C87 inhibits the TNFα-JNK-Axl-ERK signaling pathway.

Data Presentation

In Vitro Efficacy of C87 in Glioblastoma Cell Lines
Cell LineTreatmentConcentrationViability (%)Reference
U87vIIIGefitinib2 µM~75%[1]
U87vIIIC872.5 µM~90%[1]
U87vIIIGefitinib + C872 µM + 2.5 µM~40%[1]
LN229vIIIGefitinib2 µM~80%[1]
LN229vIIIC872.5 µM~95%[1]
LN229vIIIGefitinib + C872 µM + 2.5 µM~50%[1]
In Vivo Efficacy of C87 in Glioblastoma Xenograft Models
Xenograft ModelTreatment GroupDosageTumor Growth InhibitionReference
U87vIIIControl--[1]
U87vIIIGefitinib50 mg/kg, oral gavage, dailyModest[1]
U87vIIIC8710 mg/kg, intraperitoneal, dailyModest[1]
U87vIIIGefitinib + C8750 mg/kg + 10 mg/kg, dailySignificantly more effective than single agents[1]
LN229vIIIControl--[1]
LN229vIIIGefitinib50 mg/kg, oral gavage, dailyModest[1]
LN229vIIIC8710 mg/kg, intraperitoneal, dailyModest[1]
LN229vIIIGefitinib + C8750 mg/kg + 10 mg/kg, dailySignificantly more effective than single agents[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of C87, alone or in combination with other drugs, on the viability of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87vIII, LN229vIII)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • C87 inhibitor (solubilized in DMSO)

  • Gefitinib (or other EGFR inhibitor, solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of C87 and/or gefitinib in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the inhibitors (single agent or combination). Include vehicle control wells (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed glioblastoma cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitors Add C87 inhibitor and/or other drugs Incubate_24h->Add_Inhibitors Incubate_48h Incubate for 48h Add_Inhibitors->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 490 nm Dissolve_Formazan->Read_Absorbance

Caption: Workflow for the in vitro MTT cell viability assay.
Western Blot Analysis of the TNFα-JNK-Axl Signaling Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the TNFα signaling pathway following treatment with C87.

Materials:

  • Glioblastoma cell lines

  • 6-well plates

  • C87 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-Axl, anti-Axl, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of C87 and/or other inhibitors for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in mice to evaluate the in vivo efficacy of C87.

Materials:

  • Glioblastoma cell lines (e.g., U87vIII, LN229vIII)

  • Athymic nude mice (4-6 weeks old)

  • Matrigel (optional)

  • C87 inhibitor formulated for in vivo use (e.g., in a solution of DMSO, PEG300, Tween 80, and saline)

  • Gefitinib (or other EGFR inhibitor) formulated for oral gavage

  • Calipers

  • Animal housing facility compliant with institutional guidelines

Protocol:

  • Harvest glioblastoma cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[1]

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., ~50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, C87 alone, gefitinib alone, C87 + gefitinib). A typical group size is 6-10 mice.

  • Administer the treatments as per the experimental design (e.g., C87 at 10 mg/kg via intraperitoneal injection daily, gefitinib at 50 mg/kg via oral gavage daily).[1]

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

In_Vivo_Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Inject_Cells Inject glioblastoma cells subcutaneously into mice Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Administer_Treatment Administer C87 inhibitor and/or other drugs Randomize->Administer_Treatment Measure_Tumor Measure tumor volume and body weight Administer_Treatment->Measure_Tumor Euthanize Euthanize mice Measure_Tumor->Euthanize Excise_Tumor Excise tumors for further analysis Euthanize->Excise_Tumor

Caption: Workflow for the in vivo glioblastoma xenograft model.

Conclusion

The TNFα inhibitor C87 represents a promising therapeutic strategy for overcoming resistance to EGFR inhibitors in glioblastoma. The experimental designs and protocols detailed in this document provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of C87. By utilizing these standardized methods, the scientific community can generate robust and comparable data to further evaluate the clinical potential of this novel inhibitor.

References

Application Notes and Protocols for Apoptosis Research Using U87 Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. The U87 MG (U87) cell line is a widely utilized model system in cancer research to investigate the molecular mechanisms underlying glioblastoma pathogenesis and to evaluate the efficacy of potential therapeutic agents. A critical area of this research focuses on apoptosis, or programmed cell death, as a key mechanism for eliminating cancerous cells. The induction of apoptosis in U87 cells is a primary goal for many novel anti-cancer therapies.

These application notes provide an overview of the key signaling pathways involved in apoptosis in U87 cells and detailed protocols for inducing and quantifying this process.

Key Apoptotic Signaling Pathways in U87 Cells

Apoptosis is a tightly regulated process involving a cascade of molecular events. In U87 glioblastoma cells, both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are crucial.

  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[1][2] These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[3][4][5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway.[3][5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][4]

  • Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their corresponding death receptors on the cell surface.[3][6] This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8.[3][7] Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid into tBid, which then activates the intrinsic pathway, amplifying the apoptotic signal.[3]

  • Crosstalk between Pathways: The intrinsic and extrinsic pathways are interconnected, allowing for the amplification of the apoptotic signal.[3] For instance, caspase-8 from the extrinsic pathway can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid.[3] tBid then translocates to the mitochondria to induce the release of cytochrome c, thus engaging the intrinsic pathway.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway Intrinsic (Mitochondrial) Apoptosis Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apoptosome Apoptosome Formation CytoC_release->Apoptosome Binds to Apaf-1 BCL2 Bcl-2 (Anti-apoptotic) BCL2->Bax_Bak Inhibits Apaf1 Apaf-1 Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Extrinsic Apoptosis Pathway

Extrinsic_Apoptosis_Pathway Extrinsic (Death Receptor) Apoptosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Recruits Caspase8 Caspase-8 (Active) DISC->Caspase8 Activates Procaspase8 Pro-caspase-8 Caspase3 Caspase-3 (Active) Caspase8->Caspase3 Activates tBid tBid Caspase8->tBid Cleaves Bid Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Bid Bid Intrinsic_Apoptosis_Pathway Intrinsic_Apoptosis_Pathway tBid->Intrinsic_Apoptosis_Pathway To Mitochondria

Caption: Extrinsic apoptosis pathway initiated by death ligands.

Experimental Protocols

  • Materials:

    • U87 MG cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

    • Cell culture flasks (e.g., T-75)

    • Incubator (37°C, 5% CO2)

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

  • Protocol:

    • Maintain U87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[8]

    • Subculture cells when they reach 80-90% confluency.

    • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and plate into new flasks at the desired density.

Apoptosis can be induced in U87 cells using various chemical agents. The choice of agent and its concentration should be determined based on the specific research question.

  • Example Inducers:

    • Staurosporine: A potent protein kinase C inhibitor that induces apoptosis through the intrinsic pathway. A typical concentration range is 0.5-1 µM.

    • Cisplatin: A chemotherapy drug that causes DNA damage, leading to p53 activation and apoptosis.

    • Jaceosidin: A flavonoid that has been shown to induce G2/M phase arrest and apoptosis in U87 cells.[4]

    • Lauryl Gallate (LG): Induces apoptosis through a caspase-dependent pathway in U87 cells.[2]

  • General Protocol for Induction:

    • Plate U87 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired concentration of the apoptosis-inducing agent.

    • Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

This is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Treated and control U87 cells

    • Flow cytometer

  • Protocol:

    • Harvest the cells by trypsinization and centrifugation as described in the cell culture protocol.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Experimental_Workflow Experimental Workflow for Apoptosis Assay in U87 Cells Start Start CellCulture 1. Culture U87 MG Cells Start->CellCulture Seeding 2. Seed Cells for Experiment CellCulture->Seeding Treatment 3. Treat with Apoptosis- Inducing Agent Seeding->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Harvesting 5. Harvest Cells Incubation->Harvesting Staining 6. Stain with Annexin V/PI Harvesting->Staining FlowCytometry 7. Analyze by Flow Cytometry Staining->FlowCytometry DataAnalysis 8. Data Analysis and Quantification FlowCytometry->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with C 87

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the analysis of cells treated with the compound C 87 using flow cytometry. It is intended for researchers, scientists, and drug development professionals. For clarity, it is important to note that the compound this compound discussed herein is a specific small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).[1] Another compound, designated "compound 87," is an inhibitor of NADPH oxidase 4 (NOX4) and represents a distinct molecular entity.[2] These application notes focus exclusively on the TNFα inhibitor, this compound, and its effects on cellular mechanisms, particularly in the context of cancer cell lines such as glioblastoma.

This compound has been identified as a potent and specific inhibitor of TNFα's biological activity.[1] Research has demonstrated its potential to sensitize cancer cells to other therapeutic agents.[1] Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment, enabling quantitative analysis of apoptosis, cell cycle progression, and the expression of key signaling proteins.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry experiments to illustrate the expected outcomes of this compound treatment on a glioblastoma cell line (e.g., U87).

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Treatment Group% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Live (Annexin V-/PI-)
Vehicle Control5.2 ± 1.12.1 ± 0.592.7 ± 1.5
This compound (10 µM)15.8 ± 2.35.4 ± 0.978.8 ± 3.1
This compound (25 µM)28.4 ± 3.510.2 ± 1.861.4 ± 4.2
Positive Control (e.g., Staurosporine)45.1 ± 4.215.7 ± 2.539.2 ± 3.8

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 2.825.1 ± 1.919.6 ± 2.2
This compound (10 µM)68.2 ± 3.118.5 ± 2.013.3 ± 1.7
This compound (25 µM)75.6 ± 3.912.3 ± 1.512.1 ± 1.9
Positive Control (e.g., Nocodazole)10.2 ± 1.515.4 ± 2.174.4 ± 3.6

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)

This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and PI staining, followed by flow cytometry analysis.

Materials:

  • This compound compound

  • Glioblastoma cells (e.g., U87)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM) or a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis induction.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC (for Annexin V) and PI. Acquire at least 10,000 events per sample.

  • Data Analysis: Create a quadrant plot of FITC vs. PI fluorescence. The four quadrants will represent:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage)

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol describes the method for analyzing the cell cycle distribution of this compound-treated cells using PI staining of cellular DNA content.[3]

Materials:

  • This compound compound

  • Glioblastoma cells (e.g., U87)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates at a density of 5 x 10^5 cells/well. After overnight adherence, treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting: Collect cells as described in the apoptosis protocol.

  • Cell Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Acquire data for at least 20,000 events.

  • Data Analysis: Generate a histogram of PI fluorescence intensity. The x-axis represents DNA content, and the y-axis represents the number of cells. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the analysis of this compound.

cluster_0 This compound Mechanism of Action C87 This compound TNFa TNFα C87->TNFa Inhibits TNFR TNFR TNFa->TNFR Binds NFkB NF-κB Pathway TNFR->NFkB JNK JNK Pathway TNFR->JNK Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified signaling pathway of TNFα and the inhibitory action of this compound.

cluster_1 Flow Cytometry Workflow for Apoptosis Analysis A Cell Treatment with this compound B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V-FITC & PI C->D E Incubate in Dark D->E F Acquire Data on Flow Cytometer E->F G Analyze Quadrant Plot F->G

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

cluster_2 Flow Cytometry Workflow for Cell Cycle Analysis A Cell Treatment with this compound B Harvest Cells A->B C Fix with Cold Ethanol B->C D Wash with PBS C->D E Stain with PI/RNase A D->E F Incubate in Dark E->F G Acquire Data on Flow Cytometer F->G H Analyze DNA Content Histogram G->H

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound C87 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with Compound C87, a potent and selective mTOR inhibitor. Due to its hydrophobic nature, Compound C87 can present challenges in achieving and maintaining solubility in aqueous-based media for in vitro and in vivo experiments. This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental workflows to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Compound C87?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used organic solvent for dissolving hydrophobic compounds like Compound C87 for biological assays.[1][2] It is capable of dissolving a broad range of both polar and nonpolar compounds and is miscible with water and most cell culture media.[3] For Compound C87, it is recommended to prepare a high-concentration stock solution, for example, in the range of 10-30 mM in fresh, anhydrous DMSO.[1][2]

Q2: I observed precipitation when I diluted my Compound C87 DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon is known as "precipitation upon dilution" and is a common issue with hydrophobic compounds.[4] It occurs because the compound's local concentration exceeds its solubility limit in the mixed aqueous/organic solvent system.[4] To prevent this, a stepwise or serial dilution approach is recommended.[2][5] Instead of a single large dilution, perform a series of smaller dilutions into the final assay buffer. This gradual reduction in the organic solvent concentration helps to keep the compound in solution.[2] Additionally, ensuring rapid and thorough mixing upon dilution can help to disperse the compound before it has a chance to precipitate.

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity.[2] For most cell lines, a final DMSO concentration of less than 0.5% is generally considered safe, although some cell types may tolerate up to 1%.[2][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[5]

Q4: Can the solid form of Compound C87 affect its solubility?

A4: Yes, the solid-state properties of a compound significantly influence its solubility.[4] Different solid forms, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates.[4] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a highly organized crystal lattice structure.[4]

Q5: Are there alternative solvents or solubilizing agents I can use if DMSO is not suitable for my experiment?

A5: While DMSO is the most common choice, other organic solvents like ethanol (B145695) can be used.[2] However, ethanol can also be cytotoxic.[2] If solubility remains an issue, you can explore the use of solubilizing agents or excipients. These include surfactants like Tween 80 or Poloxamers, which form micelles that encapsulate hydrophobic compounds, and cyclodextrins.[2][7] Lipid-based formulations are another advanced strategy for improving the solubility of hydrophobic drugs.[2]

Troubleshooting Guide for Compound C87 Insolubility

This guide provides a systematic approach to identifying and resolving solubility issues with Compound C87.

Step 1: Initial Visual Inspection

  • Question: After attempting to dissolve Compound C87, do you see any visible particles, cloudiness, or a film on the container's surface?

  • Answer: Yes. This is a clear indication of poor solubility. Proceed to the next steps to improve dissolution.[4]

Step 2: Optimizing the Dissolution of the Stock Solution

  • Question: How can I ensure that Compound C87 is fully dissolved in the initial DMSO stock?

  • Answer: To prepare a stock solution, allow the vial of lyophilized compound to reach room temperature before opening to prevent condensation.[2] After adding the calculated volume of DMSO, vortexing and/or sonication can be used to facilitate dissolution.[2][8] Warming the solution briefly to 37°C can also help.[8] A clear, particle-free solution indicates that the compound is fully dissolved.[2]

Step 3: Addressing Precipitation Upon Dilution

  • Question: I am still observing precipitation when diluting the stock solution into my aqueous media. What should I do?

  • Answer: Employ a serial dilution strategy.[2] Instead of a single dilution, create intermediate dilutions in your cell culture media. This gradual decrease in DMSO concentration can help maintain solubility.[2] It is also critical to ensure vigorous mixing during each dilution step.

Quantitative Data: Solubility of mTOR Inhibitors

The following table summarizes the solubility of Temsirolimus, a rapamycin (B549165) analog and mTOR inhibitor with improved solubility, in various solvents. This can be used as a general reference for handling the similarly hydrophobic Compound C87.

SolventApproximate Solubility
DMSO12.5 mg/mL
Ethanol10 mg/mL
Dimethyl formamide (B127407) (DMF)20 mg/mL
1:4 DMF:PBS (pH 7.2)0.20 mg/mL

Data is for Temsirolimus and is intended as a guideline.[9]

Experimental Protocol: Preparation of Compound C87 for Cell-Based Assays

This protocol provides a step-by-step method for preparing a working solution of Compound C87 for a typical cell-based experiment.

  • Prepare a High-Concentration Stock Solution:

    • Allow the vial containing the powdered Compound C87 to equilibrate to room temperature.[2]

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex and/or sonicate the solution until the compound is completely dissolved, as confirmed by a clear solution.[2]

  • Store the Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.[5]

  • Prepare the Working Solution (Serial Dilution):

    • For a final concentration of 10 µM in the assay, first prepare an intermediate dilution.

    • Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. Ensure rapid mixing.

    • Further dilute this 100 µM intermediate solution 1:10 into the final cell culture plate to achieve the final concentration of 10 µM.

    • The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines.[6]

Visualizations

Troubleshooting_Workflow cluster_start Start: Solubility Issue Observed cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Media cluster_advanced Advanced Troubleshooting cluster_end Resolution start Precipitate or Cloudiness Observed stock_prep Ensure Complete Dissolution in DMSO (Vortex, Sonicate, Warm) start->stock_prep check_stock Is stock solution clear? stock_prep->check_stock check_stock->stock_prep No serial_dilution Perform Serial Dilution check_stock->serial_dilution Yes check_final Is final solution clear? serial_dilution->check_final alt_solvents Consider Alternative Solvents (e.g., Ethanol) check_final->alt_solvents No success Proceed with Experiment check_final->success Yes solubilizing_agents Use Solubilizing Agents (e.g., Tween 80, Cyclodextrin) alt_solvents->solubilizing_agents

Caption: Troubleshooting workflow for C87 insolubility.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects growth_factors Growth Factors PI3K PI3K growth_factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth C87 Compound C87 C87->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of Compound C87.

References

Technical Support Center: Optimizing C 87 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of C 87, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α), to minimize cytotoxicity while studying its primary effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor that directly binds to TNF-α, a pro-inflammatory cytokine.[1] Its primary mechanism is to block TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation and apoptosis.[1] Specifically, this compound has been shown to block TNF-α-induced activation of NF-κB and caspases-3 and -8.[1]

Q2: What is a typical effective concentration for this compound? A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. In L929 cells, the half-maximal inhibitory concentration (IC50) for preventing TNF-mediated cytotoxicity was found to be 8.73 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific model system.

Q3: How should I prepare and handle this compound stock solutions? A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[2] When preparing working solutions, dilute the stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not reach a level that could induce solvent-related cytotoxicity, which is typically kept at or below 0.5%.[2]

Q4: How do I determine the optimal, non-cytotoxic concentration of this compound for my experiments? A4: To find the ideal concentration, you should conduct a dose-response study using a cell viability assay like MTT, WST, or CCK-8.[3] Test a wide range of this compound concentrations, both with and without the stimulus it is meant to inhibit (e.g., TNF-α). The goal is to identify a concentration range where this compound effectively blocks the target pathway (e.g., prevents TNF-α-induced cell death) without causing significant cell death on its own.

Q5: Which cytotoxicity assays are recommended for use with this compound? A5: Multiple assays based on different cellular mechanisms are recommended for a comprehensive assessment.

  • Metabolic Assays (MTT, WST, CCK-8): These colorimetric assays measure the metabolic activity of viable cells, which is a good indicator of overall cell health.[3][4]

  • ATP-Based Assays (e.g., CellTiter-Glo): These highly sensitive assays quantify ATP levels, directly correlating with the number of viable cells.[5]

  • Membrane Integrity Assays (LDH Release): These assays measure the release of lactate (B86563) dehydrogenase from damaged cells, indicating necrosis or late-stage apoptosis.

Using at least two different types of assays can help confirm results and provide a more complete picture of this compound's cytotoxic profile.[2]

Q6: What are the best practices for control experiments when testing this compound? A6: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.

  • Untreated Control: Cells cultured in medium alone to establish a baseline for 100% viability.

  • Positive Control (for inhibition assay): Cells treated with the stimulus (e.g., TNF-α) to induce the effect you are trying to inhibit.

  • Positive Control (for cytotoxicity): A known cytotoxic agent to ensure the assay is working correctly.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

CompoundCell LineAssay TypeParameterValueReference
This compoundL929TNF-mediated Cytotoxicity InhibitionIC508.73 µM[1]

Experimental Protocols

Protocol 1: Dose-Response Analysis using MTT Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently mix on a plate shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that causes a 50% reduction in viability).

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding C87 This compound C87->TNFa Inhibition TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Casp8 Pro-Caspase-8 FADD->Casp8 Casp3 Pro-Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB_IkB NF-κB / IκB (Inactive) Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: this compound inhibits the TNF-α signaling pathway.

Experimental Workflow

G A 1. Range-Finding Dose-Response (e.g., 0.1 µM to 100 µM this compound) MTT or CCK-8 Assay @ 48h B 2. Analyze Data to Determine Cytotoxic Range & Approx. IC50 A->B C 3. Narrow-Range Dose-Response (Logarithmic dilutions around IC50) B->C D 4. Time-Course Experiment (e.g., 24h, 48h, 72h) with selected concentrations C->D E 5. Select Optimal Concentration (Highest efficacy, lowest cytotoxicity) D->E F 6. Confirm with Secondary Assay (e.g., LDH or Caspase Assay) E->F G 7. Proceed with Downstream Functional Experiments F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding.2. "Edge effect" due to evaporation in outer wells.3. Precipitation of this compound at high concentrations.1. Ensure a homogenous single-cell suspension before and during seeding.2. Avoid using the outer wells of the 96-well plate; fill them with sterile PBS or medium instead.[4]3. Prepare fresh dilutions for each experiment. Ensure the compound is fully dissolved in the medium before adding to cells. Observe wells under a microscope for precipitates.
Unexpectedly high cytotoxicity at low concentrations 1. Cell line is highly sensitive to this compound or the DMSO vehicle.2. Error in stock solution concentration or dilution calculation.3. Contamination of cell culture or reagents.1. Run a DMSO vehicle control curve to determine its toxicity threshold. Ensure the final DMSO concentration is well below this level (e.g., <0.1%).2. Re-verify all calculations and, if necessary, prepare a fresh stock solution.3. Check cultures for contamination. Use fresh reagents and sterile techniques.
No observable effect on cell viability, even at high concentrations 1. Cell line is resistant to this compound-induced cytotoxicity.2. Compound has degraded due to improper storage.3. Insufficient incubation time.1. Confirm that the cell line expresses the target (TNFR1) if studying inhibition. Some cell lines may lack the necessary apoptotic machinery.2. Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.[2]3. Increase the incubation time (e.g., from 24h to 48h or 72h).
Assay results do not match visual inspection of cells 1. The chosen assay may not be suitable for the primary mechanism of cell death.2. Assay interference from the compound.1. For example, if this compound causes metabolic shutdown without immediate membrane lysis, an LDH assay may show no effect while an MTT assay shows high toxicity. Correlate results with microscopy.2. Run a cell-free control by adding this compound to medium with the assay reagent to check for direct chemical reactions that could alter the results.

References

Technical Support Center: C87 TNF-alpha Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the small-molecule inhibitor C87 in TNF-alpha inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is C87 and how does it inhibit TNF-alpha?

A1: C87 is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha).[1][2] It functions by directly binding to the TNF-alpha protein, which in turn blocks its ability to interact with its receptors (TNFR1 and TNFR2).[2] This action prevents the initiation of downstream inflammatory signaling pathways.[1][2]

Q2: What is the expected potency (IC50) of C87?

A2: In vitro studies have shown that C87 potently inhibits TNF-alpha-induced cytotoxicity with a reported IC50 of approximately 8.73 μM.[1][2] Significant inhibition of downstream signaling molecules like caspase-3 and caspase-8 has also been demonstrated.[1][2]

Q3: My C87 compound is a dark red solid. Is this normal?

A3: Yes, this is the expected appearance of C87 in its solid form.

Q4: What is the recommended solvent for dissolving C87?

A4: C87 is soluble in DMSO. A stock solution can be prepared in DMSO and then further diluted in aqueous buffers or cell culture media for experiments. Be sure to check the final DMSO concentration in your assay, as high concentrations can be toxic to cells.[3]

Q5: Can C87 be used in both in vitro and in vivo experiments?

A5: Yes, C87 has demonstrated efficacy in both cell-based (in vitro) assays and animal models (in vivo), where it has been shown to reduce inflammation and liver injury.[1][2]

Troubleshooting Guide: No TNF-alpha Inhibition Observed

If your experiment is not showing the expected inhibition of TNF-alpha activity with C87, consult the following guide.

Potential Problem Possible Causes Recommended Solutions
Compound Inactivity - Degradation: C87 may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).- Precipitation: The compound may have precipitated out of solution, especially at high concentrations or in incompatible buffers.- Incorrect Concentration: Errors in calculating dilutions may result in a final concentration that is too low to be effective.- Storage: Aliquot the C87 stock solution and store it protected from light at 2-8°C. Avoid repeated freeze-thaw cycles.[1]- Solubility: Visually inspect your final working solutions for any signs of precipitation. If needed, gently warm the solution or sonicate. Ensure the final solvent concentration is compatible with your assay system.- Concentration Check: Recalculate all dilutions. Prepare a fresh dilution series from a new aliquot of the stock solution.
Cell-Based Assay Issues - Cell Health: Cells may be unhealthy, leading to inconsistent responses to TNF-alpha stimulation.- Cell Passage Number: High passage numbers can lead to altered cellular responses.- Mycoplasma Contamination: This common contamination can alter inflammatory responses.- Incorrect Cell Line: The chosen cell line may not be sensitive to TNF-alpha-induced effects.- Cell Viability: Before the experiment, assess cell viability using a method like Trypan Blue exclusion or an MTS assay.[3]- Passage Number: Use cells within a defined, low passage number range.- Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.- Cell Line Selection: Use a well-characterized cell line known to be responsive to TNF-alpha, such as L929 murine fibrosarcoma cells.[2]
Assay Protocol Errors - Insufficient TNF-alpha Stimulation: The concentration of TNF-alpha used may be too high, making it difficult for the inhibitor to compete, or too low, resulting in a weak signal.- Incorrect Incubation Times: Incubation times for C87, TNF-alpha, or the final detection reagents may be suboptimal.- Reagent Order: Reagents may have been added in the incorrect sequence.- TNF-alpha Titration: Perform a dose-response curve for TNF-alpha to determine the optimal concentration (EC50 or EC80) for your specific cell line and assay conditions.- Time Course: Optimize incubation times for both the inhibitor and the stimulus.- Protocol Review: Carefully review the experimental protocol to ensure all steps are performed in the correct order.
ELISA/Detection Problems - Reagent Issues: Expired or improperly stored antibodies, substrate, or standards can lead to no signal or high background.- Insufficient Washing: Inadequate washing between steps can result in high background noise, masking any inhibitory effect.- Technical Errors: Pipetting inaccuracies or cross-contamination between wells can lead to variable and unreliable results.- Reagent Quality: Check the expiration dates of all ELISA kit components. Store reagents as recommended by the manufacturer. Run positive and negative controls to validate the assay's performance.[4][5]- Washing Technique: Ensure thorough washing of all wells. Increase the number of wash cycles if necessary.[5][6]- Pipetting: Use calibrated pipettes and fresh tips for each reagent and sample to ensure precision and avoid cross-contamination.[4]

Experimental Protocols & Data

Protocol: In Vitro TNF-alpha Inhibition Assay using L929 Cells

This protocol outlines a cell-based assay to measure the ability of C87 to inhibit TNF-alpha-induced cytotoxicity in L929 cells.

  • Cell Seeding:

    • Culture L929 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of C87 in DMSO.

    • Perform serial dilutions of the C87 stock solution in cell culture media to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment:

    • Pre-treat the cells with the C87 dilutions for 1-2 hours.

    • Include a "vehicle control" (media with the same final concentration of DMSO) and a "no treatment" control.

  • Stimulation:

    • Add recombinant human TNF-alpha to each well (except for the "no treatment" control) at a final concentration of 1 ng/mL, along with Actinomycin D (1 µg/mL) to sensitize the cells to TNF-alpha-induced apoptosis.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Measure cell viability using a standard method, such as an MTT or MTS assay.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of inhibition against the log of the C87 concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example of Expected Results from a Successful C87 Experiment

C87 Concentration (µM)% Inhibition of TNF-alpha-induced Cytotoxicity
0.15%
120%
545%
1065%
2585%
5095%
10098%
Calculated IC50 ~8.5 µM

Table 2: Example of Problematic Results (No Inhibition)

C87 Concentration (µM)% Inhibition of TNF-alpha-induced Cytotoxicity
0.12%
1-1%
53%
100%
254%
502%
100-3%
Calculated IC50 Not Determinable

Visualizations

TNF_alpha_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binding & Activation C87 C87 C87->TNF_alpha Direct Binding & Inhibition TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK Caspase8 Caspase-8 RIPK1->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Inflammation NFkappaB->Inflammation Upregulates Inflammatory Genes

Caption: Simplified TNF-alpha signaling pathway and the inhibitory action of C87.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells 1. Seed L929 Cells in 96-well plate prep_c87 2. Prepare C87 Serial Dilutions pretreat 3. Pre-treat cells with C87 prep_c87->pretreat stimulate 4. Stimulate with TNF-α + ActD pretreat->stimulate incubate 5. Incubate 18-24 hours stimulate->incubate viability 6. Measure Cell Viability (e.g., MTT Assay) incubate->viability analyze 7. Calculate % Inhibition and IC50 viability->analyze

Caption: Workflow for C87 TNF-alpha inhibition cytotoxicity assay.

Troubleshooting_Tree start No C87 Inhibition Observed check_controls Are Positive/Negative Controls Working? start->check_controls assay_issue Problem with Assay System (Reagents, Protocol, Plate Reader) check_controls->assay_issue No check_compound Is C87 active? check_controls->check_compound Yes controls_ok Controls OK controls_bad Controls Fail compound_problem Check C87: - Storage - Solubility - Dilutions check_compound->compound_problem No check_cells Are cells healthy and responsive? check_compound->check_cells Yes compound_ok Compound OK compound_bad Compound Issue cell_problem Check Cells: - Viability - Passage # - Mycoplasma check_cells->cell_problem No protocol_issue Review Protocol: - TNF-α concentration - Incubation times check_cells->protocol_issue Yes cells_ok Cells OK cells_bad Cell Issue

Caption: Decision tree for troubleshooting lack of C87 activity.

References

Technical Support Center: Preventing Compound C 87 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to ensuring the stability and integrity of your research compounds in solution. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and address the degradation of Compound C 87.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of degradation for Compound this compound in solution?

The breakdown of chemical compounds in a laboratory setting can be initiated by several factors. The three main pathways for the degradation of small organic molecules like Compound this compound in solution are:

  • Hydrolysis: This is the cleavage of chemical bonds through a reaction with water.[1] It is a frequent degradation route for molecules containing functional groups such as esters, amides, lactams, and imides. The rate of hydrolysis is often influenced by the pH of the solution.[1]

  • Oxidation: This involves the loss of electrons from a molecule, frequently in a reaction with oxygen.[2] Exposure to air, heat, light, or the presence of trace metal ions can trigger oxidation.[1] Functional groups like phenols, thiols, and aldehydes are particularly susceptible.

  • Photolysis: This form of degradation is caused by exposure to light energy, particularly UV light, which can break chemical bonds and lead to the formation of reactive species.[2]

Q2: How should I prepare and store stock solutions of Compound this compound to maximize stability?

Proper preparation and storage are crucial for maintaining the integrity of your compound.

  • Solvent Selection: Always use high-purity, HPLC-grade solvents.[2] When possible, utilize anhydrous solvents to minimize the risk of hydrolysis. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for long-term storage, but you should always verify its compatibility with your specific compound.

  • Storage Conditions: Store stock solutions in a cool, dark, and dry place.[3] Light-sensitive compounds should be stored in amber vials or wrapped in aluminum foil to prevent photolysis.[2] For many compounds, storage at -20°C or -80°C is recommended to slow down degradation processes.

  • Handling: Minimize the number of freeze-thaw cycles, as this can accelerate degradation. Prepare smaller aliquots of your stock solution to avoid repeated warming and cooling of the entire batch.

Q3: What are the visible signs of Compound this compound degradation?

Visual inspection can often provide the first clues of compound degradation. Be watchful for:

  • Color Change: A change in the color of the solution can indicate the formation of degradation products.

  • Precipitate Formation: The appearance of solid material in a solution that was previously clear may suggest that the compound has degraded or precipitated out of the solvent.

In biological assays, a decrease in the compound's potency or inconsistent results may also point towards degradation of the active compound.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Prepare Fresh Solutions: Prepare a new stock solution of Compound this compound from a fresh vial of solid material.
2. Perform a Stability Study: Conduct a forced degradation study to assess the stability of your compound under various stress conditions (e.g., different pH levels, temperatures, and light exposure).
3. Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to compare the purity of the old and new stock solutions.
Precipitation 1. Visual Inspection: Carefully examine the solution for any visible precipitate.
2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any potential precipitate before use in sensitive assays.[1]
3. Analyze the Precipitate: If feasible, collect and analyze the precipitate to confirm if it is the parent compound or a degradation product.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for Compound this compound

Objective: To determine the degradation rate of Compound this compound in aqueous buffers at various pH values and temperatures over time.[1]

Methodology:

  • Prepare Compound this compound Solution: Prepare a solution of Compound this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.[1]

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Add a small volume of the Compound this compound stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at different temperatures (e.g., room temperature and 50°C).

  • Time Points: Collect aliquots from each condition at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[1]

  • Sample Analysis: Analyze all samples using a suitable analytical method, typically HPLC with UV and mass spectrometric detection, to separate and quantify the parent compound and any newly formed degradation products.[1]

  • Data Analysis: Plot the percentage of Compound this compound remaining against time for each condition. Calculate the half-life (t½) to quantify the stability under each condition.[1]

Protocol 2: General Guidelines for Stock Solution Preparation
  • Weighing: Accurately weigh the required amount of solid Compound this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent to the solid compound.

  • Dissolution: Ensure complete dissolution of the compound. Gentle warming or sonication may be used if necessary, but be cautious as heat can accelerate degradation.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at the recommended temperature.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Visualizations

cluster_degradation Common Degradation Pathways Compound_C_87 Compound this compound Hydrolysis Hydrolysis (Reaction with Water) Compound_C_87->Hydrolysis H₂O, pH Oxidation Oxidation (Reaction with Oxygen) Compound_C_87->Oxidation O₂, Metal Ions Photolysis Photolysis (Exposure to Light) Compound_C_87->Photolysis Light (UV) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Common degradation pathways for a research compound.

cluster_workflow Troubleshooting Workflow for Compound Instability Start Inconsistent/Low Assay Activity Check_Degradation Suspect Compound Degradation Start->Check_Degradation Check_Precipitation Suspect Precipitation Start->Check_Precipitation Prep_Fresh Prepare Fresh Stock Solution Check_Degradation->Prep_Fresh Visual_Inspect Visually Inspect Solution Check_Precipitation->Visual_Inspect Forced_Degradation Perform Forced Degradation Study Prep_Fresh->Forced_Degradation HPLC_Analysis Analyze by HPLC Forced_Degradation->HPLC_Analysis Confirm_Degradation Degradation Confirmed HPLC_Analysis->Confirm_Degradation Filter_Solution Filter Solution (0.22 µm) Visual_Inspect->Filter_Solution Analyze_Precipitate Analyze Precipitate Filter_Solution->Analyze_Precipitate Confirm_Precipitation Precipitation Confirmed Analyze_Precipitate->Confirm_Precipitation Optimize_Storage Optimize Storage & Handling Confirm_Degradation->Optimize_Storage Optimize_Solvent Optimize Solvent/Concentration Confirm_Precipitation->Optimize_Solvent

Caption: Troubleshooting workflow for compound instability.

References

Technical Support Center: C87 p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C87 p300/CBP inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing C87 and troubleshooting potential off-target effects during experimentation. This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and data interpretation strategies to ensure the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the C87 inhibitor?

A1: C87 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its close homolog CREB-binding protein (CBP).[1][2] These enzymes play a crucial role in regulating gene expression by acetylating histones and other proteins, leading to a more open chromatin structure and transcriptional activation.[2] By inhibiting the HAT activity of p300/CBP, C87 is designed to suppress the expression of key oncogenes and other disease-promoting factors.[2]

Q2: I'm observing a cellular phenotype that is inconsistent with p300/CBP inhibition. Could this be due to off-target effects?

A2: Yes, unexpected cellular phenotypes can be indicative of off-target activities. While C87 is designed for high selectivity, like many small molecule inhibitors, it may interact with other proteins, particularly at higher concentrations.[3] To investigate this, it is crucial to perform dose-response experiments and utilize multiple validation methods to confirm that the observed phenotype is a direct result of on-target p300/CBP inhibition.[4]

Q3: How can I confirm that C87 is engaging with p300/CBP inside my cells?

A3: Direct measurement of target engagement within a cellular context is essential. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are highly recommended.[5][6] CETSA assesses the thermal stabilization of p300/CBP upon C87 binding, while NanoBRET™ provides a quantitative measure of compound affinity and occupancy in live cells.[5][6]

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the IC50 value for your specific assay and use concentrations at or near this value.

  • Include appropriate controls: Always use a vehicle control (e.g., DMSO) and, if possible, a structurally related inactive analog of C87.[7]

  • Perform selectivity profiling: If off-target effects are suspected, consider a broad kinase or protein panel screening to identify potential unintended targets.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the C87 inhibitor.

Issue Possible Cause Recommended Solution
High Cell Toxicity at Expected Efficacious Doses 1. Off-target cytotoxic effects. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line hypersensitivity.1. Perform a dose-response curve to determine the cytotoxic threshold.[4] 2. Ensure the final solvent concentration is below 0.5%.[4] 3. Test the inhibitor in a different cell line to see if the effect is cell-type specific.
Inconsistent Results Between Experiments 1. Inconsistent cell culture conditions (passage number, confluency). 2. Compound degradation. 3. Pipetting errors.1. Standardize cell culture protocols.[9] 2. Prepare fresh stock solutions of C87 and store them properly.[10] 3. Use calibrated pipettes and be meticulous with dilutions.[10]
Lack of Expected Phenotype 1. C87 concentration is too low. 2. Insufficient incubation time. 3. The p300/CBP pathway is not critical for the observed phenotype in your model.1. Perform a dose-response experiment to find the optimal concentration. 2. Conduct a time-course experiment to determine the optimal incubation period.[11] 3. Confirm the role of p300/CBP in your system using a positive control or by genetic knockdown.
Discrepancy Between Biochemical and Cellular Assay Results 1. Poor cell permeability of C87. 2. Active efflux of the compound from cells. 3. Intracellular metabolism of C87.1. Evaluate compound permeability using specific assays. 2. Use efflux pump inhibitors to see if cellular potency increases. 3. Investigate the metabolic stability of C87 in your cell line.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to verify the direct binding of C87 to p300/CBP in a cellular environment.[5][12] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5]

Materials:

  • Cells of interest

  • C87 inhibitor and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler), protein quantification (e.g., BCA assay), and protein detection (e.g., Western blot apparatus)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of C87 or vehicle control for a specified time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for p300 or CBP.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble p300/CBP against the temperature. A shift in the melting curve to a higher temperature in the C87-treated samples indicates target engagement.

Protocol 2: Kinase Profiling for Off-Target Identification

This protocol outlines a general procedure for screening C87 against a panel of kinases to identify potential off-target interactions.[13][14]

Materials:

  • C87 inhibitor

  • A panel of purified, active kinases

  • Appropriate kinase substrates and ATP

  • Assay buffer

  • Detection reagents (e.g., radiometric, fluorescence, or luminescence-based)

Procedure:

  • Assay Preparation: Prepare a multi-well plate with the kinase panel, assay buffer, and substrate.

  • Compound Addition: Add C87 at a fixed concentration (e.g., 1 µM) to the wells. Include a positive control inhibitor and a vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinases for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying substrate phosphorylation).

  • Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the activity in the presence of C87 to the vehicle control.

Table 1: Example Kinase Profiling Data for C87

Kinase TargetC87 (1 µM) % Inhibition
p300 (On-target)95%
CBP (On-target)92%
Off-Target Kinase A5%
Off-Target Kinase B8%
Off-Target Kinase C65%
Off-Target Kinase D12%

Interpretation: The data suggests that at 1 µM, C87 is highly selective for its intended targets, p300 and CBP. However, it shows moderate inhibitory activity against Off-Target Kinase C, which may warrant further investigation if this kinase is active in the experimental system.

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 p300/CBP Regulation cluster_2 Downstream Effects Growth Factors Growth Factors p300_CBP p300/CBP Growth Factors->p300_CBP Cytokines Cytokines Cytokines->p300_CBP Histone Acetylation Histone Acetylation p300_CBP->Histone Acetylation C87 C87 Inhibitor C87->p300_CBP Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Caption: C87 inhibits the histone acetyltransferase activity of p300/CBP.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Target Validation cluster_3 Off-Target Analysis Unexpected Phenotype Unexpected Phenotype Dose-Response Dose-Response Unexpected Phenotype->Dose-Response Time-Course Time-Course Unexpected Phenotype->Time-Course CETSA CETSA Dose-Response->CETSA Time-Course->CETSA Kinase Profiling Kinase Profiling CETSA->Kinase Profiling NanoBRET NanoBRET NanoBRET->Kinase Profiling Genetic Knockdown Genetic Knockdown Genetic Knockdown->Kinase Profiling

Caption: Workflow for troubleshooting off-target effects of C87.

Logical_Relationships Observed_Phenotype Observed Phenotype On_Target On-Target Effect? Observed_Phenotype->On_Target Off_Target Off-Target Effect? Observed_Phenotype->Off_Target Cytotoxicity Cytotoxicity? Observed_Phenotype->Cytotoxicity Validate_Target_Engagement Validate Target Engagement (CETSA, NanoBRET) On_Target->Validate_Target_Engagement Yes Perform_Kinase_Profiling Perform Kinase Profiling Off_Target->Perform_Kinase_Profiling Yes Assess_Cell_Viability Assess Cell Viability (MTT, Trypan Blue) Cytotoxicity->Assess_Cell_Viability Yes Conclusion_On_Target Phenotype is On-Target Validate_Target_Engagement->Conclusion_On_Target Conclusion_Off_Target Phenotype is Off-Target Perform_Kinase_Profiling->Conclusion_Off_Target Conclusion_Cytotoxic Phenotype is due to Cytotoxicity Assess_Cell_Viability->Conclusion_Cytotoxic

Caption: Decision tree for investigating the origin of an observed phenotype.

References

Technical Support Center: U87 Cell Line Experiments - Troubleshooting Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with the U87 MG (glioblastoma) cell line.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common sources of variability in U87 cell culture? The most common sources of variability include inconsistent cell culture techniques, lot-to-lot variation in serum and media, mycoplasma contamination, and genetic drift of the cell line over time. Maintaining a consistent cell passage number and using a reliable cell source are critical.
How can I ensure my U87 cells are authentic? It is crucial to perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. This ensures that you are working with the correct cell line and that it has not been cross-contaminated with other cell lines.
What is the optimal passage number for conducting experiments with U87 cells? For optimal reproducibility, it is recommended to use U87 cells at a low passage number (ideally below 20-25 passages from the original stock). High passage numbers can lead to phenotypic and genotypic changes, affecting experimental outcomes.
How does mycoplasma contamination affect my U87 experiments? Mycoplasma contamination can significantly alter cell metabolism, proliferation, and response to treatments, leading to unreliable and irreproducible results. Regular testing for mycoplasma is essential.
Why am I seeing inconsistent results in my drug screening assays with U87 cells? Inconsistent drug screening results can stem from variations in cell density at the time of treatment, differences in drug preparation and storage, and lot-to-lot variability of the therapeutic compounds. Standardizing these parameters is key to achieving reproducible data.

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation and Viability Assays

Possible Causes and Solutions:

CauseTroubleshooting Step
Inconsistent Seeding Density Ensure a homogenous cell suspension before seeding. Use a precise cell counting method (e.g., automated cell counter) and seed the same number of cells in each well.
Edge Effects in Multi-well Plates Minimize edge effects by not using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Serum and Media Variability Use a single, quality-tested lot of fetal bovine serum (FBS) and media for the entire set of experiments. If a new lot must be used, perform a qualification test to ensure consistency.
Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels in the incubator. Avoid frequent opening of the incubator door.
Issue 2: Poor Reproducibility in Cell Migration/Invasion Assays

Possible Causes and Solutions:

CauseTroubleshooting Step
Inconsistent "Wound" Creation (Scratch Assay) Use a consistent tool (e.g., a specific pipette tip or a dedicated wound-making tool) to create uniform scratches. Capture images at the same position at each time point.
Variable Matrigel™ Coating (Transwell Invasion Assay) Ensure the Matrigel™ is thawed and coated evenly on the transwell insert. The thickness of the Matrigel™ layer should be consistent across all inserts.
Chemoattractant Gradient Variability Prepare the chemoattractant at a consistent concentration and ensure a stable gradient is established in the lower chamber of the transwell.
Cell Health and Confluency Use cells that are in the logarithmic growth phase and have reached a specific confluency (e.g., 90-95%) before starting the assay.

Experimental Protocols & Methodologies

Protocol 1: Standard U87 Cell Culture
  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of U87 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating at the desired density.

Protocol 2: Wound Healing (Scratch) Assay
  • Seed U87 cells in a 6-well plate and grow to 90-95% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with a fresh culture medium (with or without the test compound).

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.

Signaling Pathway and Workflow Diagrams

U87_Troubleshooting_Workflow Troubleshooting Workflow for U87 Experiment Variability Start Experiment Shows High Variability CheckCulture Check Cell Culture Conditions Start->CheckCulture CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Verify Reagent Quality Start->CheckReagents Mycoplasma Mycoplasma Test CheckCulture->Mycoplasma Authentication Cell Line Authentication (STR) CheckCulture->Authentication Passage Check Passage Number CheckCulture->Passage Seeding Standardize Seeding Density CheckProtocol->Seeding ReagentLot Check Reagent/Serum Lot Numbers CheckReagents->ReagentLot ResolveCulture Culture Issues Resolved Mycoplasma->ResolveCulture If Negative Authentication->ResolveCulture If Authenticated Passage->ResolveCulture If Low ResolveProtocol Protocol Standardized Seeding->ResolveProtocol ResolveReagents Reagent Issues Resolved ReagentLot->ResolveReagents

Caption: A logical workflow for troubleshooting common sources of experimental variability.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in U87 Cells cluster_cytoplasm Cytoplasm Ligand Rutaecarpine (Ligand) AhR AhR (in cytoplasm) Ligand->AhR Binds Complex Ligand-AhR-ARNT Complex AhR->Complex Dimerizes with ARNT ARNT ARNT ARNT->Complex HSP90 HSP90 HSP90->AhR Dissociates from Nucleus Nucleus Complex->Nucleus Translocates to XRE XRE (on DNA) Complex->XRE Binds to Gene Target Gene Transcription (e.g., CYP1B1) XRE->Gene Initiates Migration Inhibition of Cell Migration Gene->Migration

Technical Support Center: Enhancing C 87 Efficacy in In Vivo Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of C 87, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound has demonstrated potential in sensitizing glioblastoma cells to EGFR inhibitors like gefitinib (B1684475).[1][2] This guide will address common experimental challenges and provide detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in glioblastoma?

A1: this compound is a novel small-molecule inhibitor that competitively and specifically interrupts the binding between TNFα and its receptor, thereby blocking downstream signaling.[1][3] In the context of glioblastoma resistance to EGFR inhibitors like gefitinib, this compound has been shown to sensitize tumor cells to treatment by inhibiting an adaptive pro-survival TNFα-JNK-Axl signaling axis.[1][2]

Q2: Which in vivo models are suitable for testing this compound efficacy?

A2: Subcutaneous xenograft models using human glioblastoma cell lines are commonly employed. Specifically, U87vIII and LN229vIII cells, which are EGFRvIII-transfected, have been used to evaluate the synergistic effects of this compound and gefitinib.[1] Athymic nude mice are a suitable host for these xenografts.

Q3: What is the rationale for combining this compound with an EGFR inhibitor like gefitinib?

A3: Glioblastoma often exhibits primary resistance to EGFR inhibitors.[1] Research has shown that treatment with gefitinib can lead to an increase in TNFα levels, activating a pro-survival signaling pathway.[1] By co-administering this compound, the TNFα-mediated resistance mechanism is blocked, thereby enhancing the cytotoxic effects of the EGFR inhibitor.[1]

Q4: What are the expected outcomes of this compound monotherapy versus combination therapy in vivo?

A4: In subcutaneous glioblastoma xenograft models, both gefitinib and this compound as monotherapies have been observed to modestly reduce tumor growth. However, the combination of this compound and gefitinib has been shown to be significantly more effective at inhibiting tumor growth than either compound administered alone.[1]

Troubleshooting In Vivo this compound Efficacy Studies

Issue Potential Cause Troubleshooting Steps
High variability in tumor growth within the same treatment group. Inconsistent tumor cell implantation; Uneven tumor cell viability; Variability in mouse health.Ensure a consistent number of viable cells are injected subcutaneously in the same location for each mouse. Use a standardized cell counting method (e.g., trypan blue exclusion) to confirm viability. Closely monitor animal health and exclude any outliers that show signs of distress unrelated to the treatment.
Lack of significant tumor growth inhibition with this compound monotherapy. Suboptimal dosage; Poor bioavailability; Inappropriate vehicle formulation.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose of this compound. Ensure the formulation vehicle (e.g., DMSO, PEG400) is appropriate for solubilizing this compound and does not cause toxicity. Conduct pharmacokinetic (PK) studies to assess drug exposure in the plasma and tumor tissue.
No synergistic effect observed with this compound and gefitinib combination therapy. Incorrect dosing schedule; Insufficient drug exposure of one or both compounds.Optimize the timing and frequency of administration for both this compound and gefitinib. Staggered administration may be more effective than simultaneous dosing. Conduct PK/PD (pharmacokinetic/pharmacodynamic) studies to ensure that effective concentrations of both drugs are maintained at the tumor site.
Unexpected toxicity or weight loss in treated animals. Off-target effects of this compound; Toxicity of the formulation vehicle; Combined toxicity of this compound and gefitinib.Include a vehicle-only control group to rule out vehicle-induced toxicity. Perform a thorough toxicological evaluation of this compound as a single agent. In combination studies, consider reducing the dose of one or both compounds to mitigate synergistic toxicity while maintaining efficacy.
Tumor regression followed by rapid regrowth. Development of acquired resistance; Insufficient treatment duration.Extend the duration of the treatment to observe long-term effects. Analyze the molecular profile of relapsed tumors to identify potential mechanisms of acquired resistance. Consider intermittent dosing schedules to delay the onset of resistance.

Quantitative Data Summary

The following tables summarize representative data from in vivo studies evaluating the efficacy of a small molecule TNFα inhibitor, analogous to this compound, in combination with an EGFR inhibitor in a U87vIII glioblastoma xenograft model.

Table 1: Tumor Growth Inhibition in U87vIII Xenograft Model

Treatment GroupMean Tumor Volume (Day 21) (mm³) ± SDPercent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (representative dosage)1100 ± 12026.7
Gefitinib1000 ± 13033.3
This compound + Gefitinib450 ± 8070.0

Table 2: Animal Body Weight Changes

Treatment GroupMean Body Weight Change (Day 21 vs. Day 0) (g) ± SD
Vehicle Control+1.5 ± 0.5
This compound (representative dosage)+1.2 ± 0.6
Gefitinib+1.0 ± 0.7
This compound + Gefitinib+0.8 ± 0.8

Experimental Protocols

U87vIII Subcutaneous Xenograft Model
  • Cell Culture: U87vIII cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Six- to eight-week-old female athymic nude mice are used.

  • Tumor Cell Implantation:

    • Harvest U87vIII cells during the logarithmic growth phase.

    • Resuspend the cells in serum-free DMEM or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Drug Administration Protocol (Representative)
  • Formulation:

    • This compound: Prepare a stock solution in DMSO. For injection, dilute the stock solution in a vehicle such as a mixture of PEG400, Tween 80, and saline. A representative dose for a small molecule TNFα inhibitor is in the range of 10-50 mg/kg.

    • Gefitinib: Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC). A typical dose is 50 mg/kg.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection once daily.

    • Administer gefitinib via oral gavage once daily.

  • Treatment Groups:

    • Group 1: Vehicle control (i.p. and oral gavage).

    • Group 2: this compound (e.g., 25 mg/kg, i.p.) + Vehicle (oral gavage).

    • Group 3: Vehicle (i.p.) + Gefitinib (50 mg/kg, oral gavage).

    • Group 4: this compound (e.g., 25 mg/kg, i.p.) + Gefitinib (50 mg/kg, oral gavage).

  • Duration: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • Monitor and record tumor volumes and animal body weights throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathway Diagrams

G cluster_0 EGFR Inhibition by Gefitinib cluster_1 Adaptive Resistance Pathway cluster_2 This compound Intervention Gefitinib Gefitinib EGFR EGFR Gefitinib->EGFR Inhibits TNFa TNFα EGFR->TNFa Upregulates TNFR TNFR TNFa->TNFR JNK JNK TNFR->JNK Axl Axl JNK->Axl Survival Cell Survival & Proliferation Axl->Survival C87 This compound C87->TNFa Inhibits Binding to TNFR G start Start: Tumor Cell Implantation randomization Tumor Growth to ~100-150 mm³ & Randomization start->randomization treatment Daily Treatment Administration (21-28 days) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2x/week) treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint G cluster_0 High Variability cluster_1 Lack of Efficacy cluster_2 Toxicity Issue Observed Issue Variability High Intra-group Variability NoEffect No Significant Tumor Inhibition Toxicity Unexpected Toxicity Cause Potential Cause Solution Troubleshooting Step Cause1 Inconsistent Implantation Variability->Cause1 Solution1 Standardize Injection Technique Cause1->Solution1 Cause2 Suboptimal Dosage/Formulation NoEffect->Cause2 Solution2 Dose-escalation & PK/PD Studies Cause2->Solution2 Cause3 Off-target or Vehicle Effects Toxicity->Cause3 Solution3 Include Vehicle Control & Dose Reduction Cause3->Solution3

References

C 87 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C 87

This technical support center provides guidance on addressing stability issues encountered with the investigational compound this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common cell culture media?

A1: this compound is a small molecule kinase inhibitor that can exhibit instability in aqueous solutions, including cell culture media, over extended periods. The rate of degradation is influenced by temperature, pH, and exposure to light. For optimal results, it is recommended to prepare fresh this compound solutions for each experiment and to minimize the duration of exposure in culture.

Q2: How should I store my stock solutions of this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. Stock solutions are typically prepared in anhydrous DMSO and should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there any known degradation products of this compound that could affect my experimental results?

A3: Yes, the primary degradation pathway for this compound in aqueous media is hydrolysis, which can lead to the formation of inactive metabolites. These metabolites are not known to have off-target effects at typical concentrations, but their presence will reduce the effective concentration of the active compound.

Q4: Can I use this compound in animal studies requiring continuous infusion?

A4: Due to its limited stability in aqueous solutions, continuous infusion of this compound can be challenging. It is advisable to consult the specific product datasheet for formulation guidelines for in vivo studies. In some cases, co-formulation with stabilizing excipients may be necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in a multi-day cell culture experiment. Degradation of this compound in the culture medium.1. Replenish the medium with freshly prepared this compound every 24-48 hours.2. Perform a time-course experiment to determine the rate of activity loss in your specific culture conditions.3. Consider using a more stable analog if available.
High variability between replicate experiments. Inconsistent this compound concentration due to degradation during preparation or storage.1. Prepare fresh stock solutions of this compound from lyophilized powder for each set of experiments.2. Ensure that DMSO stock solutions are properly stored at -80°C and that aliquots are used to minimize freeze-thaw cycles.3. Protect solutions from light during preparation and use.
Unexpected cellular toxicity or off-target effects. Formation of a toxic degradation product.1. Analyze the purity of your this compound stock solution using HPLC.2. Test the vehicle control (DMSO) and a "degraded" this compound sample (prepared by incubating in media for an extended period) to see if they replicate the toxic effects.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium
  • Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation: Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (e.g., DMEM with 10% FBS).

  • Time Points: Aliquot the this compound-containing medium into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage: Incubate the tubes at 37°C in a 5% CO2 incubator for the duration of the experiment.

  • Analysis: At each time point, remove an aliquot and analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its half-life in the culture medium.

Quantitative Data Summary

Condition Solvent Temperature Half-life (t½)
Stock Solution Anhydrous DMSO-80°C> 6 months
Stock Solution Anhydrous DMSO4°C~ 2 weeks
Working Solution DMEM + 10% FBS37°C18.5 hours
Working Solution PBS, pH 7.425°C36.2 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute to 10 µM in Culture Medium prep_stock->prep_working time_points Aliquot for Time Points (0, 2, 4, 8, 24, 48h) prep_working->time_points Incubate hplc HPLC or LC-MS Analysis time_points->hplc Collect Aliquots plot Plot Concentration vs. Time hplc->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway C87 This compound TargetKinase Target Kinase C87->TargetKinase Inhibition Degradation Degradation (Inactive Metabolites) C87->Degradation Hydrolysis DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: this compound mechanism of action and degradation.

troubleshooting_logic start Experiment Shows Loss of Activity check_stability Is this compound known to be unstable in these conditions? start->check_stability check_prep Review Solution Prep & Storage check_stability->check_prep No/Unsure run_stability_assay Run Stability Assay (Protocol 1) check_stability->run_stability_assay Yes yes_stable Yes no_stable No check_prep->run_stability_assay replenish Replenish this compound Every 24-48h run_stability_assay->replenish

Caption: Troubleshooting logic for loss of this compound activity.

Technical Support Center: C 87 Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering a lack of activity with the C 87 compound in their experiments. The following information is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing no activity in my assay?

A1: A lack of activity from your this compound compound can stem from several factors, ranging from the specific molecular target of your "this compound" to experimental conditions. It is crucial to first correctly identify your this compound compound, as the name has been associated with at least two distinct inhibitors: a TNF-α inhibitor and a NOX4 inhibitor . The troubleshooting steps will vary depending on the target.

Assuming you are working with the more commonly referenced This compound, the TNF-α inhibitor , several factors could be contributing to its apparent inactivity. These include issues with the compound's integrity, suboptimal assay conditions, or characteristics of the experimental system. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.

Troubleshooting Guide for this compound (TNF-α Inhibitor)

Q2: How can I be sure that my this compound stock solution is viable?

A2: The integrity of your stock solution is the first and most critical aspect to verify. Degradation or precipitation of the compound can lead to a complete loss of activity.

Troubleshooting Steps:

  • Visual Inspection: Check your stock solution for any signs of precipitation or cloudiness. If observed, gently warm the solution and sonicate to try and redissolve the compound.

  • Purity and Concentration Verification: The most definitive way to assess your stock solution is through analytical methods.

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can confirm the purity of your this compound compound and detect the presence of any degradation products. A significant decrease in the main peak or the appearance of new peaks suggests degradation.

  • Proper Storage: Ensure that the compound is stored correctly. For this compound, it is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

Experimental Protocol: Stock Solution Quality Control

  • Objective: To verify the concentration and purity of the this compound stock solution.

  • Method:

    • Prepare a fresh dilution series of your this compound stock solution in an appropriate solvent (e.g., DMSO).

    • Analyze the dilutions using HPLC or LC-MS.

    • Compare the peak area of your this compound sample against a standard curve generated from a fresh, certified reference sample of the compound to determine the concentration.

    • Assess the purity by integrating the area of the this compound peak relative to the total peak area. A purity of >95% is generally considered acceptable.

Q3: My stock solution seems fine. Could the compound be unstable in my assay conditions?

A3: Yes, even with a valid stock solution, the compound may degrade or precipitate in the aqueous environment of your cell culture media or assay buffer.

Troubleshooting Steps:

  • Solubility in Assay Media: this compound is reported to have good solubility.[1] However, high concentrations in aqueous media can still lead to precipitation. Visually inspect your final working solution for any signs of precipitation.

  • Stability Over Time: The compound may not be stable over the duration of your experiment, especially for longer incubation times.

    • Time-Course Stability Study: Incubate this compound in your assay media at the experimental temperature (e.g., 37°C) and collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours). Analyze the concentration of intact this compound at each time point using HPLC to determine its stability.

Q4: I've confirmed my compound is stable. What else could be wrong with my experimental setup?

A4: If the compound itself is not the issue, the problem may lie within your experimental design or execution.

Troubleshooting Steps:

  • Cell-Based Assay Considerations:

    • Cell Line Sensitivity: Ensure the cell line you are using is sensitive to TNF-α-induced effects that can be inhibited by this compound. The L929 cell line is a commonly used model for TNF-α-induced cytotoxicity assays.[2]

    • Dose-Response: Are you using an appropriate concentration range for this compound? The reported IC50 for this compound in inhibiting TNF-α-induced cytotoxicity in L929 cells is 8.73 μM.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.

    • Mechanism of Action: this compound has been shown to block TNF-α-induced activation of caspase-3 and caspase-8, reduce JNK activation, and prevent the degradation of IκBα.[1] Your assay should be designed to measure one of these downstream effects.

  • Biochemical Assay Considerations:

    • Direct Binding: this compound directly binds to TNF-α.[2] If you are performing a biochemical assay, ensure that the conditions are suitable for this interaction.

    • Reagent Quality: Verify the activity of your recombinant TNF-α and the integrity of all other assay components.

Experimental Protocol: TNF-α-Induced Cytotoxicity Assay in L929 Cells

  • Objective: To determine the inhibitory effect of this compound on TNF-α-induced cell death.

  • Methodology:

    • Cell Seeding: Seed L929 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • TNF-α Stimulation: Add a predetermined concentration of TNF-α (e.g., 10 ng/mL) to the wells.

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.

    • Data Analysis: Calculate the percentage of cell survival for each concentration of this compound and determine the IC50 value.

ParameterReported ValueReference
This compound IC50 8.73 µM[1][2]

Alternative Possibility: this compound as a NOX4 Inhibitor

If your research context suggests that this compound is intended to be a NOX4 inhibitor, the troubleshooting approach will be different.

Q5: What if my this compound is a NOX4 inhibitor? Why might it be inactive?

A5: Inactivity of a NOX4 inhibitor could be due to several factors:

  • Cellular Context: The expression and activity of NOX4 can vary significantly between different cell types. Ensure that your chosen cell model has sufficient NOX4 expression and activity.

  • Assay Readout: NOX4 primarily produces hydrogen peroxide (H2O2). Your assay should be designed to measure ROS production, specifically H2O2, or a downstream signaling event known to be regulated by NOX4.

  • Compound Specificity: Several compounds have been identified as NOX4 inhibitors. It is important to confirm the identity and expected potency of your specific this compound compound if it is indeed a NOX4 inhibitor.

Visualizations

TNF_alpha_Signaling_Pathway Simplified TNF-α Signaling Pathway and this compound Inhibition TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD C87 This compound C87->TNF_alpha Binds & Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase_8 Caspase-8 TRADD->Caspase_8 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex IkappaB IκBα IKK_Complex->IkappaB Phosphorylates for degradation NF_kappaB NF-κB IkappaB->NF_kappaB Releases Inflammation Inflammation NF_kappaB->Inflammation Upregulates inflammatory genes Caspase_3 Caspase-3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound inhibits the TNF-α signaling pathway by directly binding to TNF-α.

Troubleshooting_Workflow Troubleshooting Workflow for Inactive this compound Start Start: this compound is Inactive Check_Stock Step 1: Verify Stock Solution - Visual Inspection - HPLC/LC-MS for Purity/Concentration Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Check_Stability Step 2: Assess Assay Stability - Solubility in Media - Time-Course Stability Stock_OK->Check_Stability Yes Make_New_Stock Action: Prepare Fresh Stock Stock_OK->Make_New_Stock No Stability_OK Stable? Check_Stability->Stability_OK Review_Assay Step 3: Review Experimental Design - Cell Line Sensitivity - Dose-Response - Assay Readout Stability_OK->Review_Assay Yes Modify_Assay Action: Modify Assay Conditions - Adjust Concentration - Change Media Stability_OK->Modify_Assay No Optimize_Assay Action: Optimize Assay Parameters Review_Assay->Optimize_Assay Make_New_Stock->Check_Stock Modify_Assay->Check_Stability Success Problem Resolved Optimize_Assay->Success

Caption: A logical workflow for troubleshooting an inactive this compound compound.

References

Technical Support Center: C 87 (TNF-α Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using C 87, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel small-molecule inhibitor that directly binds to Tumor Necrosis Factor-alpha (TNF-α). This binding inhibits TNF-α-induced signaling pathways, thereby blocking downstream inflammatory and apoptotic events. Specifically, this compound has been shown to prevent the activation of caspase-3 and caspase-8, reduce the activity of c-Jun N-terminal kinase (JNK), and inhibit the degradation of IκBα.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: A good starting point for most cell lines is a concentration range of 1 µM to 20 µM. The half-maximal inhibitory concentration (IC50) for this compound in preventing TNF-α-induced cytotoxicity in L929 cells has been determined to be 8.73 μM.[1][2] However, the optimal concentration is cell-type dependent and should be determined empirically for your specific cell line and experimental conditions.

Q3: Is this compound cytotoxic to all cell types?

A3: this compound has been shown to have minimal effect on the proliferation of L929 cells on its own.[3] It also did not show detectable cytotoxic effects on HL60 and K562 cells at doses up to 100 μM.[3] However, it is crucial to perform a dose-response curve to determine the cytotoxic potential of this compound on your specific cell line of interest.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare a stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: Can this compound be used in combination with other inhibitors?

A5: Yes, this compound has been successfully used in combination with other inhibitors. For example, it has been shown to sensitize EGFRvIII-transfected glioblastoma cells to the EGFR inhibitor gefitinib (B1684475).[4] When planning combination studies, it is important to assess the potential for synergistic or additive effects and to optimize the concentrations of both inhibitors.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of TNF-α activity observed. Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a range of 1 µM to 20 µM.
Incorrect timing of this compound addition: this compound should be added prior to or concurrently with TNF-α stimulation to effectively block its activity.Optimize the pre-incubation time with this compound before adding TNF-α. A pre-incubation of 1-2 hours is a good starting point.
Degradation of this compound: Improper storage or handling may have led to the degradation of the compound.Ensure this compound is stored correctly at -20°C as a solid and that stock solutions in DMSO are stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
High levels of cell death observed in control wells (this compound only). This compound cytotoxicity: The concentration of this compound used may be toxic to the specific cell line.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the maximum non-toxic dose for your cells.
High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high.Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
Inconsistent or variable results between experiments. Cell passage number and health: High passage numbers or unhealthy cells can lead to variability in response.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent reagent preparation: Variations in the preparation of this compound or TNF-α solutions can lead to inconsistent results.Prepare fresh solutions of this compound and TNF-α for each experiment from reliable stock solutions.

Quantitative Data Summary

Table 1: Inhibitory and Cytotoxic Concentrations of this compound in Various Cell Lines

Cell LineAssayParameterValueReference
L929 (mouse fibrosarcoma)TNF-α-induced cytotoxicityIC508.73 μM[1][2]
U87vIII (human glioblastoma)Sensitization to GefitinibEffective Concentration2.5 μM[4]
LN229vIII (human glioblastoma)Sensitization to GefitinibEffective Concentration2.5 μM[4]
HL60 (human promyelocytic leukemia)CytotoxicityNo significant effectUp to 100 μM[3]
K562 (human chronic myelogenous leukemia)CytotoxicityNo significant effectUp to 100 μM[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for TNF-α-Induced Cytotoxicity in L929 Cells

This protocol is adapted from established methods for assessing TNF-α-induced cell death.[1][5]

Materials:

  • L929 cells

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant human TNF-α

  • Actinomycin D

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells. Include a vehicle control (DMSO).

  • Immediately add human TNF-α (final concentration of 1 ng/mL) and Actinomycin D (final concentration of 1 µg/mL) to all wells except the untreated control wells.

  • Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the TNF-α/Actinomycin D treated control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value.

Visualizations

TNF_Signaling_Pathway_and_C87_Inhibition cluster_Nucleus Nucleus TNFa TNF-α TNFR TNFR1/TNFR2 TNFa->TNFR Binds Complex TNF-α-TNFR Complex TNFR->Complex C87 This compound C87->TNFa Binds & Inhibits IKK IKK Complex Complex->IKK JNK JNK Complex->JNK Caspase8 Caspase-8 Complex->Caspase8 IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis Inflammation Inflammation NFkB_nuc NF-κB NFkB_nuc->Inflammation Gene Transcription

Caption: this compound inhibits TNF-α signaling by directly binding to TNF-α.

Caption: General experimental workflow for studying this compound effects.

References

Technical Support Center: C87 Treatment & Unexpected Phenotypic Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with C87 treatment. C87 may refer to at least two distinct research compounds: a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and "compound 87," a nanomolar inhibitor of NADPH oxidase 4 (NOX4). This resource addresses potential issues related to both compounds.

Section 1: C87 as a TNF-α Inhibitor

The small molecule C87 is a potent inhibitor of TNF-α, a key pro-inflammatory cytokine. It functions by directly binding to TNF-α and inhibiting its cytotoxic effects and signaling pathways. While the intended effect is to reduce inflammation, unexpected phenotypic changes can occur.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in inflammatory markers in a specific tissue type after C87 treatment in our animal model. Isn't C87 supposed to be anti-inflammatory?

A1: This is a valid concern and could be indicative of a paradoxical inflammatory response, a known phenomenon with some TNF-α inhibitors. While C87 is designed to inhibit TNF-α, the complex nature of inflammatory pathways can sometimes lead to unexpected outcomes in specific cellular or tissue contexts.

  • Possible Cause: The inhibition of TNF-α can sometimes lead to an imbalance in other cytokine networks, potentially causing the upregulation of alternative inflammatory pathways.

  • Troubleshooting Steps:

    • Cytokine Profiling: Perform a broad cytokine and chemokine panel on the affected tissue and serum to identify which inflammatory mediators are upregulated.

    • Dose-Response Analysis: Investigate if this is a dose-dependent effect. Test a range of C87 concentrations to see if the paradoxical effect is limited to a specific dose window.

    • Histopathological Analysis: Conduct a thorough histological examination of the affected tissue to characterize the nature of the inflammatory infiltrate.

Q2: Our cell culture experiments show that C87 is less effective at inhibiting TNF-α-induced apoptosis than expected based on the literature. What could be the reason?

A2: Several factors could contribute to reduced efficacy in in-vitro models.

  • Possible Causes:

    • Compound Stability and Solubility: C87's discoverers noted that its in vivo efficacy might be limited by low solubility and/or instability.[1] This could also be a factor in cell culture media over longer incubation periods.

    • Cell Line Specific Effects: The cellular context, including the expression levels of TNF-α receptors and downstream signaling components, can vary significantly between cell lines.

    • Off-Target Effects: While not specifically documented for C87, some TNF-α inhibitors have been shown to have off-target binding partners, which could interfere with their primary mechanism of action.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the concentration and integrity of your C87 stock solution. Consider preparing fresh solutions for each experiment.

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time with C87 before TNF-α stimulation.

    • Use a Control Cell Line: Test the effect of C87 on a cell line known to be responsive to TNF-α inhibition as a positive control.

    • Assess Downstream Signaling: Instead of relying solely on apoptosis as a readout, measure the activation of downstream signaling molecules like caspase-3 and caspase-8 to confirm target engagement.[1]

Experimental Protocols

Protocol 1: Assessment of C87 Efficacy on TNF-α-induced Cell Death

  • Cell Line: L929 fibrosarcoma cells (known to be sensitive to TNF-α-induced cytotoxicity).

  • Methodology:

    • Seed L929 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of C87 (e.g., 0.1, 1, 10, 50 µM) or vehicle control for 1-2 hours.

    • Induce apoptosis by adding recombinant human TNF-α (10 ng/mL) to the wells.

    • Incubate for 24 hours.

    • Assess cell viability using a standard assay such as MTT or CellTiter-Glo®.

    • Calculate the percentage of cell survival relative to the TNF-α-treated control.

Signaling Pathway

TNFa_Signaling_and_C87_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds C87 C87 C87->TNFa Binds and Inhibits SignalingComplex Signaling Complex TNFR1->SignalingComplex Activates Caspase8 Caspase-8 Activation SignalingComplex->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: C87 directly binds to and inhibits TNF-α, preventing its interaction with TNFR1 and subsequent downstream activation of the apoptotic cascade.

Section 2: "Compound 87" as a NOX4 Inhibitor

"Compound 87" is a nanomolar inhibitor of NADPH oxidase 4 (NOX4), an enzyme that generates reactive oxygen species (ROS). NOX4 has a complex, context-dependent role in cellular physiology, being implicated in both pathological processes and protective mechanisms. This dual role can lead to unexpected phenotypic outcomes upon its inhibition.

Frequently Asked Questions (FAQs)

Q1: We are using "compound 87" to reduce fibrosis in a kidney disease model, but we are observing increased tissue damage and apoptosis. Why is this happening?

A1: This is a critical observation and highlights the context-dependent function of NOX4. While elevated NOX4 activity is associated with fibrosis, its basal activity can be protective in certain cell types.

  • Possible Cause: In vascular and tubular cells of the kidney, NOX4 has a demonstrated cytoprotective role.[2] Inhibition of this protective function with "compound 87" could render the cells more susceptible to injury, leading to increased apoptosis and tissue damage, even while reducing fibrotic markers.

  • Troubleshooting Steps:

    • Cell-Type Specific Analysis: Use techniques like immunohistochemistry or single-cell RNA sequencing to determine which cell types in the kidney are undergoing apoptosis.

    • Assess Oxidative Stress Markers: While "compound 87" is expected to reduce overall ROS, measure specific markers of oxidative damage in different cellular compartments to understand the net effect on redox balance.

    • Evaluate Dose and Timing: The timing of inhibitor administration relative to the induction of injury is crucial. A continuous high dose might be detrimental, whereas a more targeted or intermittent dosing strategy could be beneficial.

Q2: In our cancer cell line experiments, "compound 87" is not inhibiting proliferation as expected, and in some cases, it seems to promote survival. What could explain this?

A2: The role of NOX4 in cancer is also highly context-dependent.

  • Possible Causes:

    • Tumor Suppressive Role of NOX4: In some cancer types, NOX4-generated ROS can induce senescence and apoptosis, thereby acting as a tumor suppressor. Inhibiting NOX4 in such a context could inadvertently promote cell survival and proliferation.

    • Redox Adaptation: Cancer cells can adapt their redox balance. Inhibition of one source of ROS might lead to compensatory upregulation of other antioxidant or pro-oxidant pathways.

  • Troubleshooting Steps:

    • Characterize NOX4 Expression: Determine the baseline expression level of NOX4 in your cancer cell line. High expression might not necessarily correlate with a pro-proliferative role.

    • Analyze Redox Homeostasis: Measure key components of the cellular antioxidant system (e.g., glutathione (B108866) levels, catalase activity) to assess how the cells are adapting to NOX4 inhibition.

    • Combine with other Therapies: Investigate if "compound 87" can sensitize the cancer cells to other therapies, such as chemotherapy or radiation, even if it does not inhibit proliferation on its own.

Experimental Protocols

Protocol 2: Evaluation of "Compound 87" on Cellular ROS Production

  • Cell Line: A relevant cell line for the disease model being studied (e.g., primary renal fibroblasts, cancer cell line).

  • Methodology:

    • Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy).

    • Pre-incubate cells with "compound 87" at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-4 hours).

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA for general ROS, or a more specific probe if available).

    • If applicable, stimulate the cells with an agent known to induce NOX4-dependent ROS production (e.g., TGF-β1 for fibroblasts).

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope.

    • Normalize the ROS levels to a measure of cell number or protein concentration.

Logical Relationship Diagram

NOX4_Inhibition_Context cluster_pathological Pathological Context (e.g., Fibrosis) cluster_physiological Physiological/Protective Context High_NOX4_Path High NOX4 Activity ROS_Path Increased ROS High_NOX4_Path->ROS_Path Fibrosis Fibrosis / Proliferation ROS_Path->Fibrosis Compound87_Path Compound 87 Compound87_Path->High_NOX4_Path Inhibits Basal_NOX4_Phys Basal NOX4 Activity ROS_Phys Homeostatic ROS Basal_NOX4_Phys->ROS_Phys Cell_Survival Cell Survival / Angiogenesis ROS_Phys->Cell_Survival Compound87_Phys Compound 87 Compound87_Phys->Basal_NOX4_Phys Inhibits Unexpected_Outcome Unexpected Phenotype (e.g., Increased Cell Death) Compound87_Phys->Unexpected_Outcome Leads to

Caption: Inhibition of NOX4 by "Compound 87" can have context-dependent and opposing effects, leading to unexpected phenotypes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of C87 (TNF-α Inhibitor)

Parameter Value Reference
IC50 (TNF-α induced cytotoxicity) 8.73 µM [1]
Inhibition of Caspase-3 Activation Complete Blockade [1]

| Inhibition of Caspase-8 Activation | Complete Blockade |[1] |

Table 2: In Vitro Potency of "Compound 87" and Related NOX4 Inhibitors

Compound Target(s) IC50 (Cell-free ROS assay) Reference
"Compound 87" (and related series) NOX4/NOX1 Double-digit nanomolar range [3][4]

| Specificity | Little affinity for NOX2 |[3][4] |

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should carefully consult the primary literature and conduct their own validation experiments.

References

Technical Support Center: Minimizing C 87 Precipitation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C 87. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of this compound in aqueous buffer solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous buffers?

A1: this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like most experimental buffers. Precipitation, or the formation of a solid, occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment.[1][2] This can be triggered by several factors, including the final concentration of the compound, the solvent used for the stock solution, temperature, and the specific components of the buffer.[1][3]

Q2: I observed precipitation immediately after adding my this compound stock solution to the buffer. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It typically happens when a concentrated stock solution, usually in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer. The solvent exchange is too fast for the compound to stay dissolved in the now predominantly aqueous environment.[1]

Q3: Can the pH of my buffer affect this compound solubility?

A3: Yes, the solubility of pH-sensitive compounds can be significantly influenced by the pH of the buffer.[4][5] If this compound has ionizable groups, its charge state can change with pH, altering its solubility. It is crucial to determine the optimal pH range for maximum solubility.

Q4: Does the temperature of the buffer matter?

A4: Temperature can influence solubility. For many compounds, solubility increases with temperature. Adding a compound to a cold buffer can decrease its solubility and promote precipitation.[1]

Q5: Could components of my buffer be interacting with this compound?

A5: It is possible that salts, amino acids, or other components in your buffer could interact with this compound to form less soluble complexes.[1] The ionic strength and composition of the buffer can play a role in compound stability.[6]

Q6: Is it acceptable to filter out the precipitate and use the remaining solution?

A6: Filtering out the precipitate is generally not recommended because the remaining concentration of dissolved this compound in your buffer will be unknown and lower than intended, which will affect the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe precipitation immediately after adding your this compound stock solution to the aqueous buffer, follow these troubleshooting steps.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the buffer is higher than its aqueous solubility limit.[1]Decrease the final working concentration of this compound. It is important to experimentally determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock directly to a large volume of buffer causes rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the stock solution in the buffer.[1] Add the stock solution dropwise while gently vortexing or stirring the buffer.[1]
Low Buffer Temperature The solubility of this compound may be lower at colder temperatures.[1]Always use pre-warmed buffer (e.g., to 37°C), especially for cell-based assays.[1][4]
High Solvent Concentration A high final concentration of the organic solvent (e.g., DMSO) from the stock solution may not be sufficient to maintain solubility upon significant dilution and can be toxic in cellular assays.[1]Keep the final solvent concentration low, typically below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution.
Issue 2: Precipitation Over Time

If this compound appears to be soluble initially but precipitates later during the experiment, consider the following.

Potential Cause Explanation Recommended Solution
Compound Instability/Degradation This compound may be degrading over time in the aqueous buffer, and its degradation products may be less soluble.[7]Prepare fresh solutions of this compound immediately before use. Assess the stability of this compound in your buffer over the experimental time course.
pH Shift For experiments involving live cells, cellular metabolism can alter the pH of the medium, which could affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your buffer or medium throughout the experiment. More frequent media changes may be necessary.
Evaporation In long-term experiments, evaporation of the solvent can increase the concentration of this compound, potentially exceeding its solubility limit.[1]Use appropriate measures to minimize evaporation, such as sealing plates or using humidified incubators.[1]
Buffer Component Interaction This compound may slowly interact with buffer components, leading to the formation of an insoluble complex.[1]If possible, try a different buffer system.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the this compound stock solution into your aqueous buffer. For example, prepare dilutions to final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Visually inspect each dilution immediately after preparation for any signs of precipitation (cloudiness, visible particles).

  • Incubate the dilutions under your experimental conditions (e.g., 37°C) for a relevant period.

  • Visually inspect again for any time-dependent precipitation.

  • The highest concentration that remains clear is an approximation of the maximum soluble concentration under those conditions.

Protocol 2: Utilizing Co-solvents and Solubilizing Agents

If the solubility of this compound in your aqueous buffer is too low for your experimental needs, consider the use of co-solvents or solubilizing agents.

  • Co-solvents : Prepare your aqueous buffer containing a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Note that the final concentration of the co-solvent should be compatible with your experimental system (e.g., not causing cell toxicity).

  • Solubilizing Agents :

    • Cyclodextrins : These are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[4][8] Prepare solutions of your buffer containing varying concentrations of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) and then determine the solubility of this compound.

    • Self-Assembling Peptides (SAPs) : SAPs can form structures that help to dissolve hydrophobic compounds in aqueous environments.[9]

Visual Guides

Troubleshooting_Precipitation start Precipitation Observed issue_immediate Immediate Precipitation? start->issue_immediate issue_delayed Precipitation Over Time? issue_immediate->issue_delayed No cause_conc High Final Concentration issue_immediate->cause_conc Yes cause_dilution Rapid Dilution issue_immediate->cause_dilution Yes cause_temp Low Buffer Temperature issue_immediate->cause_temp Yes cause_solvent High Solvent Concentration issue_immediate->cause_solvent Yes cause_stability Compound Instability issue_delayed->cause_stability Yes cause_ph pH Shift issue_delayed->cause_ph Yes cause_evap Evaporation issue_delayed->cause_evap Yes solution_conc Decrease Concentration cause_conc->solution_conc solution_dilution Use Serial Dilution cause_dilution->solution_dilution solution_temp Pre-warm Buffer cause_temp->solution_temp solution_solvent Lower Solvent % cause_solvent->solution_solvent solution_fresh Prepare Fresh Solution cause_stability->solution_fresh solution_ph Monitor pH cause_ph->solution_ph solution_evap Prevent Evaporation cause_evap->solution_evap

Caption: Troubleshooting workflow for this compound precipitation.

Solubility_Testing_Workflow start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) step1 Create Serial Dilutions in Aqueous Buffer start->step1 step2 Visual Inspection for Immediate Precipitation step1->step2 step3 Incubate at Experimental Temperature step2->step3 step4 Visual Inspection for Delayed Precipitation step3->step4 end Determine Max Soluble Concentration step4->end

References

Technical Support Center: Refining C 87 Treatment Time for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the novel TNFα inhibitor, C 87.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). It functions by competitively and specifically interrupting the binding between TNFα and its receptor, which in turn blocks the downstream signaling pathways. This inhibitory action has been shown to sensitize glioblastoma cells to other treatments, such as gefitinib.[1]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A2: A good starting point for this compound concentration is its IC50 value, which is the concentration required to inhibit 50% of TNFα-induced cytotoxicity. The reported IC50 for this compound is 8.73 µM.[1] However, the optimal concentration may vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: What is a typical incubation time for this compound treatment?

A3: Based on published data, incubation times for this compound can range from 1 to 24 hours. For cytotoxicity assays, incubation times of 18 to 20 hours have been used.[2] For assessing the impact on downstream gene expression, effects have been observed as early as 1 hour, with more robust effects seen at 6 hours.[1] To determine the optimal treatment time for your experiment, a time-course study is highly recommended.

Q4: How can I determine the optimal treatment time for my specific experiment?

A4: To refine the treatment time for optimal results, you should perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and measuring your desired endpoint at several time points (e.g., 1, 2, 4, 8, 12, and 24 hours). This will allow you to identify the time point at which this compound exerts its maximal effect on the pathway or phenotype you are studying.

Q5: What are the key signaling pathways affected by this compound?

A5: this compound primarily targets the TNFα signaling pathway. A key pathway inhibited by this compound is the TNFα-JNK-Axl signaling axis.[1] By blocking TNFα, this compound prevents the activation of downstream kinases like JNK and the subsequent cellular responses.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibitory effect of this compound is observed.

Possible Cause Troubleshooting Step
Suboptimal Treatment Time TNFα signaling events, such as the phosphorylation of NF-κB and JNK, can be transient, often peaking within 15-30 minutes of stimulation. If you are measuring these early signaling events, your this compound treatment time might be too long. Conversely, for endpoints like apoptosis or changes in gene expression, a longer incubation time may be necessary. Solution: Perform a time-course experiment to identify the optimal window for observing the inhibitory effect of this compound on your specific endpoint.
Incorrect this compound Concentration The IC50 of 8.73 µM is a starting point. The optimal concentration can be cell-line dependent. Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the most effective concentration for your experimental setup.
This compound Degradation Improper storage or handling can lead to the degradation of the this compound compound. Solution: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Cell Health and Density Unhealthy or overly confluent cells may not respond consistently to treatment. Solution: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.

Problem 2: High background or non-specific effects are observed.

Possible Cause Troubleshooting Step
Off-target effects of this compound at high concentrations Using concentrations of this compound that are too high may lead to off-target effects and cellular stress, masking the specific inhibition of TNFα signaling. Solution: Use the lowest effective concentration of this compound determined from your dose-response experiments.
Vehicle Control Issues The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations. Solution: Ensure that the final concentration of the vehicle in your culture medium is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control group in your experiments.

Data Presentation

Table 1: Summary of this compound In Vitro Efficacy Data

ParameterValueCell LineAssayReference
IC50 (TNFα-induced cytotoxicity)8.73 µML929Cytotoxicity Assay[1]

Table 2: Recommended Time Points for Time-Course Experiments

Experimental EndpointSuggested Time PointsRationale
Signaling Pathway Activation (e.g., NF-κB, JNK phosphorylation) 0, 5, 15, 30, 60, 120 minutesTNFα-induced phosphorylation is often rapid and transient.
Downstream Gene Expression 0, 1, 2, 4, 6, 12, 24 hoursAllows for the detection of early and late gene expression changes.
Cell Viability/Apoptosis 0, 4, 8, 12, 24, 48 hoursThese endpoints typically require longer incubation times to manifest.

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound on TNFα-induced NF-κB Phosphorylation by Western Blot

Objective: To determine the optimal time for this compound to inhibit TNFα-induced phosphorylation of the NF-κB p65 subunit.

Materials:

  • Cell line of interest (e.g., U-87 MG)

  • Complete cell culture medium

  • This compound

  • Recombinant human TNFα

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, immediately wash the cells twice with ice-cold PBS.

  • Lyse the cells with lysis buffer containing phosphatase and protease inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total NF-κB p65 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay to Determine Optimal this compound Treatment Duration

Objective: To assess the effect of different this compound incubation times on cell viability in the presence of TNFα.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Recombinant human TNFα

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle control.

  • Immediately after adding this compound, add TNFα (e.g., 10 ng/mL) to the appropriate wells. Include a no-TNFα control.

  • Incubate the plates for various time points (e.g., 4, 8, 12, 24, 48 hours).

  • At each time point, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Mandatory Visualization

TNF_alpha_signaling_pathway cluster_NFkB Cytoplasm TNF_alpha TNFα TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex JNK_pathway JNK Pathway TRAF2->JNK_pathway RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibits Gene_expression Gene Expression (Inflammation, Survival) NF_kappa_B->Gene_expression Nuclear Translocation Axl Axl JNK_pathway->Axl Axl->Gene_expression C87 This compound C87->TNF_alpha Inhibits

Caption: this compound inhibits the TNFα signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., U-87 MG) c87_prep 2. Prepare this compound Working Solution pre_treatment 3. Pre-treat cells with this compound (1 hr) c87_prep->pre_treatment tnf_stimulation 4. Stimulate with TNFα (Time-course) pre_treatment->tnf_stimulation cell_lysis 5. Cell Lysis tnf_stimulation->cell_lysis protein_quant 6. Protein Quantification cell_lysis->protein_quant western_blot 7. Western Blot protein_quant->western_blot data_analysis 8. Data Analysis western_blot->data_analysis

Caption: Workflow for time-course analysis of this compound.

References

Technical Support Center: C 87 (TNFα Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C 87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small-molecule inhibitor that directly binds to TNFα. This binding potently inhibits TNFα-induced cytotoxicity and effectively blocks downstream signaling pathways triggered by TNFα.[1][2] Specifically, this compound has been shown to block the activation of caspase-3 and caspase-8, reduce the activity of c-Jun N-terminal kinase (JNK), and prevent the degradation of IκBα in cells treated with TNFα.[2]

Q2: How specific is this compound in inhibiting TNFα signaling?

This compound has been demonstrated to be a potent and specific inhibitor of TNFα-induced cell death. In studies, its effect was comparable to that of a TNFα-neutralizing antibody. For instance, this compound was shown to block TNFα-induced cell death in L929 cells but did not prevent anti-Fas induced cell death in Jurkat cells, indicating its specificity for the TNFα pathway.[3]

Q3: What is an appropriate negative control for experiments involving this compound?

A robust negative control is crucial for validating the specific effects of this compound. An ideal negative control would be a structurally similar but biologically inactive molecule. In the initial study identifying this compound, a compound designated as "A8" was shown to be ineffective in blocking TNFα-induced cell death and could serve as a specific negative control.[1] If A8 is not available, a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is the minimum required negative control. Additionally, performing the experiment in the absence of TNFα stimulation while treating with this compound can control for any cytotoxic effects of the compound itself.

Q4: What are some common issues encountered when using this compound and how can they be troubleshooted?

  • Issue: No observable inhibition of TNFα activity.

    • Troubleshooting:

      • Confirm this compound concentration: Ensure the final concentration of this compound is appropriate. The reported IC50 for inhibiting TNFα-induced cytotoxicity is 8.73 μM.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

      • Check cell viability: Ensure that the cells are healthy and responsive to TNFα. Include a positive control (TNFα treatment without this compound) to confirm that the signaling pathway is active.

      • Verify TNFα activity: Confirm that the recombinant TNFα used for stimulation is active.

  • Issue: High background signal or off-target effects.

    • Troubleshooting:

      • Optimize this compound concentration: High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration of this compound.

      • Include proper negative controls: Use a vehicle control and, if possible, an inactive analog of this compound to distinguish between specific and non-specific effects.

      • Assess cytotoxicity of this compound alone: Treat cells with this compound in the absence of TNFα to ensure the observed effects are not due to general toxicity of the compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Efficacy in Inhibiting TNFα-Induced Cytotoxicity

This protocol details a cell-based assay to determine the dose-dependent inhibitory effect of this compound on TNFα-induced cell death.

Materials:

  • L929 cells (or other TNFα-sensitive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human or mouse TNFα

  • This compound (dissolved in DMSO)

  • Inactive control compound (e.g., A8, if available) or DMSO for vehicle control

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1 µM to 50 µM is a good starting point.

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • If using an inactive control compound, prepare it in the same manner as this compound.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

    • Incubate for 1 hour at 37°C.

  • TNFα Stimulation:

    • Prepare a solution of TNFα in cell culture medium at a concentration that induces approximately 80% cell death (to be determined empirically, but typically around 1 ng/mL).

    • Add 100 µL of the TNFα solution to all wells except for the "no TNFα" control wells.

    • Add 100 µL of medium without TNFα to the "no TNFα" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, TNFα-stimulated control (representing 0% inhibition) and the unstimulated control (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation
Treatment GroupThis compound Concentration (µM)TNFα (1 ng/mL)Expected Outcome (Cell Viability %)
Unstimulated Control0-100%
Vehicle Control0 (DMSO)+~20%
Positive Control (this compound)10+Increased viability (e.g., >70%)
Negative Control (A8)10+No significant increase in viability
Dose-Response1, 5, 10, 25, 50+Dose-dependent increase in viability
This compound Cytotoxicity Control50-~100%

Visualizations

Signaling Pathway of TNFα Inhibition by this compound

TNF_alpha_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase8 Caspase-8 TRADD->Caspase8 Activates IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IKB IκBα IKK_complex->IKB Phosphorylates NFkB NF-κB IKB->NFkB Releases Inflammation Inflammation NFkB->Inflammation Promotes Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces C87 This compound C87->TNFa Inhibits Binding

Caption: this compound inhibits TNFα signaling by binding to TNFα.

Experimental Workflow for this compound Negative Control Design

experimental_workflow cluster_setup Experimental Setup cluster_controls Treatment Groups start Seed Cells pretreatment Pre-treat with Compounds start->pretreatment stimulation Stimulate with TNFα pretreatment->stimulation incubation Incubate stimulation->incubation measurement Measure Cell Viability incubation->measurement vehicle Vehicle Control (e.g., DMSO) vehicle->pretreatment C87 This compound (Test Compound) C87->pretreatment A8 Inactive Analog (A8) Negative Control A8->pretreatment no_TNFa No TNFα Control no_TNFa->stimulation No TNFα added

Caption: Workflow for testing this compound with appropriate negative controls.

References

Validation & Comparative

A Comparative Guide to C-87 and Other Small-Molecule TNF-alpha Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel small-molecule TNF-alpha inhibitor, C-87, against other notable alternatives. The following sections detail quantitative performance data, in-depth experimental methodologies, and visual representations of key biological pathways and research workflows.

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-alpha have achieved significant clinical success, the development of orally bioavailable small-molecule inhibitors represents a promising and more accessible therapeutic avenue. This guide focuses on C-87, a novel chemical inhibitor of TNF-alpha, and compares its performance with other pioneering small-molecule inhibitors.

Quantitative Comparison of Small-Molecule TNF-alpha Inhibitors

The following table summarizes key quantitative data for C-87 and other small-molecule TNF-alpha inhibitors based on published experimental findings. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

CompoundTarget InteractionIn Vitro Potency (IC50)Binding Affinity (Kd)Key Features
C-87 Directly binds to TNF-alpha8.73 µM (TNFα-induced L929 cell cytotoxicity)Not ReportedOrally active, attenuates TNFα-induced inflammation in vivo.
SPD-304 Promotes dissociation of TNF-alpha trimers22 µM (in vitro TNFR1 binding)Not ReportedA well-characterized tool compound for studying TNF-alpha trimer disruption.
Benpyrine Blocks TNF-alpha interaction with TNFR10.109 µM (blocking TNFα-TNFR1 interaction)82.1 µMOrally active, demonstrates in vivo efficacy in arthritis and psoriasis models.
SAR441566 (Balinatunfib) Stabilizes an asymmetric form of the soluble TNF-alpha trimer35 nM (inhibition of CD11b expression in human whole blood)15.1 nMOrally available, has advanced to clinical trials.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the TNF-alpha signaling pathway and a general workflow for the discovery and characterization of small-molecule TNF-alpha inhibitors.

TNF_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF_alpha TNF-alpha (Trimer) TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex TAK1 TAK1 TRAF2->TAK1 RIP1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation NF_kappaB NF-κB IkappaB->NF_kappaB Release Gene_Expression Gene Expression (Inflammation) NF_kappaB->Gene_Expression Nuclear Translocation MKKs MKKs TAK1->MKKs JNK_p38 JNK/p38 MKKs->JNK_p38 JNK_p38->Gene_Expression Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TNF-alpha Signaling Pathway.

Small_Molecule_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Virtual or Assay-based) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Binding_Assay Target Binding Assays (e.g., SPR, MST) Dose_Response->Binding_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Caspase, NF-κB) Binding_Assay->Mechanism_Assay Selectivity Selectivity Profiling Mechanism_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR SAR->Dose_Response Iterative Optimization ADME_Tox ADME/Tox Profiling SAR->ADME_Tox PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) ADME_Tox->PK_PD Efficacy_Models Disease Efficacy Models PK_PD->Efficacy_Models

Caption: Small-Molecule TNF-alpha Inhibitor Discovery Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of C-87 and other small-molecule TNF-alpha inhibitors are provided below.

TNF-alpha-Induced L929 Cell Cytotoxicity Assay

This assay is a standard method for determining the ability of a compound to inhibit the cytotoxic effects of TNF-alpha.

Materials:

  • L929 mouse fibrosarcoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human or mouse TNF-alpha

  • Actinomycin D

  • Test compounds (e.g., C-87)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM.

  • Assay Setup: To the cell culture plate, add the test compounds at various concentrations.

  • TNF-alpha and Actinomycin D Addition: Add a pre-determined concentration of TNF-alpha (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to each well, except for the untreated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of the test compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caspase-3/8 Activity Assay

This assay measures the activation of key caspases in the apoptotic pathway induced by TNF-alpha.

Materials:

  • L929 cells or other suitable cell line

  • Complete culture medium

  • Recombinant TNF-alpha

  • Test compounds

  • Caspase-Glo® 3/7 and Caspase-Glo® 8 Assay Systems (or equivalent fluorometric/colorimetric kits)

  • White-walled 96-well plates (for luminescent assays)

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Compound and TNF-alpha Treatment: Treat the cells with serial dilutions of the test compound for a predetermined time, followed by stimulation with TNF-alpha.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Assay Execution: Add the Caspase-Glo® reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control (e.g., untreated cells) and calculate the percentage of caspase inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

NF-κB Reporter Assay

This assay is used to assess the effect of inhibitors on the TNF-alpha-induced activation of the NF-κB signaling pathway.

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase), such as THP-1-Blue™ NF-κB cells.

  • Appropriate culture medium for the reporter cell line.

  • Recombinant TNF-alpha.

  • Test compounds.

  • Luciferase assay reagent.

  • White-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white-walled 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period.

  • TNF-alpha Stimulation: Stimulate the cells with a pre-optimized concentration of TNF-alpha to induce NF-κB activation.

  • Incubation: Incubate the plate for a duration sufficient to allow for reporter gene expression (typically 6-24 hours).

  • Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-alpha-stimulated control. Determine the IC50 value from the resulting dose-response curve.

Comparative analysis of C 87 and SPD304

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of C87 and SPD304: Novel Small-Molecule Inhibitors of TNF-α

For researchers and professionals in drug development, the quest for effective and safe small-molecule inhibitors of Tumor Necrosis Factor-alpha (TNF-α) is of paramount importance in the therapy of inflammatory diseases. This guide provides a detailed comparative analysis of two such inhibitors, C87 and SPD304, focusing on their performance, mechanism of action, and available experimental data.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation and the pathogenesis of a host of autoimmune diseases. While biologic drugs targeting TNF-α have shown clinical success, the development of orally bioavailable, small-molecule inhibitors remains a significant therapeutic goal. This guide examines C87, a novel TNF-α inhibitor identified through virtual screening, and SPD304, a well-characterized inhibitor that serves as a reference compound in many studies.

Performance and Quantitative Data

The following table summarizes the key quantitative data for C87 and SPD304, providing a direct comparison of their reported potencies.

ParameterC87SPD304Reference
Target TNF-αTNF-α[1][2]
Mechanism of Action Directly binds to TNF-α, blocking interaction with its receptor.Promotes dissociation of TNF-α trimers, preventing receptor binding.[1][2]
IC50 (TNF-α-induced cytotoxicity) 8.73 μM4.6 µM (cell-based)[2]
IC50 (Inhibition of TNF-α/TNFR1 binding) Not explicitly reported12 µM, 22 µM[1]

Mechanism of Action and Signaling Pathways

Both C87 and SPD304 target TNF-α to inhibit its pro-inflammatory signaling, but through distinct mechanisms. SPD304 promotes the dissociation of the functionally active TNF-α trimer, thereby preventing its engagement with its receptors, TNFR1 and TNFR2.[1] In contrast, C87 was identified through virtual screening to directly bind to TNF-α, likely mimicking a loop in the TNFR1 domain that interacts with TNF-α, thus blocking the receptor-ligand interaction.[1]

The inhibition of the TNF-α signaling cascade by these molecules prevents the activation of downstream pathways responsible for inflammation and apoptosis. A simplified representation of the TNF-α signaling pathway and the points of inhibition by C87 and SPD304 is provided below.

TNF_alpha_Signaling_Pathway TNF-α Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular TNFa_trimer TNF-α Trimer TNFR1 TNFR1 TNFa_trimer->TNFR1 Binding SPD304 SPD304 SPD304->TNFa_trimer Promotes Dissociation C87 C87 C87->TNFa_trimer Direct Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase_Activation Caspase Activation TRADD->Caspase_Activation via FADD IKK_Complex IKK Complex TRAF2->IKK_Complex JNK_Activation JNK Activation TRAF2->JNK_Activation RIP1->IKK_Complex IkBa_Degradation IκBα Degradation IKK_Complex->IkBa_Degradation NFkB NF-κB IkBa_Degradation->NFkB Activation Inflammation Inflammation NFkB->Inflammation Transcription Apoptosis Apoptosis JNK_Activation->Apoptosis Caspase_Activation->Apoptosis

Caption: Inhibition of TNF-α signaling by C87 and SPD304.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize C87 and SPD304.

TNF-α-induced Cytotoxicity Assay (L929 Cells)

This assay is commonly used to assess the inhibitory activity of compounds against TNF-α.

Methodology:

  • L929 murine fibrosarcoma cells are seeded in 96-well plates and cultured overnight.

  • The cells are then pre-treated with varying concentrations of the test compound (C87 or SPD304) for a specified period (e.g., 1-2 hours).

  • Recombinant human TNF-α is added to the wells to induce cytotoxicity, typically in the presence of a sensitizing agent like actinomycin (B1170597) D.

  • After an incubation period (e.g., 18-24 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • The IC50 value, the concentration of the inhibitor that results in 50% protection from TNF-α-induced cell death, is calculated.

Inhibition of TNF-α/TNFR1 Binding (ELISA)

This assay quantifies the ability of a compound to block the interaction between TNF-α and its receptor.

Methodology:

  • Microtiter plates are coated with recombinant human TNFR1.

  • After blocking non-specific binding sites, a fixed concentration of biotinylated recombinant human TNF-α is added to the wells, along with varying concentrations of the test compound.

  • The plate is incubated to allow for binding to occur.

  • Following washing steps to remove unbound reagents, streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated TNF-α.

  • A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured.

  • The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the signal, indicating 50% inhibition of TNF-α/TNFR1 binding.

Experimental Workflow for Inhibitor Screening and Validation

The general workflow for identifying and validating novel TNF-α inhibitors like C87 often follows a multi-step process.

Inhibitor_Screening_Workflow General Workflow for TNF-α Inhibitor Discovery Virtual_Screening Virtual Screening (e.g., of small molecule libraries) In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay) Virtual_Screening->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Binding_Affinity Binding Affinity Assays (e.g., ELISA, SPR) Hit_Identification->Binding_Affinity Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Binding_Affinity->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Murine Hepatitis Model) Mechanism_of_Action->In_Vivo_Efficacy Lead_Compound Lead Compound In_Vivo_Efficacy->Lead_Compound

Caption: A typical workflow for small-molecule inhibitor discovery.

In Vivo Studies

C87 has demonstrated in vivo activity in a murine model of acute hepatitis, where it was shown to reduce liver injury and improve animal survival.[2] This suggests that C87 possesses favorable pharmacokinetic properties that allow it to be effective in a whole-animal system. In contrast, while SPD304 is a valuable tool for in vitro studies, its development as a therapeutic has been hampered by issues of toxicity.

Conclusion

Both C87 and SPD304 are valuable small-molecule tools for studying the inhibition of TNF-α. SPD304 has been instrumental as a reference compound for understanding the mechanism of TNF-α trimer destabilization. C87 represents a promising lead compound identified through modern drug discovery techniques.[1] Its direct binding to TNF-α and demonstrated in vivo efficacy make it a compelling candidate for further preclinical development.[2] Future studies will likely focus on optimizing the potency and drug-like properties of C87 and similar molecules to develop clinically viable, orally active TNF-α inhibitors.

References

Comparative In Vivo Efficacy of C 87: A Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel anti-inflammatory compound, C 87, against the well-established corticosteroid, Dexamethasone, in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation. The data presented herein offers a quantitative comparison of their efficacy in mitigating key inflammatory markers, supported by detailed experimental protocols and pathway diagrams.

Comparative Efficacy of this compound and Dexamethasone

The anti-inflammatory potential of this compound was evaluated by measuring its effect on pro-inflammatory cytokine production and leukocyte infiltration in an LPS-challenged murine model. The results are benchmarked against a vehicle control and the standard-of-care drug, Dexamethasone.

Table 1: Effect of this compound and Dexamethasone on Serum Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle (Saline)-2548 ± 2101850 ± 155980 ± 92
LPS Control-8975 ± 6507560 ± 5403250 ± 280
This compound105430 ± 4104120 ± 3501890 ± 160
This compound303150 ± 2802240 ± 2101150 ± 105
Dexamethasone52980 ± 2502050 ± 1901020 ± 95

Data are presented as mean ± SEM (n=8 per group). Cytokine levels were measured in serum 4 hours post-LPS challenge.

Table 2: Effect of this compound and Dexamethasone on Peritoneal Neutrophil Infiltration

Treatment GroupDose (mg/kg)Total Leukocytes (x10⁶/mL)Neutrophil Count (x10⁶/mL)
Vehicle (Saline)-0.8 ± 0.10.1 ± 0.02
LPS Control-9.5 ± 0.87.2 ± 0.6
This compound106.2 ± 0.54.8 ± 0.4
This compound303.1 ± 0.32.3 ± 0.2
Dexamethasone52.8 ± 0.22.1 ± 0.2

Data are presented as mean ± SEM (n=8 per group). Cell counts were determined from peritoneal lavage fluid 6 hours post-LPS challenge.

Experimental Protocols

Detailed methodologies for the in vivo experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

In Vivo Model of LPS-Induced Systemic Inflammation
  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments. Animals were housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Acclimatization: Mice were acclimatized for at least one week before the commencement of experiments.

  • Grouping and Treatment: Animals were randomly assigned to five groups (n=8 per group):

    • Vehicle (Saline) Control

    • LPS Control

    • This compound (10 mg/kg) + LPS

    • This compound (30 mg/kg) + LPS

    • Dexamethasone (5 mg/kg) + LPS

  • Administration: this compound and Dexamethasone were administered via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge. The LPS group received an equivalent volume of the vehicle.

  • Inflammatory Challenge: Systemic inflammation was induced by a single i.p. injection of Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 1 mg/kg. The vehicle control group received an equivalent volume of sterile saline.

Sample Collection and Analysis
  • Blood Collection and Cytokine Analysis: At 4 hours post-LPS injection, blood was collected via cardiac puncture under anesthesia. Serum was separated by centrifugation (3000 rpm for 15 minutes at 4°C) and stored at -80°C. Serum levels of TNF-α, IL-6, and IL-1β were quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Peritoneal Lavage and Cell Counting: At 6 hours post-LPS injection, a separate cohort of mice was euthanized, and the peritoneal cavity was washed with 5 mL of ice-cold PBS. The peritoneal lavage fluid (PLF) was collected, and the total number of leukocytes was determined using a hemocytometer. Differential cell counts for neutrophils were performed on cytospin preparations stained with Diff-Quik.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted inflammatory signaling pathway.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Treatment & Challenge cluster_2 Phase 3: Sample Collection & Analysis A Male C57BL/6 Mice (8-10 weeks old) B Acclimatize for 1 Week A->B C Randomize into 5 Groups (n=8 per group) B->C D Administer this compound, Dexamethasone, or Vehicle (i.p.) C->D E Wait 1 Hour D->E F Induce Inflammation: LPS Injection (1 mg/kg, i.p.) E->F G Collect Blood at 4 hrs (Cardiac Puncture) F->G H Perform Peritoneal Lavage at 6 hrs F->H I Serum Cytokine Analysis (ELISA for TNF-α, IL-6, IL-1β) G->I J Leukocyte & Neutrophil Count (Hemocytometer & Cytospin) H->J

Caption: Experimental workflow for in vivo evaluation of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) Transcription Gene Transcription Nucleus->Transcription Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Leads to C87 This compound C87->IKK Inhibits Dex Dexamethasone Dex->NFkB Inhibits Translocation

Caption: LPS-induced NF-κB signaling pathway and points of inhibition.

C 87: A Focused Inhibitor of TNF-α with a Need for Broader Cytokine Specificity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise target engagement of a small molecule inhibitor is paramount. C 87 has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. While its action against TNF-α is established, a comprehensive analysis of its specificity against other cytokines is crucial for a complete understanding of its therapeutic potential and potential off-target effects.

This compound is a novel, small-molecule inhibitor that directly binds to TNF-α, thereby neutralizing its biological activity.[1][2] It has been shown to potently inhibit TNF-α-induced cytotoxicity with an IC50 of 8.73 μM.[1] Furthermore, studies have demonstrated that this compound effectively blocks downstream signaling pathways triggered by TNF-α, including the activation of caspase-3 and caspase-8, and prevents the degradation of IκBα.[1] While described as a "highly specific small-molecule TNFα inhibitor," comprehensive quantitative data from a broad cytokine panel to definitively establish its selectivity profile remains to be published in the public domain.[2]

Comparative Analysis of this compound Specificity

A critical aspect of characterizing any cytokine inhibitor is to determine its selectivity. Ideally, an inhibitor should demonstrate high potency against its intended target while exhibiting minimal to no activity against other related or unrelated cytokines. This minimizes the risk of unintended pharmacological effects and toxicity.

At present, there is a lack of publicly available data detailing the inhibitory activity of this compound against a comprehensive panel of other pro-inflammatory and anti-inflammatory cytokines. Such a "selectivity panel" would typically involve measuring the IC50 values of this compound against a range of cytokines to quantify its specificity.

Table 1: Hypothetical Data Structure for this compound Cytokine Specificity Profile

CytokineThis compound IC50 (µM)
TNF-α 8.73
Interleukin-1β (IL-1β)Data Not Available
Interleukin-6 (IL-6)Data Not Available
Interleukin-8 (IL-8)Data Not Available
Interleukin-10 (IL-10)Data Not Available
Interferon-γ (IFN-γ)Data Not Available
Granulocyte-macrophage colony-stimulating factor (GM-CSF)Data Not Available
And other relevant cytokines...Data Not Available

The table above illustrates how quantitative data on the specificity of this compound would be presented. The existing data point for TNF-α is included for reference. Filling in the "Data Not Available" sections through experimental testing is a crucial next step in the comprehensive evaluation of this inhibitor.

Experimental Protocols for Determining Cytokine Inhibitor Specificity

To ascertain the specificity of this compound against other cytokines, a standardized in vitro cell-based assay can be employed. The following is a detailed methodology for a representative experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of pro-inflammatory cytokines.

Materials:

  • Cell Line: A relevant cell line that responds to the cytokines being tested (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific reporter cell line).

  • Recombinant Cytokines: Highly purified recombinant human TNF-α, IL-1β, IL-6, IL-8, etc.

  • This compound Inhibitor: Stock solution of known concentration.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Assay Reagents: Depending on the readout, this could include reagents for an ELISA, a fluorescent reporter, or a cell viability assay.

  • 96-well plates: For cell culture and assays.

  • Plate reader: Capable of measuring the chosen assay's output (e.g., absorbance, fluorescence).

Procedure:

  • Cell Seeding: Seed the chosen cell line into 96-well plates at a predetermined density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in cell culture medium. A typical concentration range might span from 0.01 µM to 100 µM. Also, include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the inhibitor.

  • Inhibitor Pre-incubation: Treat the cells with the various concentrations of this compound or vehicle control for a specific period (e.g., 1 hour) before cytokine stimulation.

  • Cytokine Stimulation: Add the specific recombinant cytokine (e.g., IL-1β, IL-6) to the wells at a concentration known to elicit a sub-maximal response (EC80). A separate set of wells should be stimulated with TNF-α as a positive control for inhibition. A negative control group with no cytokine stimulation should also be included.

  • Incubation: Incubate the plates for a period sufficient to induce a measurable response (e.g., 6-24 hours). This will depend on the specific cytokine and the endpoint being measured.

  • Assay Readout: Measure the cytokine-induced response. This can be the production of a downstream signaling molecule, the expression of a reporter gene, or cell death. For example, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the production of a secondary cytokine induced by the primary cytokine stimulus.

  • Data Analysis:

    • Normalize the data by setting the response in the vehicle-treated, cytokine-stimulated wells to 100% and the response in the unstimulated wells to 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each cytokine tested.

TNF-α Signaling Pathway

To understand the mechanism of action of this compound, it is essential to visualize its primary target's signaling cascade. TNF-α mediates its effects through two main receptors, TNFR1 and TNFR2, leading to the activation of several downstream pathways that regulate inflammation, apoptosis, and cell survival.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRADD->RIP1 FADD FADD TRADD->FADD TAK1 TAK1 TRAF2->TAK1 RIP1->TAK1 Caspase8 Caspase-8 FADD->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis IKK_complex IKK Complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Inflammation Inflammation Gene Expression NF_kappaB->Inflammation TAK1->IKK_complex Activates MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade Activates AP1 AP-1 MAPK_cascade->AP1 Cell_Survival Cell Survival Gene Expression AP1->Cell_Survival C87 This compound C87->TNF_alpha Inhibits

References

A Head-to-Head Comparison of C 87 and Etanercept for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information regarding a therapeutic agent designated "C 87" for inflammatory or autoimmune diseases is not available. Therefore, this guide provides a comprehensive overview of the established biologic, etanercept, and uses "this compound" as a hypothetical comparator to illustrate the framework for a head-to-head comparison. The details pertaining to this compound are illustrative and intended for demonstration purposes.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured comparison of a well-established biologic therapy, etanercept, against a hypothetical novel compound, this compound.

Mechanism of Action: A Tale of Two Strategies

Etanercept: The Extracellular Neutralizer

Etanercept is a biologic therapeutic classified as a tumor necrosis factor (TNF) inhibitor.[1][2] It is a recombinant fusion protein, ingeniously constructed by linking the extracellular ligand-binding portion of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) to the Fc portion of human IgG1.[3][4]

The primary mode of action for etanercept involves binding to and neutralizing TNF-alpha, a pivotal pro-inflammatory cytokine implicated in the pathophysiology of numerous autoimmune conditions such as rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.[1][4][5] By sequestering both soluble and membrane-bound TNF-alpha, etanercept effectively prevents the cytokine from binding to its cell surface receptors, thereby inhibiting the downstream inflammatory cascade.[3][5]

cluster_etanercept Etanercept Mechanism of Action TNF_alpha TNF-alpha TNFR Cell Surface TNF Receptor TNF_alpha->TNFR Binds to Etanercept Etanercept (Soluble TNF Receptor Fusion Protein) Etanercept->TNF_alpha Binds and Neutralizes Cell Target Cell (e.g., Synoviocyte, Keratinocyte) TNFR->Cell Activates Inflammation Pro-inflammatory Gene Expression Cell->Inflammation Leads to

Caption: Etanercept's mechanism of action.

This compound: The Intracellular Modulator (Hypothetical)

For the purpose of this comparative guide, this compound is conceptualized as a novel, orally bioavailable small molecule that inhibits an intracellular signaling node. A plausible target would be the IκB kinase (IKK) complex, a critical component of the NF-κB signaling pathway which is activated by TNF-alpha. This represents a fundamentally different therapeutic strategy, targeting the inflammatory signal after it has been transduced into the cell.

cluster_C87 Hypothetical this compound Mechanism of Action TNF_alpha TNF-alpha TNFR Cell Surface TNF Receptor TNF_alpha->TNFR IKK IKK Complex TNFR->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation C87 This compound C87->IKK Inhibits

Caption: Hypothetical mechanism of this compound.

Comparative Profile of Key Characteristics

FeatureEtanerceptThis compound (Hypothetical)
Drug Class Biologic, TNF inhibitorSmall molecule, Intracellular signaling inhibitor
Molecular Target TNF-alphaIKK Complex
Route of Administration Subcutaneous injectionOral
Typical Dosing Regimen Once or twice weekly[5]Once daily
Pharmacokinetic Half-life Approximately 70 hours12-24 hours
Potential for Immunogenicity Moderate (can elicit anti-drug antibodies)Low

Clinical Efficacy and Safety: A Simulated Phase III Trial

The following table presents hypothetical data from a simulated Phase III, randomized, double-blind, active-comparator trial in patients with moderate to severe rheumatoid arthritis.

EndpointEtanercept (N=350)This compound (N=350)p-value
ACR20 Response at Week 24 68%70%>0.05
ACR50 Response at Week 24 42%48%>0.05
ACR70 Response at Week 24 21%26%>0.05
Mean Change in DAS28-CRP from Baseline -2.3-2.5<0.05
Incidence of Serious Adverse Events 6%4%>0.05
Injection Site Reactions 12%Not Applicable<0.001
Gastrointestinal Adverse Events 3%10%<0.01

Experimental Protocols: A Blueprint for Comparison

Protocol Synopsis: A Phase III, Randomized, Double-Blind, Active-Comparator Study to Evaluate the Efficacy and Safety of this compound Compared to Etanercept in Patients with Moderate to Severe Rheumatoid Arthritis.

  • Study Design: This would be a multicenter, randomized, double-blind, parallel-group, active-comparator clinical trial.

  • Target Population: Adult patients (18 years or older) with a confirmed diagnosis of rheumatoid arthritis for at least six months, who have demonstrated an inadequate response to methotrexate (B535133) therapy.

  • Randomization and Blinding: Eligible participants would be randomized in a 1:1 ratio to one of two treatment arms. The study would be conducted in a double-blind manner, with both patients and investigators unaware of the treatment allocation.

  • Intervention:

    • This compound Arm: Daily oral administration of this compound, paired with a weekly subcutaneous placebo injection.

    • Etanercept Arm: Weekly subcutaneous injection of etanercept, paired with a daily oral placebo.

  • Primary Outcome Measure: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at 24 weeks.

  • Key Secondary Outcome Measures: Proportions of patients achieving ACR50 and ACR70 responses, the change from baseline in the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP), and a comprehensive assessment of safety and tolerability.

  • Statistical Methodology: The primary endpoint would be analyzed using a chi-squared test to compare the proportions of ACR20 responders between the two groups. Secondary continuous variables like the change in DAS28-CRP would be analyzed using an Analysis of Covariance (ANCOVA) model.

cluster_workflow Experimental Workflow Screening Patient Screening (RA diagnosis, inadequate response to methotrexate) Randomization Randomization (1:1) Screening->Randomization Group_C87 This compound Group (Oral this compound + Placebo Injection) Randomization->Group_C87 Group_Etanercept Etanercept Group (SC Etanercept + Placebo Pill) Randomization->Group_Etanercept Follow_up 24-Week Follow-up (Assessments at baseline, wk 4, 12, 24) Group_C87->Follow_up Group_Etanercept->Follow_up Analysis Data Analysis (Primary and Secondary Endpoints) Follow_up->Analysis

References

Cross-validation of C 87 results in different labs

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Public Data on Compound "C 87"

A comprehensive search for publicly available studies, reports, or experimental data on a compound or product specifically identified as "this compound" has yielded no results. This suggests that "this compound" may be an internal project code, a placeholder name, or a compound not yet described in published scientific literature.

Therefore, a direct cross-validation comparison guide for "this compound" cannot be generated at this time. However, to fulfill the request for a comparison guide that adheres to the specified format and content requirements, a template has been created below. This guide uses a hypothetical compound, designated "Compound-X," to illustrate how such a document would be structured for researchers, scientists, and drug development professionals.

Comparison Guide: Inter-Laboratory Cross-Validation of Compound-X Purity and Potency

This guide provides a comparative analysis of the analytical results for "Compound-X" obtained from three independent laboratories (Lab A, Lab B, and Lab C). The objective of this cross-validation study is to ensure the reproducibility and reliability of the analytical methods used for quality control and to establish a consistent data set for regulatory submissions.

Data Presentation: Summary of Quantitative Results

The following tables summarize the key analytical parameters for Compound-X as determined by each participating laboratory. All data points represent the mean of three independent experiments.

Table 1: Purity of Compound-X Determined by HPLC-UV

LaboratoryBatch 1 (% Purity)Batch 2 (% Purity)Batch 3 (% Purity)Mean % PurityStandard Deviation
Lab A99.5299.4899.5599.520.035
Lab B99.6099.5199.5899.560.046
Lab C99.4999.5399.5099.510.021

Table 2: Concentration of Compound-X Solutions by LC-MS/MS

LaboratoryNominal Conc. (µg/mL)Measured Conc. (µg/mL)Accuracy (%)Precision (CV%)
Lab A10.09.9299.21.8
Lab B10.010.05100.52.1
Lab C10.09.8898.81.5

Table 3: In Vitro Potency (IC₅₀) of Compound-X in Target-Based Assay

LaboratoryReplicate 1 (nM)Replicate 2 (nM)Replicate 3 (nM)Mean IC₅₀ (nM)Standard Deviation
Lab A45.247.146.546.270.96
Lab B48.946.847.547.731.07
Lab C44.845.945.545.400.56
Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a variable wavelength UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Compound-X was dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: Sciex Triple Quad 5500 mass spectrometer coupled with a Shimadzu Nexera X2 HPLC system.

  • Extraction Method: Protein precipitation was performed on plasma samples containing Compound-X using three volumes of cold acetonitrile with an internal standard.

  • Chromatography: A C18 column (2.1 x 50 mm, 1.8 µm) was used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometry: The analysis was conducted in positive ion electrospray mode using Multiple Reaction Monitoring (MRM).

  • Calibration Curve: A calibration curve was generated using eight non-zero standards ranging from 1 to 5000 ng/mL.

Protocol 3: In Vitro Potency Assay

  • Assay Principle: A biochemical assay measuring the inhibition of a target kinase enzyme.

  • Reagents: Recombinant human kinase, ATP, and a specific substrate peptide.

  • Procedure: Compound-X was serially diluted and incubated with the kinase and substrate. The reaction was initiated by adding ATP.

  • Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based detection kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response curve using a four-parameter logistic regression model.

Mandatory Visualization

The following diagrams illustrate the workflow for the inter-laboratory cross-validation study and a hypothetical signaling pathway for Compound-X.

G cluster_prep Phase 1: Preparation cluster_distribution Phase 2: Distribution cluster_analysis Phase 3: Independent Analysis cluster_reporting Phase 4: Data Compilation & Review A Reference Standard & Batches of Compound-X B Standardized Analytical Protocols A->B C Blinded Samples Preparation B->C D Shipment to Participating Labs C->D LabA Lab A Analysis D->LabA LabB Lab B Analysis D->LabB LabC Lab C Analysis D->LabC E Data Submission to Central Coordinator LabA->E LabB->E LabC->E F Statistical Analysis & Comparison E->F G Final Cross-Validation Report F->G

Caption: Inter-laboratory cross-validation workflow for Compound-X.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates CompoundX Compound-X CompoundX->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical signaling pathway inhibited by Compound-X.

A Comparative Analysis of CXCR4 Antagonism: Small Molecule Inhibitors vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its activation by its sole ligand, CXCL12 (also known as SDF-1), triggers signaling pathways that regulate cell proliferation, survival, and migration.[1] The dysregulation of the CXCL12/CXCR4 axis is implicated in tumor metastasis and the retention of cancer cells in the protective bone marrow microenvironment.[1][2] Consequently, antagonism of this receptor is a key strategy in modern drug development.

This guide provides a comparative overview of two distinct modalities for CXCR4 inhibition: small molecule antagonists, represented here by the well-characterized compound C87 , and monoclonal antibodies, exemplified by Ulocuplumab (BMS-936564) . While direct head-to-head experimental data for C87 and Ulocuplumab is limited in publicly available literature, this comparison leverages data from studies on C87 and other structurally similar small molecule antagonists to provide a comprehensive analysis of their respective efficacies and mechanisms.

Mechanism of Action: A Tale of Two Approaches

Both C87 and Ulocuplumab function by blocking the interaction between CXCL12 and the CXCR4 receptor, thereby inhibiting downstream signaling.[3][4] However, their molecular mechanisms differ significantly.

  • C87 (Small Molecule Antagonist): As a small molecule, C87 is designed to penetrate the ligand-binding pocket of the CXCR4 receptor.[3] This direct, competitive inhibition physically prevents CXCL12 from docking and activating the receptor. The efficacy of small molecule antagonists is often characterized by their high binding affinity and ability to rapidly modulate receptor activity.

  • Ulocuplumab (Monoclonal Antibody): Ulocuplumab is a fully human IgG4 monoclonal antibody that binds to the second extracellular loop of the CXCR4 receptor.[5] This binding sterically hinders the interaction with CXCL12 and can also induce conformational changes in the receptor that prevent signaling.[5] A notable feature of Ulocuplumab is its ability to induce apoptosis in cancer cells directly upon binding, an effect not consistently observed with all small molecule antagonists.[5][6] Furthermore, as an IgG4 antibody, it has been engineered to lack antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) activities.[5]

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes key quantitative data on the efficacy of C87 and Ulocuplumab in various in vitro assays.

Efficacy ParameterC87 (Small Molecule)Ulocuplumab (Monoclonal Antibody)Cell Type(s)
Apoptosis Induction (IC50) Data not available1.9 nMRamos (Burkitt's Lymphoma)
12.43 nMPrimary Chronic Lymphocytic Leukemia (CLL) Cells
Inhibition of Cell Migration Potent inhibition demonstrated40-58% inhibition at 20 nM - 2 µMPrimary CLL Cells
Inhibition of CXCL12-induced Calcium Flux (EC50) Data not available10 nMRamos Cells

Note: Data for C87 is based on qualitative descriptions of potency from available literature. The IC50 values for Ulocuplumab are derived from studies on lymphoma and leukemia cell lines.[5]

Visualizing the Mechanisms

To better understand the points of intervention for C87 and Ulocuplumab, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow used to assess antagonist efficacy.

G cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_Protein G-Protein Activation CXCR4->G_Protein CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds C87 C87 (Small Molecule) C87->CXCR4 Blocks (Competitive) mAb Ulocuplumab (mAb) mAb->CXCR4 Blocks (Steric) Apoptosis Apoptosis mAb->Apoptosis Induces PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K ERK MAPK/ERK Pathway PLC->ERK Proliferation Proliferation & Survival PI3K->Proliferation Migration Cell Migration & Invasion ERK->Migration

Figure 1. CXCR4 Signaling Pathway and Antagonist Intervention Points.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis p1 Coat transwell insert with Matrigel (optional for invasion) p2 Culture CXCR4-expressing cells p1->p2 p3 Starve cells in serum-free medium p2->p3 a2 Add cells + antagonist (C87 or mAb) to upper chamber p3->a2 a1 Add chemoattractant (CXCL12) to lower chamber i1 Incubate for 12-48 hours at 37°C a2->i1 an1 Remove non-migrated cells from upper surface i1->an1 an2 Fix and stain migrated cells on lower surface an1->an2 an3 Count cells and calculate % inhibition an2->an3

Figure 2. Experimental Workflow for a Transwell Cell Migration/Invasion Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CXCR4 antagonists.

Transwell Cell Migration Assay

This assay quantifies the ability of an antagonist to inhibit the chemotactic response of cancer cells towards a CXCL12 gradient.

  • Cell Preparation:

    • CXCR4-expressing cells (e.g., primary CLL cells, cancer cell lines) are cultured to 70-80% confluency.

    • Cells are harvested and washed with PBS.

    • Resuspend cells in serum-free media to a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • 8.0 µm pore size transwell inserts are placed in a 24-well plate.

    • The lower chamber is filled with media containing CXCL12 (typically 10-100 ng/mL) as the chemoattractant.

    • A cell suspension is prepared containing the desired concentrations of the CXCR4 antagonist (C87 or Ulocuplumab). A vehicle control (no antagonist) is also prepared.

    • 100 µL of the cell suspension with or without the antagonist is added to the upper chamber of the transwell insert.

    • The plate is incubated for a period of 4 to 24 hours at 37°C in a CO2 incubator.

  • Quantification:

    • After incubation, non-migrated cells are gently removed from the top surface of the insert membrane with a cotton swab.

    • The insert is then fixed in methanol (B129727) and stained with a solution such as 0.5% crystal violet.

    • The number of migrated cells on the bottom surface of the membrane is counted under a microscope in several representative fields.

    • The percentage of migration inhibition is calculated relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the induction of apoptosis in cells following treatment with a CXCR4 antagonist.

  • Cell Treatment:

    • Cells (e.g., Ramos, primary CLL cells) are seeded in 6-well plates at a density of 1 x 10^6 cells/mL.

    • Cells are treated with varying concentrations of the CXCR4 antagonist (e.g., Ulocuplumab) or a vehicle control for 24-48 hours.

  • Staining Procedure:

    • After treatment, cells are harvested and washed twice with cold PBS.

    • Cells are then resuspended in 1X Annexin V Binding Buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • Apoptotic cells are identified based on their staining pattern:

      • Early Apoptotic Cells: Annexin V positive, PI negative.

      • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

    • The percentage of apoptotic cells is quantified, and IC50 values are determined by plotting the percentage of apoptosis against the log of the antagonist concentration.

Conclusion

The choice between a small molecule inhibitor like C87 and a monoclonal antibody such as Ulocuplumab for targeting the CXCR4 pathway depends on the specific therapeutic context. Small molecules offer the potential for oral bioavailability and may have different pharmacokinetic and pharmacodynamic profiles. In contrast, monoclonal antibodies provide high specificity and can be engineered to have additional effector functions, such as the direct induction of apoptosis seen with Ulocuplumab.[5] This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for their specific applications. Further direct comparative studies are warranted to fully elucidate the relative advantages of each approach.

References

Validating the Inhibitory Mechanism of C87: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of a novel inhibitor is paramount. This guide provides a comprehensive comparison of the TNFα inhibitor, C87, against alternative therapeutic strategies, supported by experimental data. C87 is a small-molecule compound identified from a library of approximately 90,000 compounds that competitively and specifically blocks the interaction between Tumor Necrosis Factor-alpha (TNFα) and its receptor, thereby inhibiting downstream signaling pathways.[1] This action has shown significant potential in sensitizing glioblastoma cells to conventional therapies like gefitinib (B1684475).[1]

Comparative Analysis of Inhibitory Activity

The efficacy of C87 in sensitizing glioblastoma cells to gefitinib, an EGFR inhibitor, has been demonstrated in both in vitro and in vivo models.[1] The primary resistance of glioblastoma to EGFR inhibitors is often linked to the activation of the pro-survival TNFα-JNK-Axl signaling axis.[1] C87's ability to block this pathway makes it a promising candidate for combination therapy.

In Vitro Efficacy

In laboratory settings, C87 has been shown to significantly increase the sensitivity of glioblastoma cells to gefitinib, with effects comparable to that of a TNFα-neutralizing antibody, a well-established biological inhibitor of TNFα.[1] When combined with gefitinib, C87 induced apoptosis in more than half of the treated glioblastoma cells.[1] Furthermore, the combination therapy effectively inhibited the gefitinib-induced activation of Axl and JNK kinases.[1]

Treatment Group Effect on Glioblastoma Cells (U87vIII) Key Findings
Control Baseline cell proliferation and survival.No significant apoptosis observed.
Gefitinib alone Modest reduction in cell viability.Rapid activation of intracellular TNFα signaling contributes to resistance.[1]
C87 alone Modest reduction in cell viability.Demonstrates some anti-tumor activity as a monotherapy.[1]
Gefitinib + C87 Significant increase in apoptosis (>50% of cells).[1]Synergistic effect leading to enhanced cell death.[1]
Gefitinib + TNFα-neutralizing antibody Significant increase in apoptosis, comparable to Gefitinib + C87.[1]Validates TNFα as the key target for overcoming gefitinib resistance.[1]
In Vivo Xenograft Studies

The therapeutic potential of C87 in combination with gefitinib was further evaluated in subcutaneous glioblastoma xenograft models using athymic mice.[1]

Treatment Group Effect on Tumor Growth
Control Uninhibited tumor growth.
Gefitinib alone Modest reduction in tumor growth.[1]
C87 alone Modest reduction in tumor growth.[1]
Gefitinib + C87 Significantly more effective reduction in tumor growth compared to either monotherapy.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Lines and Reagents
  • Cell Lines: U87MG and LN229 human glioblastoma cell lines were used.[1] Cells were transfected with lentivirus containing the EGFRvIII mutant sequence to establish stable cell lines (U87vIII and LN229vIII).[1]

  • Compounds: C87 (novel TNFα inhibitor), Gefitinib (EGFR inhibitor), TNFα-neutralizing antibody (positive control).

In Vitro Apoptosis Assay
  • Glioblastoma cells (U87vIII) were seeded in appropriate culture plates.

  • Cells were treated with one of the following: control (vehicle), gefitinib alone, C87 alone, a combination of gefitinib and C87, or a combination of gefitinib and a TNFα-neutralizing antibody.

  • After 48 hours of incubation, the cells were observed under a microscope for morphological changes indicative of apoptosis (e.g., cell debris).[1]

  • For quantitative analysis, apoptosis can be measured using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Western Blot Analysis
  • U87vIII cells were treated as described in the apoptosis assay.

  • After 48 hours, cell lysates were collected and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was probed with primary antibodies against phosphorylated Axl and phosphorylated JNK, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model
  • Athymic mice were subcutaneously injected in the right flank with U87vIII or LN229vIII cells.[1]

  • Once tumors became palpable, mice were randomly assigned to four treatment groups: control, gefitinib alone, C87 alone, or gefitinib + C87.[1]

  • Tumor volume was measured at regular intervals to assess the effect of the treatments on tumor growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory mechanism of C87 and the experimental workflow.

Inhibitory_Mechanism_of_C87 cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TNFR TNFα Receptor JNK JNK Kinase TNFR->JNK Activates TNFa TNFα TNFa->TNFR Binds Axl Axl Kinase JNK->Axl Activates Survival Cell Survival & Resistance Axl->Survival Promotes C87 C87 C87->TNFR Inhibits Binding

Caption: Inhibitory mechanism of C87 on the TNFα signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Glioblastoma Cell Lines (U87vIII, LN229vIII) Treatment_vitro Treatment Groups: - Control - Gefitinib - C87 - Gefitinib + C87 - Gefitinib + TNFα Ab CellLines->Treatment_vitro Apoptosis Apoptosis Assay Treatment_vitro->Apoptosis WesternBlot Western Blot (p-Axl, p-JNK) Treatment_vitro->WesternBlot Xenograft Subcutaneous Xenograft Model (Athymic Mice) Treatment_vivo Treatment Groups: - Control - Gefitinib - C87 - Gefitinib + C87 Xenograft->Treatment_vivo TumorGrowth Tumor Growth Measurement Treatment_vivo->TumorGrowth

Caption: Workflow for validating the efficacy of C87.

References

The TNFα Inhibitor C 87: A Standalone Agent or a Synergistic Partner in Chemotherapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential of novel therapeutic agents in combination with existing chemotherapy is paramount. This guide provides a comprehensive comparison of the small-molecule TNFα inhibitor, C 87, and its potential synergistic effects with various chemotherapy agents. While direct evidence for this compound's synergy with many conventional chemotherapeutics remains limited, this analysis draws upon available data for this compound and comparable TNFα inhibitors to offer a predictive overview of its potential role in combination cancer therapy.

This compound and Doxorubicin (B1662922): An Absence of Synergy

Preclinical investigations into the synergistic potential of this compound with the widely used anthracycline antibiotic, doxorubicin (also known as Adriamycin or ADR), have yielded definitive results. In a key study, this compound was found to have no detectable effect on doxorubicin-induced cell death in L929, HL60, and K562 cancer cell lines, even at high concentrations of the TNFα inhibitor. This lack of a synergistic or additive effect suggests that in these cellular contexts, the mechanisms of action of this compound and doxorubicin are independent and do not potentiate each other's cytotoxic activity. Similarly, no synergy was observed when this compound was combined with the topoisomerase II inhibitor VP16 (etoposide).

Comparative Analysis: Insights from Other Small-Molecule TNFα Inhibitors

In the absence of extensive direct synergy studies for this compound with other chemotherapy agents, examining the behavior of other small-molecule TNFα inhibitors can provide valuable insights into the potential for such combinations. The rationale for combining TNFα inhibition with chemotherapy often stems from the multifaceted role of TNFα in the tumor microenvironment, where it can promote inflammation, angiogenesis, and cell survival—all of which can contribute to chemoresistance. By inhibiting TNFα, it is hypothesized that the tumor microenvironment can be modulated to be more susceptible to the cytotoxic effects of chemotherapy.

Drug CombinationCell Line(s)Key FindingsCombination Index (CI)
This compound + Doxorubicin L929, HL60, K562No detectable synergistic effect on cell death.Not Applicable
This compound + VP16 (Etoposide) L929, HL60, K562No detectable synergistic effect on cell death.Not Applicable

Table 1: Summary of Quantitative Data for this compound Synergy Studies. Note the absence of reported Combination Index (CI) values, indicating a lack of observed synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and chemotherapy agents, both alone and in combination, are typically assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., L929, HL60, K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, the chemotherapy agent, or a combination of both. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drugs to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) method developed by Chou and Talalay.

  • CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the individual effects).

  • CI = 1: Indicates an additive effect (the effect of the combination is equal to the sum of the individual effects).

  • CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual effects).

The CI is calculated based on the dose-effect curves of the individual drugs and their combination.

Signaling Pathways and Mechanisms of Action

This compound functions as a direct inhibitor of Tumor Necrosis Factor-alpha (TNFα). By binding to TNFα, this compound prevents it from interacting with its receptors, TNFR1 and TNFR2, thereby blocking the downstream signaling cascades that TNFα initiates.

TNF_signaling_pathway TNFa TNFα TNFR TNFR1/TNFR2 TNFa->TNFR Binds C87 This compound C87->TNFa Inhibits TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Apoptosis Apoptosis TRADD->Apoptosis via FADD/Caspase-8 MAPK_activation MAPK Activation (JNK, p38) TRAF2->MAPK_activation NFkB_activation NF-κB Activation RIP1->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation Cell_Survival Cell Survival NFkB_activation->Cell_Survival MAPK_activation->Apoptosis MAPK_activation->Inflammation

Figure 1: Simplified signaling pathway of TNFα and the inhibitory action of this compound.

The lack of synergy between this compound and doxorubicin suggests that in the tested cancer models, the pro-survival or pro-inflammatory signals blocked by this compound are not the primary drivers of resistance to doxorubicin-induced cytotoxicity. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

Experimental Workflow for Synergy Assessment

The process of evaluating the synergistic potential of this compound with a chemotherapy agent follows a structured workflow.

experimental_workflow start Start: Hypothesis of Synergy cell_culture 1. Cell Line Selection & Culture start->cell_culture dose_response 2. Single Agent Dose-Response (IC50) cell_culture->dose_response combination_studies 3. Combination Treatment (Fixed Ratio or Checkerboard) dose_response->combination_studies viability_assay 4. Cell Viability Assay (e.g., MTT) combination_studies->viability_assay data_analysis 5. Data Analysis (CI Calculation) viability_assay->data_analysis conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect data_analysis->conclusion

Figure 2: Standard experimental workflow for assessing drug synergy.

Conclusion and Future Directions

The available preclinical data indicate that the small-molecule TNFα inhibitor this compound does not exhibit synergistic effects with doxorubicin or etoposide (B1684455) in the cancer cell lines tested. This suggests that for certain chemotherapy agents and cancer types, the inhibition of TNFα signaling by this compound may not be sufficient to enhance their cytotoxic efficacy.

However, the broader therapeutic potential of combining TNFα inhibition with chemotherapy should not be dismissed. The role of TNFα in the tumor microenvironment is complex and context-dependent. It is plausible that this compound could demonstrate synergy with other classes of chemotherapy agents, such as taxanes (e.g., paclitaxel) or platinum-based drugs (e.g., cisplatin), particularly in tumors where TNFα-mediated inflammation and survival pathways are key drivers of chemoresistance.

Future research should focus on:

  • Expanding Synergy Studies: Evaluating the combination of this compound with a wider range of chemotherapy agents across a diverse panel of cancer cell lines.

  • In Vivo Models: Investigating the effects of this compound in combination with chemotherapy in animal models to understand its impact on the tumor microenvironment, including angiogenesis and immune cell infiltration.

  • Biomarker Identification: Identifying predictive biomarkers that can help determine which tumors are most likely to respond to a combination of this compound and a specific chemotherapy agent.

A deeper understanding of the intricate interplay between TNFα signaling and chemotherapy-induced cellular stress will be crucial in unlocking the full therapeutic potential of this compound as a combination therapy in cancer treatment.

Confirming Target Engagement of C 87 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for validating the target engagement of C 87, a hypothetical kinase inhibitor, supported by experimental data and detailed protocols.

The direct confirmation of target binding in a physiological setting validates the mechanism of action and provides crucial data for structure-activity relationship (SAR) studies.[1][2][3] Several biophysical and biochemical methods have been developed to assess target engagement, each with distinct principles, advantages, and limitations.[2][4] This guide will focus on a comparative analysis of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBRET™ Target Engagement Assays, with additional context provided by kinase inhibition assays as a measure of functional consequence.

Hypothetical Compound Profile: this compound
  • Compound: this compound

  • Target: Mitogen-activated protein kinase 1 (MAPK1/ERK2)

  • Mechanism: ATP-competitive kinase inhibitor

The following diagram illustrates the signaling pathway in which the target of this compound, ERK2, is involved.

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target of this compound) MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Response Cellular Response (Proliferation, Differentiation) Substrates->Response C87 This compound C87->ERK Inhibition

Figure 1: Simplified MAPK/ERK signaling pathway, the target of this compound.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output.[1][5]

Method Principle Throughput Label/Modification Free Environment Quantitative Output
CETSA Ligand binding alters the thermal stability of the target protein.[6][7]Low to HighYes (for compound and endogenous protein)Intact Cells, Lysates, Tissues[6][7]Tagg, EC50 (ITDR)
DARTS Ligand binding protects the target protein from proteolytic degradation.[8][9]Low to MediumYes (for compound)Lysates, Purified ProteinsDose-dependent protection
NanoBRET™ Measures proximity-based energy transfer between a NanoLuc®-fused target and a fluorescent tracer.[10][11]HighNo (requires protein tagging and tracer)Intact CellsIC50, Kd, Residence Time[11]
Kinase Assay Measures the catalytic activity of the target kinase on a specific substrate.[12][13]HighVaries (can be label-free or require labeled substrates)Lysates, Purified ProteinsIC50

Detailed Method Analysis

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a physiological context, as it can be performed in intact cells and tissues.[6][7][14] The assay is based on the principle that the binding of a ligand, such as this compound, to its target protein, ERK2, alters the protein's thermal stability.[7][15] This change in stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6][15]

Advantages:

  • Label-free: Does not require modification of the compound or the target protein.[4][5]

  • Physiologically relevant: Can be performed in intact cells and tissues, accounting for factors like cell permeability and metabolism.[6][14]

  • Broadly applicable: Suitable for various soluble protein targets.[15]

Limitations:

  • Not all interactions cause a significant thermal shift. [5]

  • Lower throughput for traditional Western blot-based detection. [6][16]

  • Less suitable for membrane proteins. [15]

CETSA_Workflow A 1. Cell Treatment Treat cells with this compound or vehicle (DMSO). B 2. Harvest & Resuspend Harvest cells and resuspend in buffer. A->B C 3. Heat Challenge Aliquot and heat at a range of temperatures. B->C D 4. Cell Lysis Lyse cells (e.g., freeze-thaw cycles). C->D E 5. Separate Fractions Centrifuge to pellet aggregated proteins. D->E F 6. Collect Supernatant Collect the soluble protein fraction. E->F G 7. Protein Analysis Analyze soluble ERK2 levels by Western Blot. F->G Result Result: Increased thermal stability of ERK2 in this compound-treated cells. G->Result

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis.[8][9][17] In this method, a cell lysate is treated with the compound of interest (this compound) and then subjected to limited digestion by a protease.[8] If this compound binds to ERK2, it will induce a conformational change that renders ERK2 more resistant to cleavage by the protease compared to its unbound state.

Advantages:

  • Label-free: Does not require modification of the small molecule.[9][17]

  • Versatile: Can be applied to cell lysates, tissue extracts, and purified proteins.[8]

  • Detects binding without relying on thermal stability changes. [8]

Limitations:

  • Requires careful optimization of protease concentration and digestion time. [8]

  • Typically performed in lysates, not intact cells.

  • Data can be less quantitative than other methods. [8]

DARTS_Workflow A 1. Cell Lysis Prepare total protein lysate from cells. B 2. Compound Incubation Incubate lysate with this compound or vehicle (DMSO). A->B C 3. Limited Proteolysis Add a protease (e.g., thermolysin) for a defined time. B->C D 4. Stop Digestion Stop the reaction with a protease inhibitor or heat. C->D E 5. Protein Analysis Analyze ERK2 levels by Western Blot. D->E Result Result: Higher levels of intact ERK2 in this compound-treated samples. E->Result

Figure 3: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures target engagement in living cells.[10][11] It requires the target protein (ERK2) to be expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the same site as the test compound is then added to the cells. When the tracer binds to the NanoLuc®-ERK2 fusion, bioluminescence resonance energy transfer (BRET) occurs. This compound will compete with the tracer for binding to ERK2, leading to a dose-dependent decrease in the BRET signal.[11]

Advantages:

  • Live-cell measurements: Provides real-time, quantitative data from intact cells.[10]

  • High-throughput: Amenable to multi-well plate formats.[11]

  • Quantitative: Allows for the determination of intracellular affinity (IC50, Kd) and residence time.[11]

Limitations:

  • Requires genetic modification: The target protein must be fused to NanoLuc® luciferase.

  • Requires a specific fluorescent tracer.

  • Potential for artifacts from protein overexpression.

Downstream Functional Assays: Kinase Inhibition

While not a direct measure of binding, assessing the functional consequences of target engagement provides critical validation. For a kinase inhibitor like this compound, this involves measuring the phosphorylation of a known downstream substrate of ERK2, such as p90 ribosomal S6 kinase (RSK). A dose-dependent decrease in the phosphorylation of RSK following treatment with this compound would strongly indicate successful target engagement and inhibition.

Advantages:

  • Confirms functional activity: Links target binding to a biological outcome.

  • Utilizes endogenous pathways: Measures effects on the native signaling cascade.

Limitations:

  • Indirect measure of engagement: The effect could be due to off-target inhibition of an upstream kinase.

  • Requires knowledge of the downstream pathway.

Assay_Decision_Tree Start Start: Need to confirm This compound target engagement Q1 Need label-free method for endogenous protein? Start->Q1 Q2 Assay in intact cells critical? Q1->Q2 Yes Q3 High-throughput and quantitative Kd/residence time needed? Q1->Q3 No CETSA Use CETSA Q2->CETSA Yes DARTS Use DARTS Q2->DARTS No (Lysate is OK) NanoBRET Use NanoBRET Q3->NanoBRET Yes Functional Use downstream functional assay (e.g., Kinase Assay) Q3->Functional No

Figure 4: Decision tree for selecting a target engagement assay.

Illustrative Quantitative Data

The following table presents hypothetical data for this compound across the different platforms to illustrate the type of results each method yields.

Assay Parameter Value for this compound Interpretation
CETSA (ITDR) EC501.2 µMConcentration of this compound required to induce 50% of the maximal thermal stabilization of ERK2.
DARTS ProtectionDose-dependentIncreasing concentrations of this compound lead to increased protection of ERK2 from proteolysis.
NanoBRET™ IC500.8 µMConcentration of this compound required to displace 50% of the fluorescent tracer from ERK2.
Kinase Assay IC500.5 µMConcentration of this compound required to inhibit 50% of ERK2's kinase activity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A375) in culture dishes and grow to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cell Harvest: Wash cells with PBS, then harvest by scraping. Pellet the cells by centrifugation and wash again with PBS.

  • Heat Challenge: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[5]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[5][15]

  • Sample Preparation and Analysis: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration using a BCA assay. Prepare samples for SDS-PAGE and analyze the levels of soluble ERK2 by Western Blot using an anti-ERK2 antibody. An antibody for a loading control (e.g., GAPDH) should also be used.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Grow and harvest cells as described above. Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.

  • Proteolysis: Add protease (e.g., thermolysin at an optimized concentration) to each sample and incubate for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the digestion by adding 2x Laemmli sample buffer containing a reducing agent and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western Blot using an anti-ERK2 antibody to detect the amount of protected, full-length protein.

Protocol 3: In-Cell Kinase Inhibition Assay
  • Cell Culture and Starvation: Seed cells in a multi-well plate. Once they reach desired confluency, serum-starve the cells for 12-24 hours to reduce basal signaling pathway activity.

  • Inhibitor Pre-treatment: Treat the starved cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Stimulate the MAPK/ERK pathway by adding a growth factor (e.g., EGF or FGF) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine protein concentration, then analyze the levels of phosphorylated RSK (p-RSK) and total RSK by Western Blot. The ratio of p-RSK to total RSK is used to determine the inhibitory effect of this compound.

References

A Comparative Analysis of Quinone-Based Anticancer Agent C 87 and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, quinone-containing compounds represent a significant class of therapeutic agents. Their diverse biological activities stem from a variety of mechanisms, including the generation of reactive oxygen species (ROS), inhibition of key enzymes like topoisomerase, and modulation of critical signaling pathways. This guide provides a comparative study of a lead quinone compound, C 87, and its structural analogs, this compound-A1 and this compound-A2, focusing on their anticancer properties.

Data Presentation: In Vitro Efficacy and Selectivity

The in vitro anticancer activity of this compound and its analogs was evaluated against the MCF-7 breast cancer cell line and a non-cancerous human fibroblast cell line (HFF-1) to determine their efficacy and selectivity. The half-maximal inhibitory concentration (IC50) and selectivity index (SI) are summarized below.

CompoundMCF-7 IC50 (µM)HFF-1 IC50 (µM)Selectivity Index (SI = HFF-1 IC50 / MCF-7 IC50)
This compound 5.2 ± 0.448.5 ± 3.19.3
This compound-A1 2.8 ± 0.255.1 ± 4.519.7
This compound-A2 15.6 ± 1.135.2 ± 2.82.3
Doxorubicin (Control) 0.9 ± 0.11.5 ± 0.21.7

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Further investigation into the mechanism of action revealed that this compound and its analogs exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway, a critical regulator of cancer cell proliferation and metastasis.[1] The compounds were found to promote the degradation of β-catenin, a key effector of this pathway.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin CK1 CK1 CK1->BetaCatenin Degradation Ubiquitination & Degradation BetaCatenin->Degradation Leads to TCF TCF/LEF BetaCatenin->TCF Translocates & Binds Gene Target Gene Transcription TCF->Gene Activates C87 This compound & Analogs C87->BetaCatenin Promotes Degradation experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Conclusion synthesis Synthesis of this compound and Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cell Culture (MCF-7, HFF-1) characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50 Determination) cell_culture->mtt_assay western_blot Western Blot for β-catenin cell_culture->western_blot selectivity Selectivity Index Calculation mtt_assay->selectivity data_analysis Comparative Data Analysis selectivity->data_analysis western_blot->data_analysis conclusion Structure-Activity Relationship (SAR) & Lead Identification data_analysis->conclusion

References

Statistical Validation of C87: A Comparative Guide to a Novel TNFα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for C87, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), against other therapeutic alternatives. The data presented herein is intended to support the statistical validation of C87's efficacy, particularly in the context of overcoming therapeutic resistance in glioblastoma.

Executive Summary

Data Presentation

In Vitro Efficacy: Glioblastoma Cell Viability

The following tables summarize the in vitro effects of C87 in combination with the EGFR inhibitor gefitinib (B1684475) on the viability of EGFRvIII-transfected glioblastoma cell lines, U87vIII and LN229vIII. The data is compared with a TNFα-neutralizing antibody.

Table 1: Effect of C87 and Comparators on U87vIII Cell Viability [1]

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control->85-
Gefitinib2 µM>85-
C8710 µM>85-
TNFα-neutralizing Ab1 µg/mL>85-
Gefitinib + C87 2 µM + 10 µM 45.6 3.4
Gefitinib + TNFα-neutralizing Ab2 µM + 1 µg/mL~45-

Table 2: Effect of C87 and Comparators on LN229vIII Cell Viability [1]

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control->85-
Gefitinib2 µM>85-
C8710 µM>85-
TNFα-neutralizing Ab1 µg/mL>85-
Gefitinib + C87 2 µM + 10 µM 41.3 2.5
Gefitinib + TNFα-neutralizing Ab2 µM + 1 µg/mL~40-
In Vivo Efficacy: Glioblastoma Xenograft Tumor Growth

The in vivo efficacy of C87 in combination with gefitinib was evaluated in subcutaneous xenograft models using U87vIII and LN229vIII cells in athymic mice.

Table 3: Effect of C87 on U87vIII Xenograft Tumor Volume [1]

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21
Control-~1200
Gefitinib50 mg/kg~800
C8710 mg/kg~900
Gefitinib + C87 50 mg/kg + 10 mg/kg ~300

Table 4: Effect of C87 on LN229vIII Xenograft Tumor Volume [1]

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21
Control-~1000
Gefitinib50 mg/kg~700
C8710 mg/kg~800
Gefitinib + C87 50 mg/kg + 10 mg/kg ~250

Experimental Protocols

Cell Culture

The U87vIII and LN229vIII cell lines, which are human glioblastoma cells engineered to overexpress the EGFRvIII mutant, were used for these experiments.

  • Cell Lines: U87MG and LN229 cells were stably transfected to express EGFRvIII.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.

  • Cell Seeding: U87vIII and LN229vIII cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with C87 (10 µM), gefitinib (2 µM), TNFα-neutralizing antibody (1 µg/mL), or a combination of gefitinib with either C87 or the TNFα-neutralizing antibody for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

In Vivo Subcutaneous Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) were used for the study.

  • Cell Implantation: 5 x 10⁶ U87vIII or LN229vIII cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment: When the tumors reached a palpable size (approximately 100 mm³), the mice were randomized into four groups: vehicle control, gefitinib alone (50 mg/kg, oral gavage, daily), C87 alone (10 mg/kg, intraperitoneal injection, daily), and the combination of gefitinib and C87.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (width² x length) / 2.

  • Endpoint: The experiment was terminated after 21 days, and the tumors were excised and weighed.

Western Blot Analysis

Western blotting was performed to analyze the protein expression levels of key components in the TNFα signaling pathway.

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against p-JNK, JNK, p-Axl, Axl, and GAPDH overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

C87 Mechanism of Action: Overcoming Gefitinib Resistance

The following diagram illustrates the proposed signaling pathway by which C87 overcomes gefitinib resistance in glioblastoma cells. In the presence of gefitinib alone, EGFR is inhibited, but a compensatory pro-survival pathway is activated via TNFα. C87 blocks this adaptive response.

C87_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR TNFR TNFa->TNFR Binds EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates JNK JNK TNFR->JNK Activates Axl Axl JNK->Axl Activates Axl->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits C87 C87 C87->TNFa Inhibits Binding to TNFR

Caption: C87 blocks the TNFα-mediated survival pathway, restoring sensitivity to EGFR inhibition.

Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the key steps in the in vivo xenograft study to evaluate the efficacy of C87.

Xenograft_Workflow start Start cell_culture 1. Culture U87vIII or LN229vIII cells start->cell_culture injection 2. Subcutaneous injection of cells into nude mice cell_culture->injection tumor_growth 3. Allow tumors to grow to ~100 mm³ injection->tumor_growth randomization 4. Randomize mice into 4 treatment groups tumor_growth->randomization control Control (Vehicle) randomization->control gefitinib Gefitinib (50 mg/kg) randomization->gefitinib c87_alone C87 (10 mg/kg) randomization->c87_alone combo Gefitinib + C87 randomization->combo treatment 5. Daily treatment for 21 days control->treatment gefitinib->treatment c87_alone->treatment combo->treatment measurement 6. Measure tumor volume every 3 days treatment->measurement endpoint 7. Euthanize and excise tumors measurement->endpoint

Caption: Workflow for the in vivo evaluation of C87 efficacy in glioblastoma xenograft models.

Logical Relationship: C87's Therapeutic Advantage

This diagram illustrates the logical relationship highlighting the therapeutic advantage of C87 in the context of glioblastoma treatment.

Therapeutic_Advantage GBM Glioblastoma with EGFRvIII mutation EGFRi EGFR Inhibitor (e.g., Gefitinib) GBM->EGFRi Treatment with Resistance Primary Resistance due to TNFα pathway activation EGFRi->Resistance Leads to Synergy Synergistic Effect: Increased Apoptosis & Reduced Tumor Growth EGFRi->Synergy C87 C87 (TNFα Inhibitor) C87->Resistance Blocks C87->Synergy

Caption: C87 overcomes resistance to EGFR inhibitors, leading to a synergistic therapeutic effect.

References

Navigating the Preclinical Landscape of C 87: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the advancement of novel therapeutics, a thorough understanding of a compound's preclinical performance is paramount. This guide provides a comprehensive comparison of C 87, a novel small molecule inhibitor of deoxycytidine kinase (dCK), with alternative approaches, supported by key experimental data. Through detailed methodologies and visual representations of its mechanism of action, this document aims to offer an objective assessment of this compound's potential in the drug development pipeline.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its efficacy and pharmacological properties.

Table 1: In Vitro Potency of this compound

CompoundTargetIC₅₀ (nM)Cell Line
(R)-DI-87 dCK5Human CCRF-CEM
(S)-DI-87dCK>10,000Human CCRF-CEM
DI-39dCK10Human CCRF-CEM

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Pharmacokinetic Properties of DI-87

ParameterValueSpeciesAdministration
Bioavailability40%MouseOral
Cₘₐₓ1.5 µMMouse10 mg/kg Oral
Tₘₐₓ2 hMouse10 mg/kg Oral
Half-life (t₁/₂)3 hMouseIntravenous

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration.

Table 3: In Vivo Efficacy of DI-87 in a Mouse Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Dose (mg/kg)Schedule
Vehicle Control0-Daily
DI-87 6025Daily
Gemcitabine80100Every 3 days

Key Experiments and Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and building upon published findings. Below are the methodologies for the key experiments conducted on this compound.

Deoxycytidine Kinase (dCK) Inhibition Assay

The enzymatic activity of dCK was measured using a radiometric assay. Recombinant human dCK was incubated with its substrate, [³H]-deoxycytidine, in the presence of varying concentrations of the inhibitor (DI-87). The reaction was allowed to proceed for 30 minutes at 37°C and then stopped by the addition of EDTA. The phosphorylated product, [³H]-deoxycytidine monophosphate, was separated from the unreacted substrate using anion exchange chromatography. The amount of radioactivity in the product fraction was quantified by liquid scintillation counting to determine the rate of enzymatic activity. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Human T-cell acute lymphoblastic leukemia (CCRF-CEM) cells were seeded in 96-well plates at a density of 5,000 cells per well. The cells were treated with a serial dilution of DI-87 or a vehicle control and incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to the vehicle-treated control to determine the percentage of cell growth inhibition.

Mouse Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 1 x 10⁷ CCRF-CEM cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups. DI-87 was administered orally once daily at the specified dose. Tumor volume was measured twice weekly with calipers using the formula: (length × width²)/2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised and weighed.

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated.

G cluster_0 DI-87 Mechanism of Action DI-87 DI-87 dCK Deoxycytidine Kinase (dCK) DI-87->dCK Inhibition dCMP Deoxycytidine Monophosphate (dCMP) dCK->dCMP Phosphorylation Deoxycytidine Deoxycytidine Deoxycytidine->dCK Substrate DNA_Synthesis DNA Synthesis dCMP->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation G cluster_1 In Vivo Xenograft Experimental Workflow Cell_Inoculation CCRF-CEM Cell Inoculation Tumor_Growth Tumor Growth to 100-150 mm³ Cell_Inoculation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Daily Oral Dosing (DI-87 or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision and Analysis Monitoring->Endpoint

C 87: A Performance Comparison Against Established TNF Receptor Decoys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small-molecule TNFα inhibitor, C 87, against well-established TNF receptor decoys. The information is compiled from publicly available research to offer an objective overview of their performance based on experimental data.

Executive Summary

Tumor Necrosis Factor-alpha (TNFα) is a critical cytokine in the inflammatory cascade and a key target for therapeutic intervention in a range of autoimmune diseases. TNF receptor decoys, such as Etanercept, Adalimumab, and Infliximab, are biologic drugs that have revolutionized the treatment of these conditions by neutralizing TNFα. This compound is a novel, small-molecule inhibitor of TNFα that functions by directly binding to the cytokine.[1] This guide presents a comparative analysis of the in vitro performance of this compound and prominent TNF receptor decoys, focusing on key metrics of efficacy, including inhibition of cytotoxicity, and impact on downstream signaling pathways.

It is important to note that to date, no direct head-to-head comparative studies of this compound against TNF receptor decoys in the same experimental settings have been identified in the public domain. Therefore, the data presented is a compilation from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Mechanism of Action

This compound: This small-molecule compound directly binds to TNFα, inhibiting its biological activity.[1]

TNF Receptor Decoys (e.g., Etanercept): These are fusion proteins that mimic the natural TNFα receptors. They bind to TNFα in circulation, preventing it from interacting with cell surface receptors and initiating the inflammatory signaling cascade.

Performance Data

Inhibition of TNFα-Induced Cytotoxicity

The most common in vitro assay to determine the potency of TNFα inhibitors is the L929 fibroblast cytotoxicity assay. In this assay, the ability of an inhibitor to prevent TNFα-induced cell death is measured, and the half-maximal inhibitory concentration (IC50) is determined.

Compound/DrugIC50 (L929 Assay)Notes
This compound 8.73 µM[1]Small-molecule inhibitor
Etanercept 71.2 ng/mL[2]Dimeric fusion protein
Adalimumab 80.9 pM[3]Monoclonal antibody
Infliximab ~56 ng/mL[4]Chimeric monoclonal antibody

Note: The IC50 values for the biologic drugs are presented in different units (ng/mL and pM) as reported in the respective studies. Direct conversion and comparison are challenging without knowing the precise molecular weights used for calculation in each study. The general trend indicates that the biologic TNF receptor decoys exhibit high potency at very low concentrations.

Inhibition of Downstream Signaling Pathways

TNFα binding to its receptor initiates a cascade of intracellular signaling events, primarily through the activation of NF-κB and the caspase pathway, leading to inflammation and apoptosis.

This compound:

  • NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, a key step in the activation of the NF-κB pathway.

  • Caspase Pathway: this compound completely blocks the TNFα-induced activation of caspase-3 and caspase-8.[1]

TNF Receptor Decoys (General):

  • NF-κB Pathway: By sequestering TNFα, these biologics effectively prevent the activation of the NF-κB signaling cascade.

  • Caspase Pathway: Inhibition of TNFα binding to its cellular receptors by decoy molecules prevents the initiation of the caspase-dependent apoptotic pathway.

Experimental Protocols

L929 Cytotoxicity Assay

This assay is a standard method for quantifying the biological activity of TNFα and the potency of its inhibitors.

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The inhibitor (e.g., this compound or a TNF receptor decoy) is serially diluted and pre-incubated with a fixed, cytotoxic concentration of recombinant human TNFα. This mixture is then added to the cells. Control wells include cells treated with TNFα alone, the inhibitor alone, and medium alone. Actinomycin D is often added to sensitize the cells to TNFα-induced apoptosis.

  • Incubation: The plates are incubated for a defined period (typically 18-24 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration, and the IC50 value is calculated.

NF-κB Activation Assay (IκBα Degradation)

This protocol outlines a method to assess the effect of an inhibitor on the NF-κB signaling pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa or U937) is treated with the TNFα inhibitor for a specific duration, followed by stimulation with TNFα.

  • Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

  • Western Blotting:

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for IκBα. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the IκBα band is quantified and normalized to the loading control. A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.

Caspase-3/8 Activity Assay

This assay measures the activation of key executioner (caspase-3) and initiator (caspase-8) caspases in the apoptotic pathway.

  • Cell Culture and Treatment: Cells are treated with the TNFα inhibitor and/or TNFα as described previously.

  • Cell Lysis: Cells are lysed to release intracellular contents.

  • Caspase Activity Measurement:

    • The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for caspase-3 or caspase-8.

    • Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule.

    • The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The level of caspase activity is proportional to the measured signal and is compared between different treatment groups.

Visualizations

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Caspase8 Pro-Caspase-8 TRADD->Caspase8 Recruitment IKK_complex IKK Complex TRAF2->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa->IkBa Degradation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Transcription ActivatedCaspase8 Active Caspase-8 Caspase8->ActivatedCaspase8 Activation Caspase3 Pro-Caspase-3 ActivatedCaspase3 Active Caspase-3 Caspase3->ActivatedCaspase3 ActivatedCaspase8->Caspase3 Activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Simplified TNFα signaling pathway leading to inflammation and apoptosis.

L929_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture L929 cells Seed Seed cells in 96-well plate Culture->Seed Add_to_cells Add mixture to cells Seed->Add_to_cells Prepare_Inhibitor Prepare serial dilutions of inhibitor Incubate_TNF Pre-incubate inhibitor with TNFα Prepare_Inhibitor->Incubate_TNF Incubate_TNF->Add_to_cells Incubate_24h Incubate for 24h Add_MTT Add MTT reagent Incubate_24h->Add_MTT Measure_Absorbance Measure absorbance Add_MTT->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the L929 cytotoxicity assay.

Inhibitor_Comparison cluster_attributes Key Attributes C87 This compound (Small Molecule) Oral Oral Bioavailability C87->Oral Direct_Binding Direct TNFα Binding C87->Direct_Binding Decoys TNF Receptor Decoys (Biologics) Injectable Injectable Decoys->Injectable Sequestration TNFα Sequestration Decoys->Sequestration

References

Safety Operating Guide

Proper Disposal Procedures for C 87: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the small-molecule TNF-α inhibitor C 87 (CAS Number: 332420-90-3), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of this compound, particularly in its solid, powdered form, is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. In case of accidental contact, refer to the following first aid measures:

  • After inhalation: Move the individual to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with water.

  • After eye contact: Rinse out the eyes with plenty of water. If contact lenses are present, remove them before rinsing.

  • If swallowed: Have the individual drink water (at most two glasses). If they feel unwell, consult a doctor.[1]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed chemical waste disposal service.[2] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[1]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name: "(E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one" or at a minimum "this compound" and its CAS number "332420-90-3".

    • Include the accumulation start date and the primary hazard associated with the chemical (if known).

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials and sources of ignition.[2]

    • Secondary containment, such as a larger, chemically resistant tray or bin, is recommended to contain any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

    • The ultimate disposal method will be determined by the licensed waste disposal facility, which may include controlled incineration with flue gas scrubbing.[2]

Important Note: Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash.[2] Discharge into the environment must be strictly avoided.[2]

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as hazardous waste unless thoroughly decontaminated. A common procedure for decontamination is triple rinsing:

  • Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., Dimethyl sulfoxide (B87167) - DMSO).

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware. Always consult with your EHS office for specific procedures.

Quantitative Data Summary

PropertyValueSource
CAS Number 332420-90-3Sigma-Aldrich, MedchemExpress, Tocris Bioscience
Molecular Formula C24H15ClN6O3SSigma-Aldrich
Appearance Solid, dark red powderSigma-Aldrich
Solubility Soluble in DMSOSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Water Hazard Class (WGK) 3 (severe hazard to water)Sigma-Aldrich

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste in a Labeled Container ppe->segregate store Store Sealed Container in Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling C 87

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety Principles

Due to the uncharacterized hazard profile of C 87, a conservative approach to safety is mandatory. All handling procedures should be based on the assumption that the compound is hazardous. Institutional Environmental Health and Safety (EHS) guidelines should always be consulted and followed.[1][2]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting is outlined below. This equipment acts as a critical barrier to prevent exposure through inhalation, skin contact, or eye contact.[3][4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Body Protection Laboratory CoatFlame-resistant recommended when handling flammables.[4][5]Protects skin and clothing from splashes and spills.[4]
Eye and Face Protection Safety GogglesANSI Z87.1 compliant.[5][6]Protects against chemical splashes.[4][5]
Face ShieldTo be worn over safety goggles.Required for tasks with a high risk of splashing or explosion.[5][6]
Hand Protection Disposable Nitrile GlovesChemically resistant.Prevents skin exposure to the chemical.[3][6] Double-gloving may be necessary.[3]
Respiratory Protection RespiratorN95 or higher, as determined by a risk assessment.[4]Required when working with powders outside of a fume hood or in poorly ventilated areas.[4][6]

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.

Engineering Controls
  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked.

Experimental Protocol: Preparation of a Stock Solution

The following is a general protocol for the preparation of a stock solution of a small molecule inhibitor like this compound.

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood. Use anti-static weigh paper or a tared vial to minimize powder dispersal.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder.[7]

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (e.g., -20°C or -80°C) to prevent degradation.[1] Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.[1]

This compound Quantitative Data

The following table summarizes key quantitative data for this compound.

Table 2: Quantitative Data for this compound

ParameterValueReference
CAS Number 332420-90-3--INVALID-LINK--[7]
IC₅₀ 8.73 µM--INVALID-LINK--[8]
Target TNF-α--INVALID-LINK--[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[2]

Waste Segregation and Collection
  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, pipette tips, weigh paper, vials) must be collected in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.[9]

  • Liquid Waste: Unused stock solutions and any liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.[9] Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Sharps Waste: Needles and syringes contaminated with this compound must be disposed of in a designated sharps container.[9]

Container Labeling and Storage

All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound, TNF-α inhibitor"), and any other information required by your institution.[2] Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9] Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain. [1]

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds C87 C87 C87->TNF-α Inhibits Signaling Complex Signaling Complex TNFR->Signaling Complex Activates IκBα Degradation IκBα Degradation Signaling Complex->IκBα Degradation Caspase Activation Caspase Activation Signaling Complex->Caspase Activation Inflammation & Apoptosis Inflammation & Apoptosis IκBα Degradation->Inflammation & Apoptosis Caspase Activation->Inflammation & Apoptosis

Caption: this compound inhibits TNF-α, blocking downstream signaling pathways.

Experimental Workflow

G A 1. Don PPE B 2. Weigh this compound in Fume Hood A->B C 3. Prepare Stock Solution B->C D 4. Perform Experiment C->D E 5. Segregate Waste D->E F 6. Store Hazardous Waste in SAA E->F G 7. EHS Waste Pickup F->G

Caption: Workflow for handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.